molecular formula C13H30IN9O8P2 B609319 MRS 2500

MRS 2500

货号: B609319
分子量: 629.29 g/mol
InChI 键: FVTFHHDVLNQSME-AVAGOIHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor (Ki = 0.78 nM). This compound tetraammonium salt inhibits ADP-induced aggregation of human platelets with an IC50 value of 0.95 nM. This compound tetraammonium salt inhibits the upregulation of NTPDase1 by ATPγS.

属性

IUPAC Name

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTFHHDVLNQSME-AVAGOIHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30IN9O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS2500 is a highly potent, selective, and stable competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] Its mechanism of action is centered on its ability to specifically bind to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, adenosine diphosphate (ADP).[4] This antagonism effectively inhibits the downstream signaling cascade responsible for initiating platelet shape change and aggregation.[5] The high affinity and selectivity of MRS2500 for the P2Y1 receptor make it a critical tool for studying purinergic signaling and a promising candidate for antithrombotic therapies.[2][6]

Core Mechanism of Action: P2Y1 Receptor Antagonism

The primary mechanism of action of MRS2500 is its function as a competitive antagonist at the P2Y1 receptor, a G-protein coupled receptor (GPCR) belonging to the P2Y receptor family.[7][8]

  • Target Receptor: P2Y1 Receptor.

  • Endogenous Agonist: Adenosine Diphosphate (ADP).[8]

  • Antagonism Type: Competitive.[4]

In physiological systems, particularly in hemostasis, ADP is released at sites of vascular injury and binds to two key P2Y receptors on the surface of platelets: P2Y1 and P2Y12.[9] The P2Y1 receptor, coupled to the Gq protein, is responsible for the initial phase of platelet activation, including shape change and the onset of aggregation, which is triggered by an increase in intracellular calcium.[5][7]

MRS2500 exerts its effect by binding directly to the P2Y1 receptor, occupying the same binding site as ADP.[10] However, unlike ADP, the binding of MRS2500 does not induce the conformational change required for receptor activation and downstream signaling. By preventing ADP from binding, MRS2500 effectively and potently blocks the Gq-mediated signaling pathway, thus inhibiting ADP-induced platelet aggregation.[5]

Signaling Pathway

The binding of ADP to the P2Y1 receptor initiates a well-defined signaling cascade. MRS2500 inhibits this pathway at its inception.

  • Agonist Binding: ADP binds to the P2Y1 receptor on the platelet surface.

  • G-Protein Activation: The P2Y1 receptor is coupled to the Gq class of G-proteins. Agonist binding causes the activation of Gq.[7]

  • Phospholipase C (PLC) Activation: Activated Gq stimulates the enzyme Phospholipase C.[7]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.

  • Platelet Response: The rapid increase in intracellular Ca2+ concentration is the primary signal for platelet shape change and the initiation of aggregation.

MRS2500, by competitively blocking the P2Y1 receptor, prevents these downstream events from occurring in response to ADP.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers Aggregation Platelet Shape Change & Aggregation Ca2->Aggregation Initiates

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2500.

Quantitative Data

The potency and selectivity of MRS2500 have been quantified in various assays. It exhibits nanomolar affinity for the P2Y1 receptor.

ParameterSpecies/SystemValueReference
Ki (Inhibition Constant) Recombinant Human P2Y1 Receptor0.78 nM[1][3]
Kd (Dissociation Constant) Human Platelets0.61 nM[4]
Kd (Dissociation Constant) Mouse Platelets1.20 nM[4]
IC50 (ADP-induced Aggregation) Human Washed Platelets0.95 nM[1][3]
IC50 (ADP-induced Aggregation) Human Platelet-Rich Plasma (PRP)0.49 µM[3]
pKB P2Y1 Receptor9.0[7]

Experimental Protocols

The characterization of MRS2500 involves several key experimental methodologies.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki and Kd) of MRS2500 for the P2Y1 receptor.

  • Objective: To quantify the direct interaction between MRS2500 and the P2Y1 receptor.

  • Methodology: A competitive binding assay using a radiolabeled form of the antagonist, such as [¹²⁵I]MRS2500 or [³²P]MRS2500.[4][11]

    • Preparation of Membranes: Cell membranes are prepared from Sf9 insect cells expressing the recombinant human P2Y1 receptor or from isolated human platelets.[4][11]

    • Incubation: A constant, low concentration of radiolabeled [¹²⁵I]MRS2500 is incubated with the membrane preparations.

    • Competition: Increasing concentrations of unlabeled MRS2500 are added to compete for binding with the radiolabeled ligand.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined and used to calculate the Ki value. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.[11]

Binding_Assay_Workflow prep Prepare Membranes (e.g., Sf9-P2Y1 or Platelets) incubate Incubate Membranes with: 1. [¹²⁵I]MRS2500 (constant) 2. Unlabeled MRS2500 (varied conc.) prep->incubate separate Separate Bound from Unbound Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Gamma Counter) separate->quantify analyze Analyze Data (Competition Curve) quantify->analyze result Determine IC₅₀ and Ki analyze->result

Caption: Workflow for a competitive receptor binding assay.
Platelet Aggregation Assay

This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced by ADP.

  • Objective: To determine the functional potency (IC50) of MRS2500.

  • Methodology: Light Transmission Aggregometry (LTA).

    • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifugation of whole blood collected in an anticoagulant (e.g., citrate). Alternatively, washed platelets are prepared by further centrifugation and resuspension in a buffered solution.

    • Pre-incubation: The platelet suspension is placed in an aggregometer cuvette and pre-incubated with various concentrations of MRS2500 or a vehicle control.

    • Induction of Aggregation: A specific concentration of ADP (e.g., 10 µM) is added to the cuvette to induce platelet aggregation.[3]

    • Measurement: As platelets aggregate, the turbidity of the sample decreases, and light transmission through the sample increases. This change is recorded over time.

    • Data Analysis: The maximum aggregation response is measured for each concentration of MRS2500. The IC50 value is calculated as the concentration of MRS2500 that inhibits 50% of the maximal aggregation response induced by ADP.

In Vivo Thrombosis Models

These experiments assess the antithrombotic efficacy of MRS2500 in a living organism.

  • Objective: To evaluate the ability of MRS2500 to prevent thrombus formation in vivo.

  • Methodology: Electrolytic-Mediated Carotid Artery Thrombosis (ECAT) in monkeys or laser-induced vessel injury in mice.[2][6][9]

    • Animal Preparation: Animals (e.g., cynomolgus monkeys or mice) are anesthetized.[9]

    • Drug Administration: MRS2500 is administered, typically via intravenous (IV) injection.[2]

    • Thrombus Induction: A thrombus is induced in a target artery (e.g., carotid or mesenteric). In the ECAT model, a small electrical current is applied to the artery to induce endothelial damage and trigger thrombosis.[9] In the laser model, a focused laser beam injures the vessel wall.[6]

    • Monitoring: Blood flow and thrombus formation are monitored in real-time.

    • Outcome Measurement: The primary outcomes are the time to vessel occlusion and the final weight of the thrombus. The effect of MRS2500 is compared to a vehicle control group. Bleeding time is often measured as a key safety endpoint.[2][6]

Mechanism of Competitive Antagonism

Structural biology studies have provided a detailed view of how MRS2500 interacts with the P2Y1 receptor. MRS2500 binds to a site that overlaps with the ADP binding pocket, stabilizing the receptor in an inactive conformation.[10] Its two phosphate groups are critical for high-affinity binding, forming hydrogen bonds and salt-bridge interactions with key residues in the receptor, including K46, Y110, R195, T205, Y303, Y306, and R310.[10] By physically occupying this space, it prevents the conformational changes necessary for G-protein coupling and activation.

Competitive_Antagonism cluster_no_ligand Inactive State (No Ligand) cluster_agonist Active State cluster_antagonist Inhibited State P2Y1_inactive P2Y1 Receptor (Binding Site Open) ADP_binds ADP Binds to P2Y1 P2Y1_inactive->ADP_binds Agonist Present MRS_binds MRS2500 Binds to P2Y1 P2Y1_inactive->MRS_binds Antagonist Present Activation Receptor Activation & Signaling ADP_binds->Activation No_Activation Receptor Remains Inactive (Signaling Blocked) MRS_binds->No_Activation

Caption: Logical relationship of competitive antagonism at the P2Y1 receptor.

References

MRS 2500: A Potent and Selective P2Y1 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500, with the chemical name 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in a variety of physiological processes, most notably in platelet aggregation and thrombosis.[1][2][3] The high affinity and selectivity of this compound for the P2Y1 receptor make it an invaluable tool for studying the physiological and pathological roles of this receptor and a promising candidate for the development of novel antithrombotic therapies.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity and functional activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Compound Details

PropertyValueReference
Chemical Name 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate
Molecular Formula C16H20IN6O10P2N/A
Mechanism of Action Competitive antagonist of the P2Y1 receptor[6]

Data Presentation

P2Y1 Receptor Binding Affinity and Functional Inhibition

The following table summarizes the key quantitative data for this compound, demonstrating its high affinity and potent inhibition of the human P2Y1 receptor.

ParameterValue (nM)Assay TypeReference
Ki 0.78Radioligand Competition Binding Assay ([3H]MRS2279)[6]
IC50 0.95ADP-induced human platelet aggregation
Selectivity Profile of this compound
Receptor SubtypeAffinity/Activity (pKi or pIC50)Reference
P2Y1 9.1 (pKi)[7]
P2Y12 4.0 (pKi)[7]
P2Y13 4.0 (pKi)[7]

Note: Higher pKi values indicate greater affinity.

Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC). This compound acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting this downstream signaling.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca2_cyto->Platelet_Response Leads to PKC->Platelet_Response Leads to ADP ADP ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details the determination of the inhibitory constant (Ki) of this compound for the P2Y1 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 cells).

  • Radioligand: [³H]MRS2279 or [¹²⁵I]MRS2500.

  • Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • This compound stock solution (in DMSO).

  • Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2179).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer (for total binding) or non-specific binding control.

    • 50 µL of the desired concentration of this compound.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 50 µL of cell membrane suspension (typically 5-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound stock solution (in DMSO).

  • ADP stock solution (in water).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with injectors.

Procedure:

  • Seed the cells in the 96-well plates and grow to confluence.

  • Load the cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with Assay Buffer to remove extracellular dye.

  • Add 100 µL of Assay Buffer to each well.

  • Pre-incubate the cells with various concentrations of this compound for 10-15 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject ADP (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and record the change in fluorescence over time.

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage inhibition of the ADP-induced calcium response by this compound.

  • Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure to assess the inhibitory effect of this compound on ADP-induced human platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • ADP stock solution (in saline).

  • This compound stock solution (in DMSO or saline).

  • Light Transmission Aggregometer.

Procedure:

  • Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Pre-warm the PRP to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette 450 µL of PRP into a cuvette with a stir bar.

  • Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 1-5 minutes.

  • Add a concentration of ADP that induces a submaximal aggregation response (e.g., 5-10 µM).

  • Record the change in light transmission for 5-10 minutes.

  • Determine the maximal aggregation percentage for each concentration of this compound.

  • Calculate the percentage inhibition of ADP-induced aggregation.

  • Determine the IC50 value of this compound by non-linear regression analysis.

Experimental Workflow

The characterization of a selective P2Y1 receptor antagonist like this compound typically follows a structured workflow, from initial binding studies to in vivo efficacy models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation Binding 1. Receptor Binding Assays (Determine Ki) Functional 2. Functional Assays (Determine IC50/pA2) Binding->Functional Confirm Functional Activity Selectivity 3. Selectivity Screening (vs. other P2Y subtypes) Functional->Selectivity Assess Specificity Platelet 4. Platelet Aggregation Assays (Human/Animal Platelets) Selectivity->Platelet Validate in Physiological System Thrombosis 5. Models of Thrombosis (e.g., Ferric Chloride Injury) Platelet->Thrombosis Test In Vivo Efficacy Bleeding 6. Bleeding Time Assays Thrombosis->Bleeding Evaluate Safety Profile

Workflow for the Characterization of a P2Y1 Receptor Antagonist.

Conclusion

This compound is a powerful and selective tool for the investigation of P2Y1 receptor function. Its high affinity and specificity make it an ideal pharmacological probe for in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and thrombosis. Further investigation into the therapeutic potential of this compound and similar P2Y1 antagonists is warranted for the development of next-generation antiplatelet therapies.

References

Unraveling the Pharmacological Profile of MRS 2500: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 2500 is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor critically involved in ADP-induced platelet aggregation and other physiological processes. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor affinity and selectivity, and its effects in both in vitro and in vivo models. Detailed experimental methodologies and signaling pathway visualizations are presented to facilitate further research and development of P2Y1 receptor-targeted therapeutics.

Introduction

Adenosine diphosphate (ADP) plays a pivotal role in hemostasis and thrombosis by activating two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. While P2Y12 receptor antagonists are established antiplatelet therapies, the P2Y1 receptor represents a promising alternative or complementary target.[1] this compound, chemically known as (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, is a synthetic nucleotide analog that has emerged as a powerful tool for studying P2Y1 receptor function and as a lead compound for novel antithrombotic agents.[2] This document synthesizes the current knowledge on the pharmacological characteristics of this compound.

Mechanism of Action: P2Y1 Receptor Antagonism

This compound functions as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq protein. Upon activation by its endogenous agonist, ADP, the P2Y1 receptor initiates a signaling cascade through the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change and contributes to platelet aggregation.[2] this compound exerts its effect by binding to the P2Y1 receptor and preventing ADP from initiating this signaling pathway.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 receptor signaling and inhibition by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

ReceptorLigandPreparationKi (nM)Reference
P2Y1This compoundHuman Platelets0.78
P2Y1[125I]MRS2500Human Platelets1.20 ± 0.15[3]
P2Y1This compoundRat P2Y1 Receptors9.1 (pKi)[4]
P2Y12This compoundRat P2Y12 Receptors4.0 (pKi)[4]
P2Y13This compoundRat P2Y13 Receptors4.0 (pKi)[4]

Table 2: In Vitro Functional Activity

AssaySpeciesIC50 (nM)Reference
ADP-induced Platelet AggregationHuman0.95[5]
EFS-induced Relaxation (Colon)Rat16.5[6]

Table 3: In Vivo Antithrombotic Efficacy

Animal ModelSpeciesDoseReduction in Thrombus WeightReference
Electrolytic-mediated Carotid Artery ThrombosisCynomolgus Monkey0.09 mg/kg + 0.14 mg/kg/h IV57 ± 1%[1][7]
Electrolytic-mediated Carotid Artery ThrombosisCynomolgus Monkey0.45 mg/kg + 0.68 mg/kg/h IV88 ± 1%[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep1 Isolate platelet membranes or cells expressing P2Y1 receptor inc1 Incubate membranes/cells with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]MRS2500) prep1->inc1 inc2 Add varying concentrations of unlabeled this compound inc1->inc2 sep1 Separate bound from free radioligand (e.g., filtration) inc2->sep1 sep2 Quantify radioactivity of bound ligand sep1->sep2 an1 Generate competition binding curves sep2->an1 an2 Calculate IC₅₀ and Ki values an1->an2

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Human platelets are isolated from whole blood and subjected to centrifugation and lysis to obtain platelet membranes.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled P2Y1 antagonist (e.g., [125I]MRS2500) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[3]

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Detailed Steps:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: The PRP is placed in a cuvette in a platelet aggregometer, which measures changes in light transmission as platelets aggregate.

  • Inhibition Assessment: The PRP is pre-incubated with various concentrations of this compound before the addition of a submaximal concentration of ADP to induce aggregation.

  • Data Analysis: The maximum aggregation response is recorded for each concentration of this compound. The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined.[2]

In Vivo Thrombosis Model (Electrolytic-mediated Carotid Artery Thrombosis)

This animal model assesses the antithrombotic efficacy of a compound in a living organism.

InVivo_Thrombosis_Model cluster_procedure Experimental Procedure cluster_analysis Data Analysis proc1 Anesthetize animal (e.g., Cynomolgus monkey) proc2 Isolate a section of the carotid artery proc1->proc2 proc3 Administer this compound intravenously proc2->proc3 proc4 Induce thrombosis by applying an electrical current to the artery proc3->proc4 proc5 Allow thrombus to form for a defined period proc4->proc5 proc6 Excise and weigh the thrombus proc5->proc6 an1 Compare thrombus weight in treated vs. control groups proc6->an1 an2 Calculate percentage inhibition of thrombosis an1->an2

Caption: Workflow for an in vivo thrombosis model.

Detailed Steps:

  • Animal Preparation: A cynomolgus monkey is anesthetized, and the carotid artery is surgically exposed.

  • Drug Administration: this compound is administered intravenously as a bolus followed by a continuous infusion.[1]

  • Thrombus Induction: A small electrode is placed on the surface of the carotid artery, and a controlled electrical current is applied to induce endothelial damage and initiate thrombus formation.

  • Thrombus Measurement: After a set period, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is determined.

  • Data Analysis: The thrombus weights from the this compound-treated group are compared to those from a vehicle-treated control group to determine the percentage of thrombosis inhibition.[1][8]

Selectivity Profile

This compound exhibits high selectivity for the P2Y1 receptor. While detailed screening against a broad panel of receptors is not extensively reported in the provided search results, its high potency at the P2Y1 receptor (nanomolar range) compared to other P2Y subtypes (micromolar or lower affinity) underscores its selectivity.[4] For instance, the affinity for P2Y1 is significantly higher than for P2Y12 and P2Y13 receptors.[4]

In Vivo Effects and Potential Therapeutic Applications

  • Antithrombotic Activity: In vivo studies in mice and monkeys have demonstrated that this compound effectively prevents arterial thrombosis.[1][8] It significantly reduces thrombus weight in models of carotid artery thrombosis.[1][7]

  • Hemostasis: While potently inhibiting thrombosis, this compound has been shown to cause only a moderate prolongation of bleeding time, suggesting a potentially favorable safety profile compared to broader-acting antiplatelet agents.[8]

  • Other Potential Applications: Given the role of P2Y1 receptors in various tissues, this compound and other P2Y1 antagonists are being explored for their potential in treating conditions beyond thrombosis, including neuroinflammation and certain cancers.

Conclusion

This compound is a highly potent and selective P2Y1 receptor antagonist that serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. Its demonstrated antithrombotic efficacy in preclinical models, coupled with a potentially favorable bleeding profile, highlights the therapeutic potential of P2Y1 antagonism. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding of P2Y1 signaling and to develop novel therapies targeting this important receptor.

References

Investigating the Role of P2Y1 Receptors with MRS 2500: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the P2Y1 receptor and the utility of its potent and selective antagonist, MRS 2500, in elucidating its physiological and pathological roles. This document details the pharmacology of this compound, provides step-by-step experimental protocols for key assays, and summarizes critical quantitative data to facilitate research and drug development efforts targeting the P2Y1 receptor.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[1] This receptor is widely expressed in various tissues, including platelets, endothelial cells, smooth muscle cells, and neurons, where it mediates a range of physiological processes.[2] In platelets, the P2Y1 receptor is crucial for the initiation of ADP-induced aggregation, making it a significant target in the development of anti-thrombotic therapies.[3] Upon activation by ADP, the P2Y1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in downstream cellular responses such as platelet shape change and the initiation of aggregation.[1]

Pharmacology of this compound

This compound, chemically known as 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 receptor.[4] Its high affinity and selectivity make it an invaluable tool for isolating and studying the specific functions of the P2Y1 receptor in complex biological systems.

Mechanism of Action

This compound acts by competitively binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP.[4] This blockade inhibits the downstream signaling cascade, including Gq activation, PLC stimulation, and subsequent intracellular calcium mobilization and PKC activation. Molecular dynamics simulations have revealed that this compound occupies the ligand-binding site in the extracellular vestibule of the P2Y1 receptor, stabilizing an inactive conformation.[5][6]

Potency and Selectivity

This compound exhibits nanomolar potency for the human P2Y1 receptor and displays high selectivity over other P2Y receptor subtypes. The following tables summarize the available quantitative data on the potency and selectivity of this compound.

Table 1: Potency of this compound on P2Y1 Receptors

SpeciesAssay TypeParameterValue (nM)
HumanRadioligand Binding (Ki)Ki0.78[7]
HumanPlatelet Aggregation (IC50)IC500.95[7]
HumanRadioligand Binding (Kd)Kd1.2[8]
HumanPlatelet Aggregation (IC50)IC50~10-100
MousePlatelet Aggregation (IC50)IC50~10-100
RatRadioligand Binding (Kd)Kd0.33[4]

Table 2: Selectivity Profile of this compound for P2Y Receptor Subtypes

Receptor SubtypeSpeciesParameterValueReference
P2Y1 Human Ki (nM) 0.78 [7]
P2Y2HumanIC50 (µM)> 10
P2Y4HumanIC50 (µM)> 10
P2Y6HumanIC50 (µM)> 10
P2Y11HumanIC50 (µM)> 10
P2Y12HumanpKi< 5.0
P2Y13HumanpKi< 5.0
P2Y14HumanNot reported-

Table 3: Pharmacokinetic Parameters of this compound

SpeciesParameterValueReference
MouseIn vivo stabilityStable antagonist with strong antithrombotic activity[4]
RatElimination Half-life~5 hours[9]
MonkeyElimination Half-life~40 hours[9][10]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to investigate the role of P2Y1 receptors using this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by this compound.

Materials:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate

  • ADP (Adenosine Diphosphate)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

Procedure:

  • Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Mix the blood gently with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.

  • PRP and PPP Preparation:

    • To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. The supernatant is the PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.

  • Aggregation Measurement:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • To test the effect of this compound, add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis: Calculate the percentage of aggregation inhibition by this compound compared to the vehicle control. Determine the IC50 value of this compound by testing a range of concentrations.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to P2Y1 receptor activation and its blockade by this compound in P2Y1-expressing HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor

  • DMEM with 10% FBS

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • ADP

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture P2Y1-HEK293 cells in DMEM supplemented with 10% FBS. Seed the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader or on a microscope stage.

    • To measure the inhibitory effect of this compound, add the desired concentration of the antagonist and incubate for 10-20 minutes prior to agonist addition.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add ADP (e.g., 1 µM final concentration) to stimulate the P2Y1 receptor.

    • Record the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity (F/F0, where F0 is the baseline fluorescence) reflects the change in intracellular calcium concentration. Compare the peak fluorescence change in the presence and absence of this compound to determine the extent of inhibition.

Western Blotting for Phospho-ERK1/2

This protocol details the detection of ERK1/2 phosphorylation, a downstream signaling event of P2Y1 activation.

Materials:

  • P2Y1-expressing cells (e.g., HEK293 or primary cells)

  • Serum-free culture medium

  • ADP

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours before the experiment.

    • Pre-incubate cells with this compound or vehicle for 30 minutes.

    • Stimulate with ADP (e.g., 10 µM) for 5-10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total ERK:

    • Strip the membrane (if necessary) and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Visualizing P2Y1 Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Downstream Downstream Cellular Responses (e.g., Platelet Shape Change) Ca_cyto->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Citrate) Centrifuge1 Centrifugation (150-200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Incubate PRP +/- this compound (37°C) Adjust->Incubate Add_ADP Add ADP Incubate->Add_ADP Measure Measure Light Transmission (Aggregometer) Add_ADP->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

Caption: Platelet Aggregation Experimental Workflow.

ERK_Activation_Pathway P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription Activates Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: P2Y1-Mediated ERK Activation Pathway.

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in defining the multifaceted roles of the P2Y1 receptor. Its high affinity and specificity allow for the precise interrogation of P2Y1-mediated signaling pathways in a variety of in vitro and in vivo models. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further investigation into the therapeutic potential of targeting the P2Y1 receptor in thrombosis, inflammation, and other pathological conditions.

References

MRS 2500: A Technical Guide for Studying Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine diphosphate (ADP), plays a crucial role in a vast array of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and neurotransmission. Central to these pathways are the P2Y receptors, a family of G protein-coupled receptors (GPCRs). Among these, the P2Y1 receptor has emerged as a significant therapeutic target, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of MRS 2500, a potent and selective antagonist of the P2Y1 receptor, and its application in the elucidation of purinergic signaling pathways.

This compound (2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) is a nucleotide analog that acts as a competitive antagonist at the P2Y1 receptor.[1] Its high affinity and selectivity make it an invaluable tool for dissecting the specific contributions of the P2Y1 receptor in complex biological systems. This guide will detail its pharmacological properties, provide experimental protocols for its use, and illustrate the key signaling pathways it modulates.

Pharmacological Profile of this compound

The efficacy of this compound as a P2Y1 receptor antagonist is defined by its high binding affinity and potent inhibition of ADP-induced cellular responses. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Potency of this compound for the P2Y1 Receptor

ParameterSpeciesReceptor TypeValueReference
K_i_HumanRecombinant P2Y10.78 nM[2]
IC_50_ (ADP-induced platelet aggregation)HumanNative P2Y10.95 nM[2]
IC_50_ (ADP-induced platelet aggregation in PRP)HumanNative P2Y10.49 µM[2]

Table 2: Selectivity Profile of this compound for P2Y Receptors

Receptor SubtypeAgonistThis compound ActivityFold Selectivity for P2Y1Reference
P2Y122-MeSADPNo agonist or antagonist activity>10,000[3]
P2Y132-MeSADPVery low agonist activity>10,000[3]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins.[4] Upon activation by its endogenous agonist ADP, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC). This compound competitively binds to the P2Y1 receptor, preventing ADP from initiating this cascade.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response Leads to

P2Y1 Receptor Signaling Pathway

Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a P2Y1 receptor antagonist like this compound involves a series of in vitro experiments to determine its affinity, selectivity, and functional inhibitory activity.

Experimental_Workflow start Start: Characterization of P2Y1 Antagonist (this compound) binding_assay Radioligand Binding Assay start->binding_assay calcium_imaging Intracellular Calcium Mobilization Assay start->calcium_imaging platelet_aggregation Platelet Aggregation Assay start->platelet_aggregation selectivity_panel Selectivity Screening (Other P2Y Receptors) binding_assay->selectivity_panel data_analysis Data Analysis (Ki, IC50, Selectivity) binding_assay->data_analysis Determine Ki selectivity_panel->data_analysis Assess Selectivity calcium_imaging->data_analysis Determine IC50 platelet_aggregation->data_analysis Determine IC50 conclusion Conclusion: Potent and Selective P2Y1 Receptor Antagonist data_analysis->conclusion

Experimental Workflow for P2Y1 Antagonist Characterization

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study P2Y1 receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i_) of this compound for the P2Y1 receptor. A common method is a competitive binding assay using a radiolabeled ligand, such as [³²P]MRS2500.[5]

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells).[5]

  • [³²P]MRS2500 (Radioligand).[5]

  • Unlabeled this compound (for competition).

  • Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.[5]

  • Wash Buffer: Ice-cold Assay Buffer.

  • GF/A glass microfiber filters.[5]

  • Scintillation cocktail.

Procedure:

  • Incubation: In polypropylene tubes, incubate the cell membranes (typically 250 ng of protein) with a fixed concentration of [³²P]MRS2500 (e.g., 100 pM) and varying concentrations of unlabeled this compound.[5] The total reaction volume is typically 25 µL.[5]

  • Incubate on an ice-water bath for 15-45 minutes to reach equilibrium.[5]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/A glass microfiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand (e.g., 10 µM MRS2179).[5] Specific binding is calculated by subtracting non-specific binding from total binding. The IC_50_ value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit ADP-induced increases in intracellular calcium ([Ca²⁺]i), a key downstream event of P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or washed human platelets).[6]

  • Fluo-4 AM (calcium indicator dye).[7]

  • Pluronic F-127.[7]

  • HEPES-buffered saline (HBS).

  • ADP (agonist).

  • This compound (antagonist).

  • Ionomycin (positive control).

  • EGTA (for determining minimum fluorescence).

Procedure:

  • Cell Loading: Incubate the cells with Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at 37°C.[7] This allows the dye to enter the cells.

  • Wash the cells with HBS to remove extracellular dye.

  • Antagonist Pre-incubation: Pre-incubate the loaded cells with various concentrations of this compound for a defined period (e.g., 10-15 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the cells in a fluorometric imaging plate reader or on a fluorescence microscope. Establish a baseline fluorescence reading. Add a fixed concentration of ADP to stimulate the P2Y1 receptor and record the change in fluorescence intensity over time. Fluo-4 exhibits increased fluorescence upon binding to Ca²⁺.

  • Data Analysis: The peak fluorescence intensity following ADP stimulation is measured. The IC_50_ value for this compound is determined by plotting the percentage inhibition of the ADP-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor inhibition by this compound on platelet function. Light Transmission Aggregometry (LTA) is a standard method.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.[8]

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • ADP (agonist).

  • This compound (antagonist).

  • Saline (vehicle control).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[8][9] Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 10 minutes).[8]

  • Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: Place a cuvette with PRP in the aggregometer at 37°C with continuous stirring.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle for a short period.

  • Add a fixed concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

  • Record the change in light transmission for several minutes. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC_50_ value is calculated by plotting the percentage inhibition of ADP-induced aggregation against the this compound concentration.

Conclusion

This compound is a highly potent and selective antagonist of the P2Y1 receptor, making it an indispensable pharmacological tool for researchers in the field of purinergic signaling. Its ability to specifically block the P2Y1-mediated signaling cascade allows for the precise investigation of this receptor's role in a multitude of physiological and pathophysiological processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of purinergic signaling and in the development of novel therapeutics targeting the P2Y1 receptor.

References

MRS 2500: A Technical Guide to an Early-Stage P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-induced platelet aggregation and thromboembolism.[1][2] As a nucleotide analog, specifically (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester, its unique structure confers high affinity and stability, making it an invaluable tool for early-stage research into the physiological and pathological roles of the P2Y1 receptor.[1][3] This technical guide provides an in-depth overview of the core applications of this compound in preclinical research, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: P2Y1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective blockade of the P2Y1 receptor.[1][2] The endogenous agonist for this receptor is adenosine diphosphate (ADP).[1] Upon ADP binding, the P2Y1 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G protein, activates phospholipase C (PLC).[1] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The subsequent rise in cytosolic Ca2+ is a critical signal for the initiation of platelet shape change and aggregation.[5] By competitively inhibiting the binding of ADP to the P2Y1 receptor, this compound effectively abrogates this signaling cascade, thereby preventing platelet activation and aggregation.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes key pharmacological parameters, providing a comparative overview of its activity.

ParameterSpeciesAssay SystemValueReference
Ki HumanRecombinant P2Y1 Receptor0.78 nM[2][6]
IC50 HumanADP-induced Platelet Aggregation (Washed Platelets)0.95 nM[2][6]
IC50 HumanADP-induced Platelet Aggregation (Platelet-Rich Plasma)0.49 µM[6]
IC50 RatInhibition of Inhibitory Junction Potentials (Colon)14.0 nM[7]

Early-Stage Research Applications & Experimental Protocols

This compound has been instrumental in elucidating the role of the P2Y1 receptor in various physiological and pathophysiological processes, most notably in hemostasis and thrombosis. Its potent antiplatelet activity has been demonstrated in numerous preclinical studies.

In Vitro Applications

1. Inhibition of Platelet Aggregation

A primary in vitro application of this compound is the inhibition of ADP-induced platelet aggregation. This is typically assessed using light transmission aggregometry (LTA).

Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy human donors (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).[6]
  • Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to obtain PRP.[6]
  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[2]
  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

2. Aggregation Measurement:

  • Pre-warm the PRP and PPP samples to 37°C.
  • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
  • Add a known volume of PRP to a cuvette with a magnetic stir bar and allow it to equilibrate for at least 2 minutes at 37°C with stirring.
  • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
  • Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 10 µM).[6]
  • Monitor the change in light transmission for a set period (e.g., 5 minutes) to determine the extent of aggregation.
  • The IC50 value for this compound is determined by calculating the concentration required to inhibit 50% of the ADP-induced aggregation.[2]

2. Calcium Mobilization Assay

This compound's antagonistic effect on the P2Y1 receptor can be quantified by measuring its ability to block ADP-induced intracellular calcium mobilization in cells expressing the receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

1. Cell Preparation:

  • Use a cell line endogenously expressing the P2Y1 receptor or a recombinant cell line overexpressing the human P2Y1 receptor (e.g., HEK293 cells).
  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

3. Measurement of Calcium Flux:

  • Wash the cells to remove excess dye.
  • Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time.
  • Use a fluorescence plate reader to measure the baseline fluorescence.
  • Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate an increase in intracellular calcium.
  • Monitor the change in fluorescence intensity over time. The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal.

In Vivo Applications

1. Antithrombotic Activity in Animal Models

This compound has demonstrated significant antithrombotic efficacy in various animal models of arterial thrombosis.

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

1. Animal Preparation:

  • Anesthetize the mouse using an appropriate anesthetic agent.
  • Surgically expose the common carotid artery.

2. Induction of Thrombosis:

  • Place a small piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) on the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.[8]
  • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

3. Drug Administration and Data Analysis:

  • Administer this compound intravenously at various doses (e.g., 2 mg/kg) prior to the induction of thrombosis.[6]
  • Record the time to complete occlusion of the artery. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to a vehicle-treated control group.

2. Prevention of Carotid Artery Thrombosis in Non-Human Primates

The antithrombotic potential of this compound has also been evaluated in larger animal models, such as cynomolgus monkeys.[5][9]

Experimental Protocol: Electrolytic-Mediated Arterial Thrombosis (ECAT) in Cynomolgus Monkeys

1. Animal Preparation:

  • Anesthetize the monkey and expose the carotid artery.

2. Induction of Thrombosis:

  • Induce thrombosis by applying a controlled electrical current to the arterial wall, which causes endothelial damage.

3. Drug Administration and Outcome Measurement:

  • Administer this compound intravenously as a bolus followed by a continuous infusion (e.g., 0.09 mg/kg + 0.14 mg/kg/h or 0.45 mg/kg + 0.68 mg/kg/h) before the initiation of thrombosis.[5][9]
  • After a set period, excise the thrombotic segment of the artery and measure the thrombus weight.
  • The antithrombotic effect of this compound is quantified by the reduction in thrombus weight compared to a control group.[5][9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes described, the following diagrams have been generated using Graphviz (DOT language).

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2500 This compound MRS2500->P2Y1 Blocks Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Platelet_Activation Platelet Shape Change & Aggregation Ca->Platelet_Activation Initiates Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate_PRP Incubate PRP at 37°C Calibrate->Incubate_PRP Add_MRS2500 Add this compound / Vehicle Incubate_PRP->Add_MRS2500 Add_ADP Add ADP to Induce Aggregation Add_MRS2500->Add_ADP Measure Measure Light Transmission Add_ADP->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 In_Vivo_Thrombosis_Workflow cluster_prep Animal Preparation cluster_procedure Thrombosis Induction & Treatment cluster_outcome Outcome Measurement Anesthetize Anesthetize Animal Expose_Artery Surgically Expose Carotid Artery Anesthetize->Expose_Artery Administer_MRS2500 Administer this compound / Vehicle (IV) Expose_Artery->Administer_MRS2500 Induce_Thrombosis Induce Thrombosis (e.g., FeCl3 or Electrical Injury) Administer_MRS2500->Induce_Thrombosis Monitor_Blood_Flow Monitor Blood Flow Induce_Thrombosis->Monitor_Blood_Flow Measure_Occlusion Measure Time to Occlusion or Thrombus Weight Monitor_Blood_Flow->Measure_Occlusion Analyze_Data Compare Treatment vs. Control Measure_Occlusion->Analyze_Data

References

Understanding the Binding Affinity of MRS2500 to the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of MRS2500, a potent and selective antagonist for the P2Y1 receptor. The document details quantitative binding data, in-depth experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Core Concepts

The P2Y1 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, most notably in ADP-induced platelet aggregation.[1][2] Its role in thrombosis has made it a significant target for antithrombotic drug development.[1][3] MRS2500, a derivative of adenosine, has emerged as a highly potent and selective antagonist of the P2Y1 receptor, demonstrating strong antithrombotic activity.[4][5][6] Understanding the binding affinity of MRS2500 is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the P2Y1 receptor.

Quantitative Binding Affinity of MRS2500 to P2Y1

The binding affinity of MRS2500 to the P2Y1 receptor has been extensively characterized using various experimental techniques. The data presented below summarizes key binding parameters from studies on recombinant and native P2Y1 receptors from different species.

ParameterReceptor SourceValueExperimental MethodReference
Ki Recombinant Human P2Y10.78 nMRadioligand Binding Assay ([3H]MRS2279)[4][5]
Ki Recombinant Human P2Y1~1 nMRadioligand Binding Assay ([3H]MRS2279)[2]
Ki Human Platelets1.20 ± 0.15 nMRadioligand Binding Assay ([125I]MRS2500)[2]
Kd Recombinant Human P2Y1 (Sf9 cells)1.2 nMSaturation Binding Assay ([125I]MRS2500)[2][7]
Kd Recombinant Human P2Y1 (Sf9 cells)1.2 nMSaturation Binding Assay ([32P]MRS2500)[8]
Kd Intact Human Platelets0.61 nMSaturation Binding Assay ([125I]MRS2500)[2][7]
Kd Intact Mouse Platelets1.20 nMSaturation Binding Assay ([125I]MRS2500)[2][7]
Kd Rat Brain0.33 nMSaturation Binding Assay ([32P]MRS2500)[8]
IC50 Human Platelet Aggregation (ADP-induced)0.95 nMPlatelet Aggregometry[4][5][6]

Experimental Protocols

The determination of MRS2500's binding affinity for the P2Y1 receptor predominantly relies on radioligand binding assays. Below is a detailed, generalized protocol for conducting such an assay.

Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound like MRS2500.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 insect cells or 1321N1 astrocytoma cells transfected with the human P2Y1 receptor).[6][7]

  • Radioligand: A radiolabeled P2Y1 antagonist with high affinity, such as [125I]MRS2500, [32P]MRS2500, or [3H]MRS2279.[6][7][8]

  • Test Compound: MRS2500 or other unlabeled ligands.

  • Assay Buffer: Typically a buffered saline solution (e.g., 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5).[2]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled P2Y1 antagonist (e.g., 10 µM MRS2179).[8]

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., Whatman GF/A).[2]

  • Scintillation Counter: For quantifying radioactivity.

2. Experimental Procedure:

  • Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (MRS2500).

  • Total and Non-specific Binding:

    • Total Binding: Tubes containing only the membrane preparation and the radioligand.

    • Non-specific Binding: Tubes containing the membrane preparation, the radioligand, and a high concentration of an unlabeled antagonist to saturate all specific binding sites.

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[1][2]

  • Termination of Binding: Rapidly terminate the binding reaction by adding ice-cold assay buffer followed by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. MRS2500 acts as a competitive antagonist, blocking this activation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Binds to Receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Stimulates Radioligand_Binding_Workflow start Start reagents Prepare Reagents: - P2Y1 Membranes - Radioligand - Test Compound (MRS2500) - Buffers start->reagents incubation Incubate Membranes with Radioligand and varying concentrations of MRS2500 reagents->incubation filtration Terminate Reaction by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing quantification Quantify Radioactivity on Filters washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end MRS2500_Antagonism_Logic MRS2500 MRS2500 Binding Binds to P2Y1 MRS2500->Binding P2Y1 P2Y1 Receptor P2Y1->Binding ADP_Binding_Block Blocks ADP Binding Binding->ADP_Binding_Block Signaling_Inhibition Inhibits Downstream Signaling ADP_Binding_Block->Signaling_Inhibition Biological_Effect Prevents Platelet Aggregation Signaling_Inhibition->Biological_Effect

References

MRS 2500: A Comprehensive Technical Guide to a Potent and Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500, a synthetic nucleotide analog, has emerged as a highly potent and selective antagonist of the P2Y1 purinergic receptor.[1][2] This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet aggregation, making it a significant target for the development of novel antithrombotic therapies.[2][3][4] This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound, along with key experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically designated as (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester.[1] Its structure features a bicyclo[3.1.0]hexane ring system, which locks the ribose moiety in a northern (N) conformation. This conformational rigidity is a key contributor to its high affinity and selectivity for the P2Y1 receptor.[5][6]

PropertyValueReference
Chemical Name (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt[1]
Molecular Formula C13H18IN5O8P2·4NH3[2]
Molecular Weight 629.29 g/mol [2]
Appearance White to off-white solid[7]
Solubility Soluble in water (50 mg/mL)[7]
Storage -20°C, sealed from moisture[7]

Synthesis of this compound

The synthesis of this compound was first reported by Kim et al. in 2003.[5] The key synthetic strategy involves the phosphorylation of a pseudoribose moiety prior to its coupling with the adenine base.[5][6] While the detailed, step-by-step protocol is outlined in the primary literature, the general approach is summarized below. A precursor molecule, MRS2608 (2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′-monophosphate), can be enzymatically phosphorylated at the 5'-position using polynucleotide kinase and [γ-32P]ATP to yield [32P]MRS2500 for radioligand binding studies.[8]

A more recent multi-step radiochemical synthesis for a [125I]-labeled form of MRS2500 has also been developed utilizing a trimethylstannyl precursor.[9][10]

Biological Activity and Mechanism of Action

This compound is a potent and selective competitive antagonist of the P2Y1 receptor. It exhibits high affinity for the human P2Y1 receptor, with reported Ki values in the sub-nanomolar range.[2][3] This high affinity translates to potent inhibition of ADP-induced physiological responses, most notably platelet aggregation.

Quantitative Data
ParameterSpecies/SystemValueReference
Ki Recombinant human P2Y1 receptor0.78 nM[2][7]
IC50 (Platelet Aggregation) Human washed platelets (10 µM ADP)0.95 nM[7][11]
IC50 (Platelet Aggregation) Human platelet-rich plasma (10 µM ADP)490 nM[12]
IC50 (Calcium Mobilization) 1321N1-hP2Y1 cells (2-MeSADP)1.1 nM[12]
Kd Human P2Y1 receptor (Sf9 membranes, [125I]MRS2500)1.2 nM[10]
Kd Intact human platelets ([125I]MRS2500)0.61 nM[9][10]
Kd Intact mouse platelets ([125I]MRS2500)1.20 nM[9][10]
P2Y1 Receptor Signaling Pathway and Inhibition by this compound

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR).[4] Upon binding of its endogenous agonist, ADP, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a critical signal for platelet shape change and subsequent aggregation.[4] this compound exerts its antagonistic effect by competitively binding to the P2Y1 receptor, thereby preventing ADP binding and blocking this downstream signaling cascade.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Aggregation Platelet Aggregation Ca2->Aggregation Leads to Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Ligands, Membranes) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound Wells) prepare_reagents->setup_plate add_radioligand Add [¹²⁵I]MRS2500 setup_plate->add_radioligand add_membranes Add P2Y1 Membranes (Initiate Reaction) add_radioligand->add_membranes incubate Incubate (4°C, 30 min) add_membranes->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash measure_radioactivity Scintillation Counting filter_wash->measure_radioactivity analyze_data Data Analysis (Calculate Ki) measure_radioactivity->analyze_data end End analyze_data->end Aggregation_Assay_Workflow start Start blood_collection Collect Human Blood (3.2% Sodium Citrate) start->blood_collection prepare_prp_ppp Prepare PRP and PPP (Centrifugation) blood_collection->prepare_prp_ppp adjust_platelet_count Adjust Platelet Count in PRP prepare_prp_ppp->adjust_platelet_count calibrate_aggregometer Calibrate Aggregometer (PRP=0%, PPP=100%) adjust_platelet_count->calibrate_aggregometer pre_incubate Pre-incubate PRP with this compound (37°C with stirring) calibrate_aggregometer->pre_incubate add_adp Add ADP to Initiate Aggregation pre_incubate->add_adp record_aggregation Record Light Transmission add_adp->record_aggregation analyze_data Data Analysis (Calculate IC₅₀) record_aggregation->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the In Vitro Characterization of MRS 2500

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro pharmacological characterization of MRS 2500, a potent and selective antagonist for the P2Y1 purinergic receptor. It includes key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound is a highly potent antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in ADP-induced platelet aggregation.[1] Its efficacy has been quantified through various in vitro assays, with key data summarized below.

ParameterValueAssay SystemReference
Ki 0.78 nMRadioligand binding assay with human platelet P2Y1 receptors.[2][3]
IC50 0.95 nMInhibition of ADP-induced aggregation of human platelets.[2][3]
IC50 16.5 nMInhibition of electrical field stimulation (EFS)-induced relaxation in isolated rat colon tissue.[4]

Mechanism of Action and Signaling Pathway

The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[1] Upon binding, the P2Y1 receptor, which is coupled to a Gq protein, activates Phospholipase C (PLC).[1][5] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][6] This cascade ultimately results in cellular responses such as platelet shape change and aggregation.[7]

This compound acts as a competitive antagonist at the P2Y1 receptor, binding to the receptor to prevent ADP from initiating this signaling cascade.[8] By occupying the ligand binding site, this compound effectively blocks the downstream mobilization of intracellular calcium and subsequent physiological responses.[8]

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca_ER->Response PKC->Response ADP ADP ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits

P2Y1 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

The in vitro characterization of this compound involves several key experimental procedures to determine its affinity, potency, and selectivity.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of this compound for the P2Y1 receptor by quantifying its ability to displace a radiolabeled ligand.

  • Preparation: Cell membranes expressing the human P2Y1 receptor are prepared from a suitable cell line (e.g., COS-7 cells).[9]

  • Incubation: A constant concentration of a high-affinity P2Y1 radioligand (e.g., [3H]2MeSADP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Platelet Aggregation Assay (for IC50 Determination)

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by the P2Y1 agonist, ADP.[1]

  • Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood samples through centrifugation.

  • Pre-incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a known concentration of ADP (e.g., 10 µM).[1]

  • Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as they aggregate.[1]

  • Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

Experimental_Workflow cluster_prep Preparation cluster_analysis Data Analysis prep_membranes Prepare P2Y1-expressing cell membranes binding_assay Radioligand Binding Assay prep_membranes->binding_assay prep_platelets Isolate Platelet-Rich Plasma (PRP) aggregation_assay Platelet Aggregation Assay prep_platelets->aggregation_assay calc_ki Calculate Ki value (Cheng-Prusoff) binding_assay->calc_ki Competition Curve calc_ic50 Determine IC50 value (Dose-Response Curve) aggregation_assay->calc_ic50 Inhibition Data

Workflow for in vitro characterization of a P2Y1 antagonist.

Selectivity Profile

This compound is described as a highly selective antagonist for the P2Y1 receptor.[2][3][10] While comprehensive selectivity data against a full panel of P2Y receptors is not detailed in the provided results, its high potency at the P2Y1 receptor (nanomolar range) suggests a significant therapeutic window over other receptor subtypes. For instance, it is often used as a specific pharmacological tool to distinguish P2Y1-mediated responses from those of other P2Y receptors, such as P2Y12, which is also involved in platelet aggregation.[7][11]

Summary

This compound is a potent and selective P2Y1 receptor antagonist. Its in vitro characterization, primarily through radioligand binding and platelet aggregation assays, reveals nanomolar affinity and functional inhibitory activity.[2][3] The detailed understanding of its mechanism of action at the molecular level, coupled with robust in vitro data, establishes this compound as a critical tool for research into purinergic signaling and a lead compound in the development of antithrombotic therapies.[12]

References

Unveiling the Therapeutic Promise of MRS 2500: A P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. We delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize its role in cellular signaling. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of P2Y1 receptor modulation in thrombosis, inflammation, and beyond.

Core Concepts: Mechanism of Action

This compound, a synthetic nucleotide analog, exerts its effects by selectively blocking the P2Y1 receptor, a G-protein coupled receptor (GPCR) crucial for ADP-induced platelet aggregation.[1] The endogenous ligand for the P2Y1 receptor is adenosine diphosphate (ADP). Upon ADP binding, the P2Y1 receptor, which is coupled to Gq, activates phospholipase C (PLC). This activation leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This cascade of events culminates in platelet shape change and aggregation. This compound competitively inhibits the binding of ADP to the P2Y1 receptor, thereby blocking this signaling pathway and subsequent platelet response.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

ParameterValueSpecies/SystemReference
Ki 0.78 nMHuman Platelet P2Y1 Receptor[2][3]
IC50 0.95 nMADP-induced Human Platelet Aggregation[2][3]
Kd 1.2 nMRecombinant Human P2Y1 Receptor
Kd 0.61 nMIntact Human Platelets
Kd 1.20 nMIntact Mouse Platelets

Table 1: In Vitro Potency of this compound

Animal ModelDosing Regimen (IV)EffectReference
Cynomolgus Monkey 0.09 mg/kg + 0.14 mg/kg/h57 ± 1% reduction in thrombus weight
Cynomolgus Monkey 0.45 mg/kg + 0.68 mg/kg/h88 ± 1% reduction in thrombus weight
Mouse 2 mg/kgInhibition of ex vivo platelet aggregation

Table 2: In Vivo Efficacy of this compound in Thrombosis Models

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to ADP and the inhibitory effect of this compound.

1. Materials:

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

  • 3.2% or 3.8% Sodium Citrate anticoagulant.

  • ADP (adenosine diphosphate) stock solution.

  • This compound stock solution.

  • Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).

  • Platelet aggregometer.

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully transfer the supernatant (PRP) to a new tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant will be the PPP.

  • Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

3. Aggregation Measurement:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

  • Pipette a known volume of adjusted PRP into the aggregometer cuvettes with a stir bar.

  • To test the inhibitory effect of this compound, add the desired concentration of the antagonist to the PRP and incubate for a specified time (e.g., 2-5 minutes) before adding the agonist.

  • Initiate aggregation by adding a known concentration of ADP (e.g., 10 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • The percentage of aggregation is determined by the maximal change in light transmission.

  • To determine the IC₅₀ value of this compound, perform a dose-response curve with varying concentrations of the antagonist and calculate the concentration that inhibits 50% of the ADP-induced aggregation.

In Vivo Electrolytic-Mediated Arterial Thrombosis (ECAT) Model in Cynomolgus Monkeys

This protocol is a summary of the methodology used to evaluate the antithrombotic efficacy of this compound in a non-human primate model.

1. Animal Preparation:

  • Male cynomolgus monkeys are used for the study.

  • Animals are anesthetized, typically with an initial intramuscular injection of ketamine followed by maintenance with an inhaled anesthetic like isoflurane.

  • Catheters are placed in a femoral artery for blood pressure monitoring and blood sampling, and in a femoral vein for drug administration.

2. Thrombosis Induction:

  • The carotid artery is surgically exposed.

  • A stimulating electrode is placed on the external surface of the artery.

  • A controlled electrical current is applied to the artery for a specific duration to induce endothelial injury and subsequent thrombus formation.

3. Drug Administration:

  • This compound is administered intravenously. A common dosing regimen involves an initial bolus injection followed by a continuous infusion to maintain a steady-state plasma concentration throughout the experiment.

  • Control animals receive a vehicle solution.

4. Outcome Measurement:

  • After a set period of time following the induced injury, the thrombotic segment of the carotid artery is excised.

  • The thrombus is carefully removed from the artery segment and its wet weight is measured.

  • The percentage inhibition of thrombus formation in the this compound-treated group is calculated by comparing the mean thrombus weight to that of the vehicle-treated control group.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate the P2Y1 receptor signaling pathway and a conceptual workflow for evaluating this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2500 This compound MRS2500->P2Y1 Binds & Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response Leads to PKC_activation->Platelet_Response Leads to

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

MRS2500_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Determine Ki, Kd) platelet_aggregation Platelet Aggregation Assays (Determine IC50) receptor_binding->platelet_aggregation Informs thrombosis_model Animal Models of Thrombosis (e.g., ECAT in monkeys) platelet_aggregation->thrombosis_model Guides bleeding_time Bleeding Time Assays thrombosis_model->bleeding_time efficacy Antithrombotic Efficacy thrombosis_model->efficacy safety Safety Profile (Bleeding Risk) bleeding_time->safety therapeutic_potential Therapeutic Potential Assessment efficacy->therapeutic_potential safety->therapeutic_potential

Caption: Conceptual Workflow for the Preclinical Evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of MRS 2500 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS 2500, a potent and highly selective P2Y1 receptor antagonist, in in vitro platelet aggregation assays. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data for comparison, and includes visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction to this compound

This compound is a crucial pharmacological tool for investigating the role of the P2Y1 receptor in platelet function. The P2Y1 receptor, an ADP receptor, plays a pivotal role in the initial stages of platelet activation, including shape change and transient aggregation. By selectively blocking this receptor, this compound allows for the dissection of the P2Y1-mediated signaling cascade in the complex process of hemostasis and thrombosis. Its high potency and selectivity make it an excellent candidate for in vitro studies aimed at understanding platelet physiology and for the screening and development of novel antiplatelet therapies.

Mechanism of Action

Adenosine diphosphate (ADP) is a key agonist that induces platelet aggregation through the activation of two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor is coupled to the Gq signaling pathway. Upon ADP binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a critical event that triggers platelet shape change and the initial, reversible phase of platelet aggregation. This compound acts as a competitive antagonist at the P2Y1 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade.

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces Aggregation Platelet Shape Change & Initial Aggregation Ca2->Aggregation Initiates

P2Y1 Receptor Signaling Pathway in Platelets.

Data Presentation

The inhibitory potency of this compound on ADP-induced platelet aggregation has been quantified and compared with other P2Y1 receptor antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies using human platelets.

CompoundTarget ReceptorIC50 (ADP-induced Aggregation)Reference
This compound P2Y10.95 nM [1]
MRS 2298P2Y162.8 nM[1]
MRS 2496P2Y11.5 µM[1]

Experimental Protocols

The following protocol details the use of this compound in a platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold-standard method for in vitro platelet function testing.

Materials
  • This compound

  • Adenosine Diphosphate (ADP)

  • Human whole blood from healthy, consenting donors (free from antiplatelet medication for at least 10 days)

  • 3.2% Sodium Citrate anticoagulant

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Tyrode's buffer

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Preparation of Washed Platelet Suspension
  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Platelet Pelleting: Transfer the PRP to a new tube and add apyrase (to prevent premature activation) and centrifuge at 1000 x g for 10 minutes to pellet the platelets.

  • Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA and apyrase. Repeat the centrifugation and resuspension step twice to wash the platelets.

  • Final Resuspension: After the final wash, resuspend the platelets in Tyrode's buffer with 0.35% BSA to a final concentration of 2.5 x 10⁸ platelets/mL.

Light Transmission Aggregometry (LTA) Protocol
  • Instrument Calibration: Calibrate the aggregometer using a cuvette with the washed platelet suspension to set the 0% aggregation baseline and a cuvette with Tyrode's buffer to set the 100% aggregation baseline.

  • Sample Preparation: Pipette 450 µL of the washed platelet suspension into aggregometer cuvettes containing a magnetic stir bar.

  • Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the cuvettes. A dose-response curve can be generated by testing a range of this compound concentrations (e.g., 0.1 nM to 100 nM). Incubate the samples for 1-5 minutes at 37°C with stirring (typically 900-1200 rpm).

  • Induction of Aggregation: Add 50 µL of ADP solution (final concentration typically 5-10 µM) to initiate platelet aggregation.

  • Data Acquisition: Record the change in light transmission for at least 5 minutes. The maximum aggregation percentage is determined by the instrument's software.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis A1 Blood Collection (3.2% Sodium Citrate) A2 Centrifugation (200g, 15 min) to obtain PRP A1->A2 A3 Wash Platelets (Centrifugation & Resuspension) A2->A3 A4 Adjust Platelet Concentration (2.5 x 10⁸/mL in Tyrode's Buffer) A3->A4 B1 Calibrate Aggregometer (0% and 100% Baselines) A4->B1 B2 Incubate Platelets with This compound (or Vehicle) (37°C, with stirring) B1->B2 B3 Add ADP to Induce Aggregation B2->B3 B4 Record Light Transmission (≥ 5 minutes) B3->B4 C1 Determine Max Aggregation (%) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Generate Dose-Response Curve & Determine IC50 C2->C3

Experimental workflow for platelet aggregation assays.

Conclusion

This compound is an invaluable tool for the specific investigation of P2Y1 receptor function in platelet aggregation. Its high potency and selectivity allow for precise modulation of the initial phase of ADP-induced platelet activation. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust in vitro platelet aggregation assays to advance our understanding of thrombosis and to facilitate the development of new antithrombotic agents.

References

MRS 2500: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a crucial role in ADP-induced platelet aggregation and is implicated in various physiological and pathological processes, including thrombosis, inflammation, and cancer. This document provides detailed application notes and in vivo experimental protocols for the use of this compound in preclinical research, with a focus on thrombosis, and provides template protocols for its potential application in neuroinflammation and cancer studies.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y1 receptor. By blocking the binding of ADP, it inhibits the Gq-protein-mediated signaling cascade, which involves the activation of phospholipase C (PLC). This, in turn, prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a suppression of intracellular calcium mobilization and protein kinase C (PKC) activation. The net effect in platelets is the inhibition of shape change and aggregation.[1][2][3]

Signaling Pathway

The signaling pathway of the P2Y1 receptor and the inhibitory action of this compound are depicted below.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Gq Gq protein P2Y1R->Gq Activates MRS2500 This compound MRS2500->P2Y1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response Leads to PKC->Platelet_Response Contributes to

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of Arterial Thrombosis
Treatment GroupDose (IV Bolus + Infusion)Thrombus Weight Reduction (%)Kidney Bleeding Time (Fold Increase)
This compound0.09 mg/kg + 0.14 mg/kg/h57 ± 12.1 ± 0.3
This compound0.45 mg/kg + 0.68 mg/kg/h88 ± 14.9 ± 0.6

Data adapted from a study on electrolytic-mediated arterial thrombosis in cynomolgus monkeys.[4]

Antithrombotic Activity of this compound in Mouse Models
Thrombosis ModelThis compound AdministrationOutcome
Systemic thromboembolism (Collagen and Adrenaline-induced)Intravenous injectionStrong protection
Localized arterial thrombosis (Laser-induced vessel wall injury)Intravenous injectionPotent inhibition

Data from in vivo studies in mice.[2]

Experimental Protocols

Protocol 1: In Vivo Arterial Thrombosis Model in Mice

This protocol is based on established methods for inducing arterial thrombosis in mice and evaluating the efficacy of antithrombotic agents like this compound.[2]

1. Animal Model:

  • Male C57BL/6 mice (8-12 weeks old).

2. Materials:

  • This compound tetraammonium salt (water-soluble).

  • Vehicle: Sterile 0.9% saline or phosphate-buffered saline (PBS).

  • Anesthetic (e.g., isoflurane).

  • Collagen and adrenaline solution for systemic thromboembolism model.

  • Laser for localized arterial thrombosis model.

  • Surgical microscope and necessary surgical tools.

3. This compound Preparation and Administration:

  • Dissolve this compound in sterile saline or PBS to the desired concentration.

  • Administer this compound via intravenous (tail vein) injection. A typical dose for antithrombotic effect in mice is in the range of 0.5-2 mg/kg.[5]

4. Experimental Procedure (Laser-induced Thrombosis):

  • Anesthetize the mouse.

  • Surgically expose the carotid artery.

  • Administer this compound or vehicle intravenously.

  • After a short pre-treatment period (e.g., 5-15 minutes), induce thrombus formation by applying a laser to the arterial wall.

  • Monitor thrombus formation in real-time using intravital microscopy.

  • Record the time to vessel occlusion.

5. Data Analysis:

  • Compare the time to occlusion between the this compound-treated group and the vehicle control group.

  • Statistical analysis can be performed using a Student's t-test or Mann-Whitney U test.

Thrombosis_Workflow A Anesthetize Mouse B Surgically Expose Carotid Artery A->B C Administer this compound (IV) B->C D Induce Thrombosis (Laser) C->D E Monitor Thrombus Formation D->E F Record Time to Occlusion E->F G Data Analysis F->G

Workflow for the Mouse Arterial Thrombosis Model.
Protocol 2: Proposed In Vivo Neuroinflammation Model in Mice

This is a proposed protocol adapted from general lipopolysaccharide (LPS)-induced neuroinflammation models, for evaluating the potential anti-inflammatory effects of this compound.[6][7]

1. Animal Model:

  • Male C57BL/6 mice (8-12 weeks old).

2. Materials:

  • This compound tetraammonium salt.

  • Vehicle: Sterile 0.9% saline or PBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Anesthetic.

  • Reagents for tissue processing and analysis (e.g., for immunohistochemistry or cytokine assays).

3. This compound Preparation and Administration:

  • Dissolve this compound in sterile saline or PBS.

  • Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. The optimal dose would need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg.

4. Experimental Procedure:

  • Administer this compound or vehicle.

  • After a pre-treatment period (e.g., 30-60 minutes), administer LPS (e.g., 1-5 mg/kg, IP) to induce neuroinflammation.

  • At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue.

  • Process the brain tissue for analysis of inflammatory markers (e.g., cytokine levels via ELISA or qPCR, microglial activation via immunohistochemistry for Iba1).

5. Data Analysis:

  • Compare the levels of inflammatory markers between the this compound-treated group, the LPS-only group, and a saline control group.

  • Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Protocol 3: Proposed In Vivo Glioblastoma Xenograft Model

This is a proposed protocol for evaluating the potential anti-cancer effects of this compound, adapted from general orthotopic glioma xenograft models.[8][9][10]

1. Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

2. Materials:

  • This compound tetraammonium salt.

  • Vehicle: Sterile 0.9% saline or PBS.

  • Human glioblastoma cell line (e.g., U87MG).

  • Matrigel.

  • Stereotactic apparatus for intracranial injection.

  • Anesthetic.

  • Bioluminescence imaging system (if using luciferase-expressing cells).

3. This compound Preparation and Administration:

  • Dissolve this compound in sterile saline or PBS.

  • Administration could be via intraperitoneal injection or potentially through an osmotic minipump for continuous delivery. A starting dose range could be 1-10 mg/kg/day.

4. Experimental Procedure:

  • Intracranially implant glioblastoma cells into the brains of the mice.

  • Allow tumors to establish for a set period (e.g., 7-10 days), which can be monitored by bioluminescence imaging.

  • Randomize mice into treatment (this compound) and control (vehicle) groups.

  • Administer this compound or vehicle daily or as determined.

  • Monitor tumor growth regularly using bioluminescence imaging or MRI.

  • Monitor animal health and body weight.

  • Euthanize mice when they meet pre-defined humane endpoints or at the end of the study.

  • Collect tumors for histological or molecular analysis.

5. Data Analysis:

  • Compare tumor growth rates and overall survival between the this compound-treated and control groups.

  • Statistical analysis of tumor growth can be done using a two-way ANOVA, and survival can be analyzed using a Kaplan-Meier curve and log-rank test.

Conclusion

This compound is a valuable tool for in vivo research, particularly in the field of thrombosis and hemostasis. The provided protocols offer a starting point for investigating its effects in various disease models. For neuroinflammation and cancer, the proposed protocols will require optimization of dosing and administration routes to fully elucidate the therapeutic potential of targeting the P2Y1 receptor. As with all in vivo studies, all procedures should be conducted in accordance with approved animal care and use protocols.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MRS 2500, a highly potent and selective antagonist of the P2Y1 receptor.

Product Information

  • Product Name: this compound tetraammonium salt

  • Chemical Name: (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt[1]

  • Molecular Weight: 629.29 g/mol [2][3]

  • Purity: ≥96%

  • Storage: Store at -20°C

Recommended Solvent and Concentration

This compound tetraammonium salt is readily soluble in water.

Table 1: Solubility and Stock Solution Preparation

SolventMaximum SolubilityRecommended Stock Concentration Range
Water20 mM1 mM - 10 mM

Protocol 1: Preparation of a 10 mM Stock Solution

  • Determine the required volume: Based on the mass of this compound, calculate the volume of water needed to achieve a 10 mM concentration. The molecular weight is 629.29 g/mol .[2][3]

  • Reconstitution: Add the calculated volume of sterile, nuclease-free water to the vial containing this compound.

  • Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation.[4]

Table 2: In Vitro Activity of this compound

ParameterValueSpeciesAssay
Ki0.78 nMHumanP2Y1 Receptor Binding
IC500.95 nMHumanADP-induced platelet aggregation

Signaling Pathway of P2Y1 Receptor and Inhibition by this compound

The P2Y1 receptor, upon binding to its endogenous agonist ADP, couples to Gq protein, which in turn activates Phospholipase C (PLC).[4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][6] This signaling cascade ultimately leads to platelet shape change and aggregation.[7] this compound acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this downstream signaling.[4][8]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_response Platelet Shape Change & Aggregation Ca_release->Platelet_response PKC_activation->Platelet_response

P2Y1 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol provides a general workflow for determining the IC50 value of this compound in inhibiting ADP-induced platelet aggregation.

Workflow for Platelet Aggregation Inhibition Assay

Platelet_Aggregation_Workflow A 1. Prepare Platelet-Rich Plasma (PRP) from whole blood by centrifugation. B 2. Adjust platelet count in PRP to a standardized concentration. A->B C 3. Pre-incubate PRP with varying concentrations of this compound. B->C D 4. Initiate aggregation by adding a fixed concentration of ADP (e.g., 10 µM). C->D E 5. Monitor aggregation using a platelet aggregometer (measures light transmission). D->E F 6. Calculate the percentage of inhibition for each this compound concentration. E->F G 7. Determine the IC50 value by plotting inhibition vs. log concentration. F->G

Workflow for determining the IC50 of this compound.

Detailed Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the supernatant (PRP).

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by further centrifuging the remaining blood at a high speed).

  • Pre-incubation with this compound:

    • Aliquot the adjusted PRP into cuvettes for the aggregometer.

    • Add varying concentrations of this compound (prepared from the stock solution) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C. Include a vehicle control (water).

  • Initiation of Aggregation:

    • Add a fixed concentration of ADP (e.g., 10 µM) to the cuvettes to induce platelet aggregation.[4]

  • Measurement of Aggregation:

    • Immediately place the cuvettes in a platelet aggregometer and record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.

In Vivo Applications

This compound has been shown to be effective in preventing thrombus formation in vivo. Studies in mice and cynomolgus monkeys have demonstrated its antithrombotic activity.[9] For in vivo experiments, the appropriate dose and administration route should be determined based on the specific animal model and experimental design.

Disclaimer: This information is for research use only and is not intended for diagnostic or therapeutic purposes. Please refer to the product's certificate of analysis for batch-specific data.

References

Application Notes and Protocols for Inhibiting ADP-Induced Platelet Aggregation with MRS 2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, playing a pivotal role in both hemostasis and thrombosis.[1][2] ADP exerts its effects on platelets through two G protein-coupled receptors: P2Y1 and P2Y12.[3][4][5] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and transient aggregation via mobilization of intracellular calcium.[3][4][5] The P2Y12 receptor, coupled to Gi, is responsible for the completion and amplification of the aggregation response.[3][4] Therefore, targeting these receptors presents a promising strategy for antiplatelet therapy.

MRS 2500 is a potent and highly selective antagonist of the P2Y1 receptor.[6][7][8][9][10] Its high affinity and selectivity make it an invaluable tool for studying the specific role of the P2Y1 receptor in platelet function and for investigating its potential as an antithrombotic agent. These application notes provide detailed protocols for utilizing this compound to inhibit ADP-induced platelet aggregation in vitro.

Mechanism of Action of this compound

This compound is a competitive antagonist of the P2Y1 receptor. By binding to this receptor, it prevents ADP from initiating the signaling cascade that leads to platelet shape change and the initial phase of aggregation. Specifically, this compound blocks the Gq-mediated activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.[3][5] Notably, this compound does not interact with the P2Y12 receptor, allowing for the specific investigation of the P2Y1-mediated pathway.[6][8]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on ADP-induced platelet aggregation has been quantified, demonstrating its high efficacy. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of this compound required to inhibit 50% of the maximal aggregation response induced by ADP.

CompoundTarget ReceptorAgonistAssay SystemIC50 Value
This compoundP2Y1ADPHuman Platelets0.95 nM[6][8]

Signaling Pathway of ADP-Induced Platelet Aggregation via P2Y1 Receptor

The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y1 receptor and the point of inhibition by this compound.

ADP-Induced P2Y1 Signaling Pathway and Inhibition by this compound ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates MRS2500 This compound MRS2500->P2Y1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Acts on Ca_Release Ca2+ Release Ca_Store->Ca_Release Shape_Change Platelet Shape Change & Initial Aggregation Ca_Release->Shape_Change Induces

Caption: P2Y1 signaling pathway and this compound inhibition.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard method for studying platelet aggregation.[11][12][13] The principle is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and the PRP is turbid, resulting in low light transmission. Upon the addition of an agonist like ADP, platelets aggregate, causing the PRP to become clearer and allowing more light to pass through to a photodetector.[13][14] The change in light transmission is recorded over time to generate an aggregation curve.

Experimental Workflow for LTA

The following diagram outlines the general workflow for performing a light transmission aggregometry experiment to assess the inhibitory effect of this compound.

Experimental Workflow for LTA with this compound cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifuge1 PRP_Harvest 3. Harvest PRP Centrifuge1->PRP_Harvest Centrifuge2 4. Centrifugation (High Speed) of remaining blood to obtain Platelet-Poor Plasma (PPP) Centrifuge1->Centrifuge2 PRP_Adjust 6. Adjust Platelet Count in PRP PRP_Harvest->PRP_Adjust PPP_Harvest 5. Harvest PPP Centrifuge2->PPP_Harvest PPP_Harvest->PRP_Adjust Incubate_PRP 7. Pre-incubate PRP in Aggregometer Cuvette PRP_Adjust->Incubate_PRP Add_MRS2500 8. Add this compound (or vehicle) and incubate Incubate_PRP->Add_MRS2500 Add_ADP 9. Add ADP to induce aggregation Add_MRS2500->Add_ADP Record_Aggregation 10. Record Light Transmission Add_ADP->Record_Aggregation Analyze_Curves 11. Analyze Aggregation Curves (e.g., % aggregation, slope) Record_Aggregation->Analyze_Curves Calculate_IC50 12. Calculate IC50 of this compound Analyze_Curves->Calculate_IC50

Caption: Workflow for LTA with this compound.

Detailed Methodology

1. Materials and Reagents:

  • This compound

  • Adenosine diphosphate (ADP)

  • 3.2% Sodium Citrate anticoagulant

  • Saline or appropriate vehicle for this compound

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

3. Light Transmission Aggregometry Procedure:

  • Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

  • Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.

  • Add varying concentrations of this compound (or its vehicle as a control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) to allow for receptor binding.

  • Add a predetermined concentration of ADP (e.g., 5-20 µM) to the cuvette to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.

4. Data Analysis:

  • Determine the maximum platelet aggregation (%) for each concentration of this compound.

  • Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration.

  • Calculate the IC50 value of this compound by fitting the data to a dose-response curve.

Conclusion

This compound is a powerful and selective tool for investigating the role of the P2Y1 receptor in ADP-induced platelet aggregation. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of platelet function and to explore its potential in the development of novel antithrombotic therapies. Careful adherence to these methodologies will ensure reproducible and reliable results.

References

Application of MRS 2500 in thrombosis research models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of MRS 2500, a potent and selective antagonist of the P2Y1 receptor, and its utility in various thrombosis research models. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its antithrombotic potential.

Application Notes

This compound (2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) is a highly selective and stable antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a crucial role in the initial stages of platelet activation and thrombus formation.[3][4] Upon ADP binding, the P2Y1 receptor, coupled to Gq, activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels, causing platelet shape change and initiating a weak, reversible platelet aggregation.[5][6] Co-activation of the P2Y12 receptor is required for the completion and stabilization of the aggregate.[4]

The selective blockade of the P2Y1 receptor by this compound offers a targeted approach to antiplatelet therapy. By inhibiting the initial phase of ADP-induced platelet activation, this compound has demonstrated significant antithrombotic efficacy in various preclinical models, with a potentially favorable bleeding profile compared to broader antiplatelet agents.[2][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive antagonism of the P2Y1 receptor. Recent studies have also suggested that this compound may act as an inverse agonist, reducing the constitutive, ligand-independent activity of the P2Y1 receptor.[3][5] This dual action effectively dampens platelet responsiveness to ADP, a key mediator released from dense granules of activated platelets and damaged endothelial cells.

P2Y1_Signaling_Pathway cluster_platelet Platelet Cytoplasm ADP ADP P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from Dense Tubular System) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Shape_Change Platelet Shape Change Ca2_release->Shape_Change Aggregation Transient Aggregation PKC->Aggregation Shape_Change->Aggregation

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vitro Efficacy of this compound
ParameterSpeciesPlatelet PreparationIC50 ValueReference
ADP-induced AggregationHumanWashed Platelets0.95 nM[1]
ADP-induced AggregationHumanPlatelet-Rich Plasma (PRP)0.49 µM[1]
Binding Affinity (Ki)HumanRecombinant P2Y1 Receptor0.78 nM[1]
In Vivo Efficacy of this compound in a Primate Model

Model: Electrolytic-Mediated Carotid Artery Thrombosis in Cynomolgus Monkeys

This compound Dose (IV Bolus + Infusion)Thrombus Weight Reduction (%)Kidney Bleeding Time (KBT) Increase (fold)Reference
0.09 mg/kg + 0.14 mg/kg/h57 ± 1%2.1 ± 0.3[7]
0.45 mg/kg + 0.68 mg/kg/h88 ± 1%4.9 ± 0.6[7]
In Vivo Efficacy of this compound in a Murine Model

Model: Collagen and Adrenaline-Induced Systemic Thromboembolism in Mice

This compound Dose (IV)OutcomeReference
2 mg/kgStrong protection against thromboembolism[2][8]
2 mg/kgModerate prolongation of bleeding time[2]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Collect whole blood in sodium citrate B 2. Centrifuge at low speed to obtain PRP A->B C 3. Prepare Platelet-Poor Plasma (PPP) by high-speed centrifugation B->C D 4. Adjust PRP platelet count B->D E 5. Pre-warm PRP and PPP to 37°C F 6. Calibrate aggregometer: 0% with PRP, 100% with PPP E->F G 7. Add PRP to cuvette with stir bar F->G H 8. Incubate PRP with this compound or vehicle G->H I 9. Add ADP to induce aggregation H->I J 10. Record light transmission for 5-10 minutes I->J K 11. Determine maximal aggregation (%) J->K L 12. Calculate IC50 value for this compound K->L

Workflow for In Vitro Platelet Aggregation Assay.

Materials:

  • This compound

  • Adenosine diphosphate (ADP)

  • Human whole blood from healthy, consenting donors

  • 3.2% Sodium citrate anticoagulant

  • Saline or appropriate buffer

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Cuvettes with stir bars

  • Centrifuge

Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).

  • PPP Preparation: Re-centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Setup: Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay Performance: a. Pipette adjusted PRP into a cuvette with a magnetic stir bar and place it in the heating block (37°C) of the aggregometer. b. Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes). c. Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM). d. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This model assesses the efficacy of this compound in preventing occlusive thrombus formation in an artery following chemical injury.[9][10][11]

FeCl3_Thrombosis_Workflow cluster_prep Surgical Preparation cluster_procedure Thrombosis Induction & Treatment cluster_analysis Endpoint Measurement A 1. Anesthetize mouse B 2. Make a midline cervical incision A->B C 3. Isolate the common carotid artery B->C D 4. Place a flow probe around the artery C->D E 5. Administer this compound or vehicle IV D->E F 6. Apply ferric chloride (FeCl₃) saturated filter paper to the artery E->F G 7. Monitor blood flow continuously F->G H 8. Record time to occlusion (cessation of blood flow) G->H I 9. Compare occlusion times between treatment groups H->I

Workflow for Ferric Chloride-Induced Thrombosis Model.

Materials:

  • This compound

  • Male C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% w/v)

  • Filter paper strips (1x2 mm)

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • Doppler flow probe and flowmeter

  • Heating pad

Methodology:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure: a. Make a midline incision in the neck to expose the trachea and surrounding structures. b. Carefully dissect the soft tissues to isolate a segment of the common carotid artery. c. Place a mini Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration: Administer this compound or vehicle control via intravenous injection (e.g., tail vein) at a predetermined time before injury.

  • Thrombus Induction: a. Saturate a small piece of filter paper with FeCl₃ solution. b. Apply the filter paper topically to the exposed carotid artery, downstream of the flow probe, for a defined period (e.g., 3 minutes).[11] c. After the exposure time, remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint: a. Continuously monitor and record the blood flow through the carotid artery. b. The primary endpoint is the time to occlusion, defined as the time from the application of FeCl₃ until blood flow ceases (e.g., <10% of baseline).

  • Data Analysis: Compare the time to occlusion between the this compound-treated group and the vehicle control group. A significant increase in the time to occlusion indicates an antithrombotic effect.

Protocol 3: In Vivo Collagen and Adrenaline-Induced Pulmonary Thromboembolism in Mice

This model evaluates the ability of this compound to protect against acute, systemic thromboembolism leading to mortality.[2][8][12][13]

Pulmonary_Thromboembolism_Workflow cluster_treatment Treatment cluster_induction Thromboembolism Induction cluster_observation Observation & Endpoint A 1. Administer this compound or vehicle IV to mice B 2. After a set time, inject a thrombogenic mixture of collagen and adrenaline IV A->B C 3. Observe mice for a defined period (e.g., 30 minutes) B->C D 4. Record survival rate (%) C->D E 5. (Optional) Collect blood for platelet count analysis C->E

Workflow for Pulmonary Thromboembolism Model.

Materials:

  • This compound

  • Mice

  • Collagen (e.g., type I from equine tendon)

  • Adrenaline (epinephrine)

  • Sterile saline

Methodology:

  • Drug Administration: Administer this compound or vehicle control intravenously to conscious or lightly anesthetized mice.

  • Thrombogenic Challenge: After a short interval (e.g., 30 seconds to 2 minutes), inject a thrombogenic mixture of collagen (e.g., 0.15 mg/kg) and adrenaline (e.g., 60 µg/kg) via the tail vein.[8]

  • Observation: Observe the mice continuously for signs of respiratory distress and mortality for a defined period (e.g., 30 minutes). Animals alive after this period are considered survivors.

  • Endpoint: The primary endpoint is the survival rate. An increased survival rate in the this compound-treated group compared to the control group indicates a protective effect.

  • Optional Analysis: In a separate cohort of animals, blood can be collected shortly after the thrombogenic challenge to measure the degree of platelet consumption, which is another indicator of intravascular platelet aggregation.

  • Data Analysis: Compare the percentage of surviving animals in the treated versus control groups using appropriate statistical tests (e.g., Fisher's exact test).

References

Application Notes and Protocols for Studying Smooth Muscle Contraction with MRS 2500

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS 2500 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1] This makes it an invaluable pharmacological tool for investigating the role of P2Y1 receptors in various physiological and pathophysiological processes, particularly in the regulation of smooth muscle tone. P2Y1 receptors are G protein-coupled receptors (GPCRs) that are widely expressed in smooth muscle tissues, including those of the vasculature, gastrointestinal tract, and bladder. Their activation by endogenous agonists such as adenosine diphosphate (ADP) can lead to either contraction or relaxation, depending on the specific tissue and signaling pathways involved. These application notes provide a detailed protocol for utilizing this compound to study its effects on smooth muscle contraction.

Mechanism of Action

The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound selectively binds to the P2Y1 receptor, preventing the binding of agonists and thereby inhibiting this signaling cascade.

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Gq->PLC SR Sarcoplasmic Reticulum (SR) IP3->SR CaM Calmodulin (CaM) MLCK_active Active MLCK CaM->MLCK_active MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction MLC Myosin Light Chain (MLC) MLC->MLC_P Ca Ca2+ SR->Ca Release Ca->CaM Agonist Agonist (e.g., ADP) Agonist->P2Y1 MRS2500 This compound MRS2500->P2Y1

Caption: P2Y1 receptor signaling cascade leading to smooth muscle contraction.

Data Presentation

The potency of this compound as a P2Y1 receptor antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

ParameterTissueAgonistThis compound ValueReference
pA2 Guinea Pig Taenia ColiADP8.5Fictional Example
IC50 Rat Aorta2-MeSADP10 nMFictional Example

Note: The values presented are examples. Actual pA2 and IC50 values may vary depending on the specific smooth muscle preparation, agonist used, and experimental conditions.

Experimental Protocols

Objective

To determine the antagonistic effect of this compound on agonist-induced smooth muscle contraction using an isolated organ bath system.

Materials
  • Tissue: Smooth muscle tissue (e.g., rat aorta, guinea pig ileum, porcine coronary artery).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

  • Gases: Carbogen (95% O2, 5% CO2).

  • Agonist: A P2Y1 receptor agonist (e.g., ADP, 2-MeSADP).

  • Antagonist: this compound.

  • Equipment:

    • Isolated organ bath system with a temperature controller.

    • Isometric force transducer.

    • Data acquisition system.

    • Dissection microscope and tools.

    • Micropipettes.

Experimental Workflow

Experimental_Workflow A Tissue Isolation and Preparation B Mounting in Organ Bath A->B C Equilibration and Viability Check B->C D Control Agonist Concentration-Response Curve C->D E Washout D->E F Incubation with this compound E->F G Agonist Concentration-Response Curve in presence of this compound F->G H Data Analysis (Schild Plot) G->H

Caption: General experimental workflow for studying antagonist effects on smooth muscle.

Detailed Methodology
  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS.

    • Under a dissection microscope, clean the tissue of excess connective and adipose tissue.

    • Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm rings for arteries, 1-2 cm strips for intestinal muscle).

  • Mounting and Equilibration:

    • Mount the tissue preparation in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1-2 g for rat aorta).

    • Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

  • Viability Test:

    • After equilibration, challenge the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to induce depolarization and contraction. This confirms the viability of the smooth muscle preparation.

    • Wash the tissue with fresh PSS and allow it to return to the baseline resting tension.

  • Control Agonist Concentration-Response Curve (CRC):

    • Once the baseline is stable, add the P2Y1 agonist in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the contractile force at each concentration.

    • After completing the CRC, wash the tissue extensively with PSS until it returns to the baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath.

    • Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Agonist CRC in the Presence of Antagonist:

    • Repeat the cumulative addition of the P2Y1 agonist as in step 4, in the presence of this compound.

    • Record the contractile responses.

  • Data Analysis:

    • For each CRC, plot the contractile response (as a percentage of the maximum response to the agonist in the control curve) against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • To determine the pA2 value, repeat the experiment with at least two different concentrations of this compound.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis. The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound is a critical tool for elucidating the function of P2Y1 receptors in smooth muscle physiology and pharmacology. The protocols outlined above provide a robust framework for characterizing the antagonistic properties of this compound and for investigating the contribution of P2Y1 receptor signaling to smooth muscle contractility. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for researchers in both academic and industrial settings.

References

Application Notes and Protocols for In Vivo Administration of MRS 2500 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a crucial role in various physiological processes, including platelet aggregation, thrombosis, and inflammation. As such, this compound is a valuable pharmacological tool for studying the in vivo functions of the P2Y1 receptor and for evaluating its therapeutic potential as an antithrombotic agent. These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with a summary of its biological activity and signaling pathways.

Data Presentation

Table 1: Biological Activity of this compound
ParameterSpeciesValueReference
Ki (P2Y1 Receptor)Human0.78 nM--INVALID-LINK--
IC50 (ADP-induced platelet aggregation)Human0.95 nM--INVALID-LINK--
Table 2: Recommended In Vivo Dosing in Mice (Intravenous Administration)
Dose Range (mg/kg)Study ContextObserved EffectReference
0.01 - 2Laser-induced arterial thrombosisDose-dependent inhibition of thrombus formation.[1]--INVALID-LINK--
Not specifiedSystemic thromboembolism (collagen/adrenaline induced)Strong protection against thromboembolism.[1][2]--INVALID-LINK--

Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC for this compound in mice are not extensively published. However, due to its charged phosphate groups, it is suggested to have a short half-life in vivo, making it more suitable for acute studies or continuous infusion rather than oral administration.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound tetraammonium salt (Tocris Bioscience, Cat. No. 2159 or equivalent)

  • Sterile, pyrogen-free water for injection or sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. For example, for a 1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the required concentration is 0.25 mg/mL.

  • Reconstitution: this compound tetraammonium salt is soluble in water up to 20 mM (approximately 12.59 mg/mL).[4]

    • Aseptically weigh the required amount of this compound powder.

    • Add the calculated volume of sterile water for injection or sterile saline to the vial or a sterile microcentrifuge tube containing the powder.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization: Filter the reconstituted solution through a 0.22 µm sterile syringe filter into a sterile container to ensure sterility for injection.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer storage, it is recommended to prepare fresh solutions before each experiment.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

Materials:

  • Prepared sterile this compound solution

  • Mouse restraint device

  • Heat lamp or warming pad

  • 70% ethanol

  • Sterile gauze

  • Insulin syringes (e.g., 28-30 gauge)

Procedure:

  • Animal Preparation:

    • Place the mouse in a restraint device, ensuring the tail is accessible.

    • To induce vasodilation and improve vein visibility, warm the tail using a heat lamp or by placing the mouse on a warming pad for a few minutes.

  • Injection Site Preparation:

    • Clean the lateral tail vein with a sterile gauze pad soaked in 70% ethanol.

  • Injection:

    • Load the sterile insulin syringe with the appropriate volume of the this compound solution, ensuring there are no air bubbles.

    • With the bevel of the needle facing up, insert the needle into the lateral tail vein at a shallow angle (approximately 10-15 degrees).

    • A successful injection is indicated by the absence of resistance and no visible bleb formation under the skin.

    • Slowly and steadily inject the solution.

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck to restrain the head and body.

    • Turn the mouse to expose its abdomen.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Injection:

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Before injecting, gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) is aspirated.

    • Inject the this compound solution smoothly.

  • Post-injection Care:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2500 This compound MRS2500->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA/Rho Kinase Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (e.g., Platelet Shape Change, Leukocyte Recruitment) Ca_release->Cellular_Responses MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates RhoA->Cellular_Responses MAPK_ERK->Cellular_Responses

Caption: P2Y1 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Administration of this compound

Experimental_Workflow start Start prep_mrs Prepare this compound Solution (Sterile, appropriate concentration) start->prep_mrs animal_prep Animal Preparation (Acclimatization, Weighing) prep_mrs->animal_prep admin_route Select Administration Route animal_prep->admin_route iv_admin Intravenous (IV) Injection (Tail Vein) admin_route->iv_admin IV ip_admin Intraperitoneal (IP) Injection admin_route->ip_admin IP monitoring Post-Administration Monitoring (Observe for adverse effects) iv_admin->monitoring ip_admin->monitoring experiment Conduct Experiment (e.g., Thrombosis model) monitoring->experiment data_collection Data Collection (e.g., Bleeding time, Thrombus size) experiment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: In Vivo Administration Workflow.

References

Application Notes and Protocols: Calcium Imaging with MRS 2500 for P2Y1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing calcium imaging techniques in conjunction with MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. This document outlines the underlying signaling pathways, detailed experimental protocols for assessing receptor antagonism, and representative data presentation.

Introduction

The P2Y1 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a critical role in various physiological processes, including platelet aggregation and neurotransmission. Its activation initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be visualized and quantified using fluorescent calcium indicators.[1][2][3][4][5]

This compound is a high-affinity, selective antagonist for the P2Y1 receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[6][7][8][9] Calcium imaging provides a robust and high-throughput method to quantify the antagonistic effect of this compound on P2Y1 receptor activation.

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by an agonist such as ADP initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This compound acts by competitively binding to the P2Y1 receptor, thereby preventing the agonist from binding and initiating this signaling pathway.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Agonist ADP (Agonist) Agonist->P2Y1 Activates MRS2500 This compound (Antagonist) MRS2500->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed protocols for a cell-based calcium imaging assay to determine the potency of this compound in antagonizing the P2Y1 receptor. The most common approach involves pre-incubating cells with this compound before stimulating with a P2Y1 agonist like ADP or its stable analog, 2-MeSADP.

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing the P2Y1 receptor (e.g., HEK293, 1321N1 astrocytoma cells).

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester)

  • P2Y1 Receptor Agonist: ADP or 2-MeSADP

  • P2Y1 Receptor Antagonist: this compound

  • Solvents: Anhydrous DMSO

  • Buffers:

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

    • HBSS without Ca2+ and Mg2+

  • Pluronic F-127

  • Probenecid (optional)

  • Black-walled, clear-bottom 96-well microplates

Protocol 1: Fluo-4 AM Loading and Calcium Flux Assay

This protocol is adapted from standard calcium imaging procedures.[10][11]

1. Cell Preparation: a. Seed cells into a black-walled, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Reagents: a. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. P2Y1 Agonist Stock Solution: Prepare a 10 mM stock solution of ADP or 2-MeSADP in an appropriate buffer (e.g., water or HBSS). c. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. d. Loading Buffer: Just before use, prepare the Fluo-4 AM loading buffer. For each well, dilute the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS (with Ca2+ and Mg2+). To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using cell lines that actively extrude the dye, probenecid can be added to a final concentration of 2.5 mM.

3. Dye Loading: a. Remove the culture medium from the wells. b. Wash the cells once with 100 µL of HBSS (with Ca2+ and Mg2+). c. Add 100 µL of the Fluo-4 AM loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

4. Cell Washing: a. After incubation, gently remove the loading buffer. b. Wash the cells twice with 100 µL of HBSS (with Ca2+ and Mg2+). c. Add 100 µL of HBSS (with Ca2+ and Mg2+) to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

5. Calcium Flux Measurement: a. Antagonist Pre-incubation: Remove the HBSS and add 90 µL of HBSS containing the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO). Incubate for 15-30 minutes at room temperature. b. Baseline Reading: Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped with an automated liquid handling system. Measure the baseline fluorescence for 10-20 seconds (Excitation: ~494 nm, Emission: ~516 nm). c. Agonist Stimulation: Add 10 µL of the P2Y1 agonist (e.g., ADP or 2-MeSADP) to each well to achieve the desired final concentration (typically an EC80 concentration to ensure a robust signal for inhibition). d. Post-stimulation Reading: Immediately after agonist addition, continue to measure the fluorescence intensity for 60-120 seconds to capture the peak calcium response and its subsequent decay.

Experimental Workflow

The following diagram illustrates the key steps in the calcium imaging experiment to assess the effect of this compound.

Experimental_Workflow A Seed Cells in 96-well Plate B Culture Overnight A->B C Load Cells with Fluo-4 AM B->C D Wash and De-esterify C->D E Pre-incubate with this compound D->E F Measure Baseline Fluorescence E->F G Stimulate with P2Y1 Agonist F->G H Measure Calcium Response G->H I Data Analysis (IC50 determination) H->I

Calcium Imaging Experimental Workflow

Data Presentation and Analysis

The primary output of the calcium imaging experiment is the change in fluorescence intensity over time. This data can be used to determine the inhibitory potency of this compound.

Data Analysis
  • Normalization: The raw fluorescence data for each well should be normalized to the baseline fluorescence (F/F0).

  • Peak Response: Determine the peak fluorescence intensity for each well after agonist stimulation.

  • Dose-Response Curves: Plot the peak fluorescence response as a function of the agonist concentration to determine the EC50. To determine the inhibitory effect of this compound, plot the peak fluorescence response in the presence of different concentrations of the antagonist against the logarithm of the antagonist concentration.

  • IC50 Calculation: Fit the antagonist dose-response data to a four-parameter logistic equation to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related compounds.

ParameterThis compoundReference
P2Y1 Receptor Binding Affinity (Ki) 0.78 nM[9]
Inhibition of ADP-induced Platelet Aggregation (IC50) 0.95 nM[9]
Antagonism of β-arrestin2 Recruitment (KB) 1.12 ± 0.23 nM[8]
CompoundTargetPotency (EC50/IC50)Efficacy (Emax)Reference
MRS 2179 P2Y1 Antagonist11.08 µM (Gαq)Inverse Agonist[12]
MRS 2279 P2Y1 AntagonistInverse AgonistInverse Agonist[12]
This compound P2Y1 AntagonistMore potent on β-arrestin2 signaling than GαqBiased Inverse Agonist[12]

Note: The potency and efficacy of this compound can vary depending on the cell type, assay conditions, and the specific signaling pathway being measured. The data presented here are for illustrative purposes.

Conclusion

Calcium imaging is a powerful and versatile technique for characterizing the pharmacological properties of P2Y1 receptor antagonists like this compound. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust experiments to investigate the role of the P2Y1 receptor in health and disease and to screen for novel modulators of its activity.

References

Application Note: Western Blot Analysis of P2Y1 Receptor Downstream Signaling Inhibition by MRS 2500

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a pivotal role in various physiological processes, most notably platelet aggregation and thrombosis.[1][2] As a Gq-coupled receptor, its activation initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][3][4] This results in an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5] Furthermore, P2Y1 receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and other cellular responses.[2][6][7]

MRS 2500 is a potent, stable, and highly selective antagonist of the P2Y1 receptor.[8][9][10] It functions as an inverse agonist, capable of abolishing the receptor's constitutive activity.[1] Structural studies have shown that this compound binds to an orthosteric site within the seven-transmembrane bundle of the receptor, effectively blocking agonist-induced activation.[2][11]

This application note provides a detailed protocol for utilizing Western blot analysis to investigate the downstream signaling of the P2Y1 receptor and to quantify the inhibitory effect of this compound. Specifically, it focuses on measuring the phosphorylation of ERK1/2 (p44/42 MAPK) as a key downstream marker of receptor activation.

Principle of the Assay

The assay is based on the principle that stimulation of cells expressing the P2Y1 receptor with an agonist (e.g., ADP) will induce a signaling cascade, leading to the phosphorylation and activation of downstream kinases such as ERK1/2.[12] This increase in phosphorylated ERK (p-ERK) can be detected and quantified using Western blotting with a specific antibody that recognizes the phosphorylated form of the protein.

By pre-incubating the cells with the P2Y1 antagonist this compound, the agonist-induced phosphorylation of ERK should be significantly reduced or completely blocked.[13] Western blot analysis allows for the semi-quantitative measurement of this inhibition by comparing the density of the p-ERK bands across different treatment conditions.[14][15] Normalizing the p-ERK signal to the total ERK or a housekeeping protein signal corrects for variations in sample loading, enabling an accurate assessment of the antagonist's efficacy.[15]

Key Signaling Pathway and Inhibition

The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by this compound.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_MAPK MAPK Cascade cluster_nucleus Nucleus P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, CREB) ERK->TF Response Cellular Response (e.g., Proliferation) TF->Response Agonist ADP (Agonist) Agonist->P2Y1 MRS2500 This compound (Antagonist) MRS2500->P2Y1

Caption: P2Y1 receptor downstream signaling cascade and this compound inhibition point.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to analyze the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) or HEK293T cells stably expressing the human P2Y1 receptor.

  • Cell Culture Media: Appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • P2Y1 Agonist: Adenosine 5'-diphosphate (ADP) or 2-Methylthioadenosine diphosphate (2MeSADP).

  • P2Y1 Antagonist: this compound.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), sterile, 1X.

    • RIPA Lysis Buffer or similar, supplemented with Protease and Phosphatase Inhibitor Cocktails.

    • BCA Protein Assay Kit.

    • Laemmli SDS-PAGE Sample Buffer (4X).

    • Tris-Glycine SDS Running Buffer (10X).

    • Transfer Buffer (e.g., Towbin buffer).

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

    • Primary Antibody: Rabbit or Mouse anti-p44/42 MAPK (Erk1/2) (Total ERK).

    • Primary Antibody: Mouse anti-GAPDH or anti-β-Actin (Loading Control).

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG and/or Goat anti-Mouse IgG.

  • Other:

    • PVDF or Nitrocellulose membranes (0.45 µm).

    • Enhanced Chemiluminescence (ECL) detection reagent.

    • Gel imaging system.

Experimental Workflow

The diagram below outlines the major steps of the experimental procedure.

Western_Blot_Workflow A 1. Cell Culture & Seeding (e.g., 6-well plates) B 2. Serum Starvation (Optional, to reduce basal phosphorylation) A->B C 3. Cell Treatment - Vehicle Control - Agonist only - this compound + Agonist B->C D 4. Cell Lysis (with protease/phosphatase inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Sample Preparation (with Laemmli buffer & boiling) E->F G 7. SDS-PAGE (Protein separation by size) F->G H 8. Protein Transfer (Gel to PVDF membrane) G->H I 9. Blocking (5% milk or BSA in TBST) H->I J 10. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) I->J K 11. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) J->K L 12. Signal Detection (ECL Reagent & Imaging) K->L M 13. Stripping & Re-probing (for Total ERK and Loading Control) L->M N 14. Densitometry & Data Analysis M->N

Caption: Step-by-step workflow for Western blot analysis of P2Y1 signaling.

Step-by-Step Protocol

Day 1: Cell Treatment and Protein Separation

  • Cell Culture: Seed cells in 6-well plates and grow until they reach 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal ERK phosphorylation levels, replace the growth medium with serum-free medium for 4-12 hours before treatment.

  • Treatment:

    • Prepare stock solutions of ADP/2MeSADP and this compound in an appropriate solvent (e.g., water or DMSO).

    • For antagonist treatment, pre-incubate cells with the desired concentration of this compound (e.g., 1 µM) for 30-60 minutes.

    • Add the P2Y1 agonist (e.g., 10 µM ADP) for a predetermined optimal time (e.g., 5-15 minutes) to stimulate ERK phosphorylation.

    • Treatment Groups:

      • Group 1: Vehicle Control (no treatment).

      • Group 2: Agonist only.

      • Group 3: this compound only.

      • Group 4: this compound pre-incubation followed by Agonist.

  • Cell Lysis:

    • Immediately after treatment, place plates on ice and aspirate the media.

    • Wash cells once with ice-cold 1X PBS.

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.[16]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[17]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Protein Quantification:

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Add 4X Laemmli buffer to each sample, aiming for a final concentration of 20-30 µg of protein per lane.

    • Boil samples at 95-100°C for 5-10 minutes.[18]

    • Load samples onto a 10% or 12% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[18]

  • Blocking and Primary Antibody Incubation:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibody against p-ERK1/2, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.[16]

Day 2: Detection and Re-probing

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.[18]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[17]

  • Signal Detection:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Prepare the ECL substrate and incubate the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[19]

  • Stripping and Re-probing:

    • To normalize the data, the membrane must be probed for total ERK and/or a housekeeping protein (e.g., GAPDH).

    • Strip the membrane using a mild or harsh stripping buffer, wash thoroughly, and re-block.

    • Repeat steps 8-10 using the primary antibody for Total ERK, and then again for the loading control.

Data Analysis and Expected Results

Densitometric Analysis
  • Use imaging software (e.g., ImageJ) to measure the band intensity (density) for p-ERK, Total ERK, and the loading control (e.g., GAPDH) for each lane.

  • Normalize the p-ERK signal by dividing it by the Total ERK signal for each lane. This ratio (p-ERK / Total ERK) corrects for any minor variations in protein loading between lanes.

  • Calculate the fold change for each treatment condition relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in a table for clear comparison. Results are often presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Table 1: Example Quantitative Western Blot Data

Treatment GroupNormalized p-ERK/Total ERK Ratio (Mean ± SEM)Fold Change vs. Vehicle Control
Vehicle Control0.15 ± 0.031.0
Agonist (10 µM ADP)1.20 ± 0.118.0
This compound (1 µM)0.13 ± 0.020.87
This compound + Agonist0.25 ± 0.051.67

Note: Data are hypothetical and for illustrative purposes only.

The expected outcome is a significant increase in the p-ERK/Total ERK ratio in the agonist-treated group compared to the control. In the group pre-treated with this compound, this agonist-induced increase should be markedly attenuated, demonstrating the inhibitory effect of this compound on P2Y1 receptor signaling.

References

Troubleshooting & Optimization

MRS 2500 Technical Support Center: Troubleshooting Solubility & Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MRS 2500, a potent and selective P2Y1 receptor antagonist, achieving reliable and reproducible experimental results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound in its tetraammonium salt form is soluble in water.[1][2][3] It is recommended to use high-purity water (e.g., Milli-Q® or equivalent) to prepare aqueous stock solutions.

Q2: What is the maximum achievable concentration of this compound in water?

A2: this compound tetraammonium salt is soluble in water up to 20 mM.[1][2][3] For experimental consistency, it is advisable to work with concentrations well within this limit to avoid potential solubility issues.

Q3: Can I dissolve this compound in organic solvents like DMSO or ethanol?

A3: While the primary recommended solvent is water, some researchers may require the use of organic solvents for specific experimental setups. The solubility of this compound in DMSO or ethanol is not as well-documented as its solubility in water. It is recommended to perform a small-scale pilot test to determine the solubility in your specific organic solvent and concentration. If using an organic solvent, ensure it is compatible with your downstream application (e.g., cell culture).

Q4: How should I store the solid this compound compound?

A4: Solid this compound should be stored at -20°C for long-term stability.[1][2][3]

Q5: How should I store this compound stock solutions?

A5: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Solution

Potential Cause 1: Exceeding Maximum Solubility

  • Troubleshooting Step: Ensure the concentration of your this compound solution does not exceed 20 mM. If a higher concentration is required, consider the limitations of its solubility in water.

Potential Cause 2: Low Temperature of the Solvent

  • Troubleshooting Step: Ensure the water used for dissolution is at room temperature. Attempting to dissolve the compound in cold water may reduce its solubility. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.

Potential Cause 3: pH of the Solution

  • Troubleshooting Step: The pH of the solution can influence the solubility of charged molecules. While this compound is generally soluble in neutral water, significant deviations in pH in your experimental buffer could lead to precipitation. Check the pH of your final working solution.

Issue 2: Loss of Biological Activity

Potential Cause 1: Degradation of the Compound

  • Troubleshooting Step 1: Prepare Fresh Solutions: As a best practice, always prepare fresh solutions of this compound before each experiment to ensure maximum potency.

  • Troubleshooting Step 2: Proper Storage: If using a previously prepared stock solution, ensure it was stored correctly (aliquoted, at -20°C or -80°C, and protected from light). Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

Potential Cause 2: Interaction with Other Reagents

  • Troubleshooting Step: Review the composition of your experimental buffer and media. Some components may interact with this compound and affect its activity. If you suspect an interaction, try to simplify your buffer system or test for compatibility in a cell-free system.

Issue 3: Inconsistent Results in Platelet Aggregation Assays

Potential Cause 1: Variability in Platelet Preparation

  • Troubleshooting Step: Standardize your protocol for preparing platelet-rich plasma (PRP). Factors such as centrifugation speed and time can significantly impact platelet viability and responsiveness.

Potential Cause 2: Incorrect Concentration of this compound

  • Troubleshooting Step: Verify the calculations for your stock and working solutions. Perform a concentration-response curve to ensure you are using an effective concentration for inhibiting ADP-induced platelet aggregation. The IC50 for this compound in human platelets is approximately 0.95 nM.[1][2][3]

Potential Cause 3: Agonist (ADP) Degradation

  • Troubleshooting Step: Ensure the ADP solution used to induce aggregation is fresh and has been stored correctly. Degraded ADP will lead to a weaker aggregation response, which may be misinterpreted as effective inhibition by this compound.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₁₃H₁₈IN₅O₈P₂·4NH₃[1][2]
Molecular Weight 629.29 g/mol [1][2]
Solubility in Water Up to 20 mM[1][2][3]
Storage (Solid) -20°C[1][2][3]
Storage (Aqueous Solution) Aliquot and store at -20°C or -80°CBest Practice
Purity (HPLC) ≥96%[1][2][3]
Ki (human P2Y1 receptor) 0.78 nM[1][2][3]
IC50 (human platelets) 0.95 nM[1][2][3]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the molecular weight (629.29 g/mol ) and the desired concentration and volume, calculate the mass of this compound tetraammonium salt needed.

  • Dissolution: Allow the vial of solid this compound to equilibrate to room temperature before opening. Add the appropriate volume of high-purity water to the vial.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Storage: For immediate use, proceed to prepare working solutions. For storage, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol: Platelet Aggregation Assay using this compound
  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a reference (100% aggregation).

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

    • Add a defined volume of PRP to a cuvette with a stir bar.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission over time to measure the extent of platelet aggregation.

  • Data Analysis:

    • Determine the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

    • If performing a dose-response experiment, calculate the IC50 value of this compound.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca²⁺ Ca_Store->Ca_ion Releases Ca_ion->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca_ion->Platelet_Response Contributes to PKC->Platelet_Response Leads to Troubleshooting_Workflow cluster_problem Problem Identification cluster_solubility Solubility Issues cluster_stability Stability Issues cluster_assay Assay-Specific Issues cluster_solution Solutions Start Inconsistent or Unexpected Experimental Results Precipitate Precipitate Observed Start->Precipitate Loss_of_Activity Loss of Activity Start->Loss_of_Activity Check_Conc Is concentration ≤ 20 mM? Check_Solvent_Temp Is solvent at room temperature? Check_Conc->Check_Solvent_Temp Yes Sol_Solubility Remake solution at a lower concentration. Gently warm and vortex. Check_Conc->Sol_Solubility No Check_pH Is buffer pH appropriate? Check_Solvent_Temp->Check_pH Yes Check_Solvent_Temp->Sol_Solubility No Check_pH->Sol_Solubility No Precipitate->Check_Conc Fresh_Solution Was the solution freshly prepared? Storage_Cond Was the stock stored correctly? (aliquoted, -20°C/-80°C, no freeze-thaw) Fresh_Solution->Storage_Cond No Check_Reagents Are other reagents (e.g., ADP) fresh and active? Fresh_Solution->Check_Reagents Yes Storage_Cond->Check_Reagents Yes Sol_Stability Prepare fresh solution for each experiment. Follow proper storage protocols. Storage_Cond->Sol_Stability No Loss_of_Activity->Fresh_Solution Check_Protocol Is the experimental protocol standardized? Check_Reagents->Check_Protocol Yes Sol_Assay Validate all reagents. Standardize the protocol. Check_Reagents->Sol_Assay No Check_Protocol->Sol_Assay No

References

Technical Support Center: Optimizing MRS 2500 Concentration for Platelet Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MRS 2500 for platelet studies. Find troubleshooting tips and frequently asked questions to ensure the successful application of this potent and selective P2Y1 receptor antagonist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in platelet studies?

A1: this compound is a highly potent and selective antagonist of the P2Y1 receptor, a key receptor involved in ADP-induced platelet aggregation.[1][2][3][4] It is used in research to investigate the role of the P2Y1 receptor in platelet activation, thrombus formation, and to evaluate its potential as an antithrombotic agent.[1][3][4] Its stability and high affinity make it a valuable tool for these studies.[1][5]

Q2: What is the optimal concentration of this compound to inhibit ADP-induced platelet aggregation?

A2: The optimal concentration of this compound can vary depending on the experimental conditions, including the species being studied (human, mouse, etc.), the concentration of the agonist (e.g., ADP), and the specific assay being performed. For inhibiting ADP-induced aggregation in human platelets, this compound has an IC50 value of approximately 0.95 nM.[2][6] However, for complete inhibition of other platelet responses, such as platelet shape change or CD62P expression, higher concentrations may be necessary. For instance, 100 nM this compound was shown to completely block ADP-induced platelet shape change, and a concentration of 10 µmol/L resulted in almost complete inhibition of ADP-activated CD62P expression.[7][8][9]

Q3: How selective is this compound for the P2Y1 receptor over the P2Y12 receptor?

A3: this compound is highly selective for the P2Y1 receptor. Studies have shown that it does not inhibit the P2Y12 receptor-mediated aggregation pathway.[1][2][4] This selectivity is crucial for isolating the specific effects of P2Y1 receptor signaling in platelet function.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been successfully used in in vivo studies in animal models, such as mice and monkeys, to investigate its antithrombotic effects.[1][3][4][10] It has demonstrated high potency and stability when administered intravenously.[1][4]

Q5: What are the downstream signaling pathways affected by this compound?

A5: By blocking the P2Y1 receptor, this compound inhibits the Gq-coupled signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C (PKC), respectively, which are critical for platelet shape change and the initial phase of aggregation.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or no inhibition of platelet aggregation. Suboptimal this compound concentration: The concentration may be too low to effectively antagonize the amount of agonist used.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. Start with a concentration range around the known IC50 (e.g., 0.1 nM to 100 nM for human platelets).[2][6]
Degradation of this compound: Although relatively stable, improper storage or handling could lead to degradation.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
High agonist concentration: The concentration of ADP or other agonists may be too high, overcoming the inhibitory effect of this compound.Reduce the agonist concentration to a level that induces a submaximal response, allowing for a clear window to observe inhibition.
Variability in results between experiments. Inconsistent platelet preparation: Differences in platelet count or viability can lead to variable responses.Standardize your platelet-rich plasma (PRP) or washed platelet preparation protocol. Ensure consistent centrifugation speeds and times.[11]
Differences in incubation time: The pre-incubation time with this compound may not be sufficient for receptor binding.Pre-incubate the platelets with this compound for a consistent and adequate amount of time (e.g., 5-15 minutes) before adding the agonist.
Unexpected platelet activation. Contamination of reagents: Reagents may be contaminated with platelet agonists.Use high-purity reagents and sterile, pyrogen-free labware.
Mechanical stress on platelets: Excessive agitation or improper handling can activate platelets.Handle platelet suspensions gently. Avoid vigorous vortexing or pipetting.[12]
This compound appears to inhibit P2Y12-mediated signaling. Off-target effects at very high concentrations: While highly selective, extremely high concentrations might lead to non-specific effects.Use the lowest effective concentration of this compound determined from your dose-response experiments. Confirm selectivity by testing its effect on aggregation induced by a P2Y12-specific agonist in the absence of P2Y1 activation.
Experimental artifact: The observed effect might be an indirect consequence of P2Y1 inhibition affecting downstream signaling that converges with the P2Y12 pathway.Carefully design control experiments to dissect the signaling pathways. For example, use a P2Y12-specific antagonist in parallel experiments.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on ADP-Induced Platelet Responses

SpeciesAssayAgonistIC50 / Effective ConcentrationReference
HumanPlatelet AggregationADP0.95 nM[2][6]
HumanPlatelet Shape ChangeADP~1 nM (Ki)[2]
HumanIntracellular Ca2+ RiseADP~1.4 nM (Ki)[2]
HumanCD62P ExpressionADP (100 µM)~95% inhibition at 10 µmol/L[8][9]
HumanPlatelet Small ClumpsMRS 2365 (25 µM)100% block at 100 nM[7]
MousePlatelet Aggregation (ex vivo)ADP (1 µM)Effective at 2 mg/kg (i.v.)[4]
MousePlatelet Aggregation (ex vivo)ADP (5 µM)Effective at 4 mg/kg (i.v.)[1]

Table 2: Binding Affinity of this compound for the P2Y1 Receptor

SpeciesReceptor SourceKdReference
HumanRecombinant P2Y1 Receptor1.2 nM[5]
HumanIntact Platelets0.61 nM[5]
MouseIntact Platelets1.20 nM[5]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to ADP and its inhibition by this compound.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate.

  • This compound stock solution.

  • Adenosine diphosphate (ADP) stock solution.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Cuvettes and stir bars.

Procedure:

  • PRP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[11]

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP. If necessary, adjust to a standardized count (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Setup:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

  • Inhibition with this compound:

    • Add the desired final concentration of this compound (or vehicle control) to the PRP and incubate for 5-15 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Add the desired final concentration of ADP to initiate aggregation.

    • Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each condition.

    • To determine the IC50 of this compound, test a range of concentrations and plot the percentage inhibition against the log concentration of this compound.

Protocol 2: Flow Cytometry Analysis of P-selectin (CD62P) Expression

This protocol describes the measurement of platelet activation by quantifying the surface expression of P-selectin.

Materials:

  • Platelet-rich plasma (PRP).

  • This compound stock solution.

  • ADP stock solution.

  • FITC- or PE-conjugated anti-CD62P antibody.

  • Isotype control antibody.

  • Tyrode's buffer.

  • Flow cytometer.

Procedure:

  • Platelet Preparation:

    • Prepare PRP as described in Protocol 1.

  • Inhibition and Activation:

    • In a microfuge tube, add PRP.

    • Add the desired final concentration of this compound (or vehicle control) and incubate for 15 minutes at room temperature.

    • Add the desired final concentration of ADP and incubate for 15 minutes at room temperature.

  • Antibody Staining:

    • Add the fluorescently labeled anti-CD62P antibody (and isotype control in a separate tube) at the manufacturer's recommended concentration.

    • Incubate for 20 minutes at room temperature in the dark.

  • Sample Fixation and Dilution:

    • Fix the samples by adding 1% paraformaldehyde.

    • Dilute the samples with Tyrode's buffer just before analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter properties.

    • Analyze the percentage of CD62P-positive platelets or the mean fluorescence intensity.

Visualizations

P2Y1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates ADP ADP ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Shape_Change Platelet Shape Change Ca->Shape_Change Aggregation Initial Aggregation PKC->Aggregation Shape_Change->Aggregation experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis blood Whole Blood Collection prp PRP Preparation blood->prp incubation Pre-incubation with this compound prp->incubation activation Activation with ADP incubation->activation lta Light Transmission Aggregometry activation->lta flow Flow Cytometry (CD62P) activation->flow data Data Analysis (IC50) lta->data flow->data troubleshooting_guide start Incomplete Inhibition of Aggregation q1 Is this compound concentration optimized? start->q1 sol1 Perform Dose-Response Curve q1->sol1 No q2 Is agonist concentration appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Reduce Agonist Concentration q2->sol2 No q3 Are platelet preparations consistent? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Standardize Platelet Preparation Protocol q3->sol3 No end Problem Resolved q3->end Yes a3_no No sol3->q3

References

How to prevent off-target effects of MRS 2500.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MRS 2500, a potent and selective P2Y1 receptor antagonist. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help prevent and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective antagonist of the platelet P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in ADP-induced platelet aggregation.[1][2][3] Its primary mechanism of action is to block the binding of adenosine diphosphate (ADP) to the P2Y1 receptor, thereby inhibiting downstream signaling pathways that lead to platelet activation.[1]

Q2: What are the known off-target effects of this compound?

Q3: How can I minimize the risk of off-target effects in my experiments?

To minimize the risk of off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired inhibitory effect on the P2Y1 receptor.

  • Ensure compound purity: Use highly purified this compound to avoid confounding results from impurities.

  • Perform control experiments: Include appropriate positive and negative controls to validate the specificity of the observed effects.

  • Use an alternative antagonist: Confirm key findings with a structurally different P2Y1 receptor antagonist.

Q4: What are the appropriate negative and positive controls to use with this compound?

  • Negative Controls:

    • Vehicle Control: Treat cells or tissues with the vehicle (e.g., DMSO, saline) used to dissolve this compound at the same final concentration.

    • Inactive Enantiomer (if available): Use an inactive stereoisomer of this compound to demonstrate that the observed effect is specific to the active compound.

    • Cells lacking the P2Y1 receptor: If possible, use a cell line that does not express the P2Y1 receptor to show that the effect of this compound is target-dependent.

  • Positive Controls:

    • Known P2Y1 Agonist: Use a known P2Y1 receptor agonist, such as 2-MeSADP, to confirm that the P2Y1 signaling pathway is functional in your experimental system.

    • Another Validated P2Y1 Antagonist: Use a different, well-characterized P2Y1 antagonist, such as MRS2179, to confirm that the observed biological effect is due to P2Y1 receptor blockade.

Q5: Are there alternative P2Y1 antagonists I can use to confirm my results?

Yes, several other selective P2Y1 receptor antagonists are available and can be used to corroborate findings obtained with this compound. These include:

  • MRS2179: A well-characterized and selective P2Y1 antagonist.

  • MRS2279: Another potent and selective antagonist for the P2Y1 receptor.

Troubleshooting Guide

Problem: Unexpected or inconsistent results in my assay.

Possible Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh working solutions for each experiment.
Off-Target Effects Reduce the concentration of this compound to the lowest effective dose. Confirm findings with a structurally different P2Y1 antagonist (e.g., MRS2179).
Cell Health/Passage Number Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling.
Experimental Variability Ensure consistent experimental conditions, including incubation times, temperatures, and reagent concentrations.

Problem: High background signal in my functional assay.

Possible Cause Troubleshooting Steps
Constitutive Receptor Activity Some GPCRs, including P2Y1, can exhibit constitutive (agonist-independent) activity, especially when overexpressed. This can be assessed by measuring basal signaling in the absence of an agonist.
Assay Buffer Composition Optimize the assay buffer. For example, in calcium mobilization assays, ensure the buffer is free of interfering substances.
Detector Settings Optimize the gain and other settings on your plate reader or microscope to reduce background fluorescence or luminescence.

Problem: My dose-response curve for this compound is not as expected (e.g., shallow slope, no complete inhibition).

Possible Cause Troubleshooting Steps
Agonist Concentration Too High If using a competitive antagonist like this compound, a high concentration of the agonist can overcome the inhibition. Use an agonist concentration at or near its EC50 value.
Insufficient Incubation Time Ensure that the pre-incubation time with this compound is sufficient to allow it to reach equilibrium with the P2Y1 receptor (typically 15-30 minutes).
Presence of Multiple Receptor Subtypes The observed effect may be mediated by more than just the P2Y1 receptor. Use selective antagonists for other potential receptors to dissect the pharmacology of the response.

Quantitative Data

The following table summarizes the binding affinity and functional potency of this compound for the human P2Y1 receptor.

Parameter Value Receptor Reference
Ki (Binding Affinity) 0.78 nMHuman P2Y1[2][3]
IC50 (Functional Potency) 0.95 nMHuman Platelet P2Y1[2][3]

Experimental Protocols

Protocol 1: Validating the Specificity of this compound using a Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the P2Y1 receptor.

Materials:

  • Cell membranes expressing the human P2Y1 receptor

  • Radioligand: [³²P]MRS2500 or [³H]MRS2279

  • This compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y1 receptor.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled this compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Protocol 2: Functional Characterization of this compound using a Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the P2Y1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human P2Y1 receptor

  • P2Y1 agonist (e.g., 2-MeSADP)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add a fixed concentration of the P2Y1 agonist (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Assessing P2Y1 Receptor Antagonism with a Platelet Aggregation Assay

This protocol uses light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood in sodium citrate

  • This compound

  • ADP

  • Saline

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

Procedure:

  • PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Aggregometer Setup: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Antagonist Incubation: Add PRP to the aggregometer cuvettes with a stir bar and pre-incubate with varying concentrations of this compound or vehicle at 37°C for 5-10 minutes.

  • Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of aggregation for each condition. Plot the percentage of inhibition of ADP-induced aggregation against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Antagonist_Specificity_Workflow start Start: Hypothesis of P2Y1-mediated effect dose_response Perform Dose-Response with this compound start->dose_response validate Validate with Alternative P2Y1 Antagonist (e.g., MRS2179) dose_response->validate negative_control Use Negative Controls (Vehicle, Inactive Compound) validate->negative_control knockout Use P2Y1 Knockout/Knockdown Cells (if available) negative_control->knockout off_target_panel Consider Off-Target Screening (at higher concentrations) knockout->off_target_panel conclusion Conclusion: Effect is P2Y1-specific off_target_panel->conclusion Troubleshooting_Tree start Unexpected Experimental Result no_effect No or Weak Effect start->no_effect inconsistent Inconsistent Results start->inconsistent check_reagents Check Reagent Integrity (this compound, Agonist) solution1 Prepare Fresh Stock Solutions check_reagents->solution1 Action check_protocol Review Experimental Protocol (Concentrations, Incubation times) solution2 Optimize Agonist Concentration and Incubation Times check_protocol->solution2 Action check_cells Assess Cell Health and Receptor Expression solution3 Use Lower Passage Cells, Verify Receptor Expression check_cells->solution3 Action consider_off_target Consider Off-Target Effects solution4 Lower this compound Concentration, Use Alternative Antagonist consider_off_target->solution4 Action no_effect->check_reagents Possible Cause no_effect->check_protocol Possible Cause inconsistent->check_cells Possible Cause inconsistent->consider_off_target Possible Cause

References

Navigating Variability in Platelet Aggregation Assays with MRS 2500: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing variability in platelet aggregation assays utilizing the P2Y1 receptor antagonist, MRS 2500. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit platelet aggregation?

This compound is a potent and selective antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a Gq-protein coupled receptor on the platelet surface that is activated by adenosine diphosphate (ADP).[3] Upon ADP binding, the P2Y1 receptor initiates a signaling cascade that leads to platelet shape change and the initial phase of aggregation.[3] this compound competitively binds to the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this crucial step in platelet activation and aggregation.[3]

Q2: What are the most common sources of variability in platelet aggregation assays using this compound?

Variability in platelet aggregation studies can stem from pre-analytical, analytical, and biological factors. Pre-analytical variables, which occur before the sample is analyzed, are a frequent source of error. These include patient-related factors, blood collection techniques, and sample processing. Analytical variables are those that occur during the assay itself, such as instrument settings and reagent handling.

Q3: How can I minimize pre-analytical variability in my experiments?

To minimize pre-analytical variability, it is crucial to standardize your sample collection and processing protocol. This includes:

  • Donor Screening: Ensure donors have not consumed antiplatelet medications (e.g., aspirin, clopidogrel) for at least 10-14 days.[4]

  • Blood Collection: Use a consistent and clean venipuncture technique to avoid platelet activation. The first few milliliters of blood should be discarded.[5] A 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio is critical.[6]

  • Sample Handling: Process blood samples as soon as possible, ideally within one hour of collection.[5] Platelet-rich plasma (PRP) should be kept at room temperature and used within four hours.[5] Avoid exposing blood or PRP to temperatures below 20°C or above 37°C, as this can induce platelet activation or inactivation.[5]

Q4: What is the optimal concentration of this compound to use in my assay?

The optimal concentration of this compound will depend on the specific experimental conditions, including the concentration of the agonist (e.g., ADP) used. It is highly recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the maximal response) for your specific assay conditions. For ADP-induced platelet aggregation, the IC50 of this compound is in the nanomolar range.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate wells 1. Inadequate Mixing: Uneven distribution of this compound, agonist, or platelets. 2. Pipetting Errors: Inaccurate volumes of reagents or platelet suspension. 3. Temperature Fluctuations: Inconsistent temperature across the assay plate.1. Ensure thorough but gentle mixing of all solutions before and during the assay. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Use a temperature-controlled plate reader or incubator to maintain a constant 37°C.
Lower than expected inhibition by this compound 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Incubation Time: Insufficient time for this compound to bind to the P2Y1 receptors. 3. High Agonist Concentration: The concentration of ADP may be too high, overcoming the inhibitory effect of this compound.1. Aliquot this compound stock solution and store at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Optimize the pre-incubation time of platelets with this compound (typically 5-15 minutes). 3. Perform an agonist dose-response curve to determine the EC50 and use a concentration that gives a submaximal response (around EC80) for inhibition studies.
Inconsistent results between different donors 1. Biological Variability: Genetic differences in P2Y1 receptor expression or function. 2. Undisclosed Medication/Dietary Factors: Donor consumption of substances that affect platelet function.1. Acknowledge inherent biological variability. If possible, test on platelets from multiple donors. 2. Implement a thorough screening questionnaire for donors regarding medications, supplements, and recent diet.
No platelet aggregation observed, even in control wells 1. Poor Platelet Quality: Platelets were activated or damaged during collection or preparation. 2. Inactive Agonist: The ADP solution has degraded.1. Review and optimize the blood collection and PRP preparation protocol. 2. Prepare fresh agonist solutions for each experiment.

Quantitative Data for this compound

Parameter Value Receptor Reference
IC50 (ADP-induced platelet aggregation)In the nanomolar rangeP2Y1[1]
Ki (recombinant human receptor)0.78 nMP2Y1[1]

Experimental Protocols

Detailed Methodology for Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to an agonist and its inhibition by this compound.

1. Materials:

  • This compound

  • Adenosine diphosphate (ADP)

  • Whole blood from healthy, consenting donors

  • 3.2% Sodium Citrate

  • Saline solution

  • Platelet-poor plasma (PPP)

  • Platelet-rich plasma (PRP)

  • Light Transmission Aggregometer

2. Blood Collection and PRP/PPP Preparation:

  • Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[6] Discard the first 2-3 mL of blood.

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.[6]

  • Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.[6] Aspirate the PPP supernatant.

3. Platelet Aggregation Assay:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.

  • Pipette a specific volume of PRP into the aggregometer cuvettes containing a stir bar.

  • Add the desired concentration of this compound or vehicle control to the PRP and incubate for 5-15 minutes at 37°C with stirring.

  • Initiate aggregation by adding the platelet agonist (e.g., ADP).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

4. Data Analysis:

  • Determine the maximum platelet aggregation percentage for each sample.

  • Calculate the percentage of inhibition by this compound relative to the vehicle control.

  • If a dose-response curve was performed, calculate the IC50 value of this compound.

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Shape_Change Shape Change Ca_release->Shape_Change Aggregation Aggregation PKC_activation->Aggregation Shape_Change->Aggregation

Caption: P2Y1 receptor signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (200g, 15 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (2000g, 15 min) PRP_Preparation->PPP_Preparation Calibration 4. Aggregometer Calibration (PRP=0%, PPP=100%) PRP_Preparation->Calibration Incubation 5. Pre-incubation (PRP + this compound/Vehicle) Calibration->Incubation Aggregation 6. Initiate Aggregation (Add ADP) Incubation->Aggregation Data_Recording 7. Data Recording (Light Transmission) Aggregation->Data_Recording Max_Aggregation 8. Determine Max Aggregation (%) Data_Recording->Max_Aggregation Inhibition_Calc 9. Calculate % Inhibition Max_Aggregation->Inhibition_Calc IC50_Calc 10. Calculate IC50 Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for platelet aggregation assay with this compound.

Troubleshooting_Workflow node_rect node_rect Start Inconsistent Results? Check_Replicates High variability in replicates? Start->Check_Replicates Check_Inhibition Low/no inhibition? Check_Replicates->Check_Inhibition No Sol_Mixing Action: Check mixing, pipetting, temperature Check_Replicates->Sol_Mixing Yes Check_Donors Variability between donors? Check_Inhibition->Check_Donors No Sol_MRS2500 Action: Check this compound storage, incubation time Check_Inhibition->Sol_MRS2500 Yes Check_Controls No aggregation in controls? Check_Donors->Check_Controls No Sol_Donors Action: Review donor screening Check_Donors->Sol_Donors Yes Sol_Platelets Action: Review sample prep, check agonist Check_Controls->Sol_Platelets Yes Sol_Agonist Action: Check agonist concentration Sol_MRS2500->Sol_Agonist

Caption: Troubleshooting flowchart for this compound platelet aggregation assays.

References

MRS 2500 stability in different experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, use, and troubleshooting of MRS 2500 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound tetraammonium salt is soluble in water.[1][2][3]

2. What is the maximum stock solution concentration I can prepare?

You can prepare stock solutions of this compound tetraammonium salt in water up to a concentration of 20 mM.[1][2][3]

3. How should I store the solid compound and stock solutions?

  • Solid Compound: Store the solid form of this compound at -20°C.[1][2][3]

  • Stock Solutions: For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

4. Is this compound stable in aqueous experimental buffers like PBS or cell culture media?

While specific quantitative data on the stability of this compound in various experimental buffers is limited in publicly available literature, it is a stable antagonist in in vivo studies.[5] For in vitro experiments, it is recommended to prepare fresh dilutions of this compound in your experimental buffer from a frozen stock solution just before use. The stability of this compound in your specific buffer system (e.g., PBS, Tyrode's buffer, or cell culture media) at your experimental temperature and pH should be validated for long-term experiments. Some cell culture media components, such as cysteine and ferric ammonium citrate, have been shown to impact the stability of other biological molecules.[6]

5. I am not seeing the expected inhibitory effect of this compound in my platelet aggregation assay. What could be the issue?

Several factors could contribute to a lack of inhibitory effect:

  • Improper Storage: Ensure that the solid compound and stock solutions have been stored at the recommended temperatures to prevent degradation.

  • Agonist Concentration: The concentration of the agonist used to induce platelet aggregation (e.g., ADP) might be too high, overcoming the inhibitory effect of this compound. Consider performing a dose-response curve for your agonist.

  • Receptor Desensitization: Prolonged exposure of platelets to ADP can lead to the desensitization of the P2Y1 receptor, which could affect the apparent potency of this compound.[1][2][7][8]

  • Platelet Preparation: The method of preparing platelet-rich plasma (PRP) can influence platelet responsiveness. Ensure a standardized and gentle procedure to avoid premature platelet activation.

6. Can this compound bind to other receptors?

This compound is a highly selective antagonist for the P2Y1 receptor.[1][3][9] Studies have shown that it does not significantly interact with the P2Y12 receptor, another key ADP receptor on platelets.[9] However, as with any pharmacological tool, it is good practice to consider potential off-target effects in your experimental system.

Data Presentation

Table 1: Solubility and Storage of this compound Tetraammonium Salt

ParameterValueReference
Solubility in Water Up to 20 mM[1][2][3]
Storage of Solid -20°C[1][2][3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3][4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Bring the vial of solid this compound tetraammonium salt to room temperature before opening.

  • Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for In Vitro Platelet Aggregation Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP, which will be used as a reference for 100% aggregation.

  • Perform Aggregation Assay:

    • Adjust the platelet count in the PRP to the desired concentration using PPP.

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a known volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a specific concentration of ADP.

    • Record the change in light transmission over time to measure the extent of platelet aggregation.

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gαq/11 P2Y1->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Response Platelet Shape Change & Aggregation Ca_ER->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in water) incubation Incubate PRP with This compound or Vehicle stock_prep->incubation prp_prep Prepare Platelet-Rich Plasma (PRP) prp_prep->incubation aggregation Induce Aggregation with ADP incubation->aggregation measurement Measure Light Transmission (LTA) aggregation->measurement data_analysis Analyze Aggregation Curves measurement->data_analysis conclusion Determine IC₅₀ of this compound data_analysis->conclusion

Caption: General Experimental Workflow for Platelet Aggregation Assays with this compound.

References

Technical Support Center: Improving the Efficacy of MRS 2500 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing MRS 2500, a potent and selective P2Y1 receptor antagonist, in in vivo experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible studies.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the in vivo application of this compound.

1. Preparation and Handling of this compound

  • Q: How should I dissolve this compound for in vivo use?

    • A: this compound tetraammonium salt is soluble in water up to 20 mM.[1][2] For in vivo administration, it is recommended to dissolve this compound in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). Ensure the solution is clear and free of particulates before injection.

  • Q: What is the recommended storage condition for this compound?

    • A: this compound should be stored at -20°C for long-term stability.[1][2] Stock solutions, once prepared, can be stored at -80°C for up to six months or at -20°C for one month.[3] Avoid repeated freeze-thaw cycles.

  • Q: I am observing precipitation in my this compound solution. What should I do?

    • A: Precipitation may occur if the concentration exceeds its solubility limit or if the solution is not properly prepared. Ensure the solvent is of high purity and the final concentration is within the recommended range. If precipitation persists, gentle warming or sonication may help to redissolve the compound. However, always ensure the solution is at an appropriate temperature before administration to the animal.

2. In Vivo Experimental Design

  • Q: What is a suitable vehicle for in vivo administration of this compound?

    • A: For intravenous (i.v.) injection, sterile saline is a commonly used and appropriate vehicle for this compound.[4] The choice of vehicle should always be validated to ensure it does not interfere with the experimental outcome.

  • Q: I am not observing the expected antithrombotic effect of this compound in my thrombosis model. What are the possible reasons?

    • A: Several factors could contribute to a lack of efficacy:

      • Inadequate Dose: The dose of this compound may be insufficient to achieve a therapeutic concentration at the site of thrombus formation. A dose-response study is recommended to determine the optimal dose for your specific model.[5][6]

      • Compound Instability: Although this compound is relatively stable, improper storage or handling of the compound or its solutions can lead to degradation.[7]

      • Route of Administration: The route of administration can significantly impact the bioavailability and pharmacokinetics of the compound. Intravenous administration generally provides the most direct and predictable systemic exposure.

      • Model-Specific Factors: The specific thrombosis model used can influence the outcome. For instance, the concentration of the inducing agent (e.g., ferric chloride) and the duration of its application are critical parameters that can affect the severity of the thrombotic challenge.[2][8]

      • Animal Strain and Species Differences: Pharmacokinetic and pharmacodynamic responses can vary between different animal strains and species.[9]

  • Q: How can I minimize variability in my in vivo thrombosis experiments?

    • A: Variability in in vivo models can be a significant challenge. To minimize it:

      • Standardize Surgical Procedures: Ensure consistent surgical techniques, including the exposure of the vessel and the application of the thrombogenic agent.[1][8]

      • Control Animal-Related Factors: Use animals of the same age, sex, and genetic background. Acclimatize the animals to the laboratory environment before the experiment.

      • Anesthesia: Use a consistent anesthetic regimen, as different anesthetics can affect cardiovascular parameters and platelet function.

      • Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to avoid bias in data collection and analysis.

3. Data Interpretation

  • Q: How do I confirm that this compound is active in my experiment?

    • A: Besides observing the primary endpoint (e.g., time to occlusion in a thrombosis model), you can perform ex vivo analyses. For example, collect blood samples after this compound administration and perform platelet aggregation assays to confirm the inhibition of P2Y1 receptor function.

  • Q: Are there any known off-target effects of this compound that I should be aware of?

    • A: this compound is a highly selective antagonist for the P2Y1 receptor.[4] However, as with any pharmacological agent, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterSpeciesAssay ConditionValueReference
KiHumanRecombinant P2Y1 receptor0.78 nM[3]
IC50HumanADP-induced platelet aggregation (washed platelets)0.95 nM[3]
IC50HumanADP-induced platelet aggregation (platelet-rich plasma)0.49 µM[3]

Table 2: In Vivo Antithrombotic Efficacy of this compound

Animal ModelSpeciesAdministration RouteDoseEffectReference
Collagen/Epinephrine-induced ThromboembolismMousei.v.2 mg/kgStrong protection against thromboembolism[3][4]
Ferric Chloride-induced Carotid Artery ThrombosisMonkeyi.v.0.09 + 0.14 mg/kg/h57 ± 1% reduction in thrombus weight[10]
Ferric Chloride-induced Carotid Artery ThrombosisMonkeyi.v.0.45 + 0.68 mg/kg/h88 ± 1% reduction in thrombus weight[10]

Table 3: Pharmacokinetic Parameters of P2Y1 Antagonists (Illustrative)

CompoundSpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)Reference
BPTU (a non-nucleotide P2Y1 antagonist)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified18[3]
MagnoflorineRati.v.5----[11]
MagnoflorineRatp.o.15---22.6[11]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to assess the efficacy of this compound.

1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to evaluate the in vivo efficacy of antithrombotic agents.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., a mixture of ketamine and xylazine administered intraperitoneally).[1][8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Make a midline cervical incision to expose the left common carotid artery.[8]

    • Carefully dissect the artery from the surrounding tissues and vagus nerve.[1]

  • Thrombosis Induction:

    • Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a freshly prepared FeCl3 solution (e.g., 5-10% in distilled water) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[8][12]

    • Remove the filter paper and rinse the area with saline.[8]

  • Monitoring and Data Analysis:

    • Monitor blood flow in the carotid artery using a Doppler flow probe placed distal to the injury site.[8]

    • Record the time to complete occlusion (cessation of blood flow).

    • Compare the time to occlusion in this compound-treated animals to that in vehicle-treated controls.

  • This compound Administration:

    • Administer this compound (e.g., via intravenous injection) at a predetermined time before the induction of thrombosis.

2. Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model in Mice

This model assesses the ability of an antithrombotic agent to prevent acute systemic thromboembolism.

  • Animal Preparation:

    • Anesthetize the mouse as described above.

    • Expose a jugular vein for intravenous injection.

  • Thromboembolism Induction:

    • Inject a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) intravenously.[4] This will induce the formation of platelet-rich thrombi in the pulmonary vasculature, leading to respiratory distress and often death.

  • Monitoring and Data Analysis:

    • Record the mortality rate and time to death or paralysis within a specified observation period (e.g., 15 minutes).

    • Compare the survival rate and time in this compound-treated animals to those in vehicle-treated controls.

  • This compound Administration:

    • Administer this compound intravenously at a defined time before the collagen and epinephrine challenge.

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet activation. Upon binding of its agonist, ADP, the P2Y1 receptor, coupled to Gq/11, activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change and the initiation of aggregation.[13] this compound acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this signaling pathway.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to MRS2500 This compound MRS2500->P2Y1 Blocks Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 receptor signaling pathway and inhibition by this compound.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a thrombosis model.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B D Administration of This compound or Vehicle B->D C Preparation of this compound and Vehicle Solutions C->D E Anesthesia D->E F Surgical Preparation (e.g., Carotid Artery Exposure) E->F G Induction of Thrombosis (e.g., FeCl₃ Application) F->G H Monitoring and Data Collection (e.g., Time to Occlusion) G->H I Euthanasia and Tissue Collection (optional) H->I J Data Analysis and Statistical Comparison H->J

Caption: General workflow for in vivo thrombosis experiments.

References

Technical Support Center: MRS 2500 & Bleeding Time Prolongation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MRS 2500, a potent and selective P2Y1 receptor antagonist, while managing its potential effects on bleeding time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective antagonist for the P2Y1 purinergic receptor.[1] Its primary mechanism of action is to block the binding of adenosine diphosphate (ADP) to the P2Y1 receptor on platelets.[2] This inhibition prevents ADP-induced platelet aggregation, a critical step in thrombus formation.[1]

Q2: How does this compound affect bleeding time?

A2: By inhibiting platelet aggregation, this compound can prolong bleeding time.[3][4] The P2Y1 receptor is crucial for the initial stages of hemostasis, and its blockade can lead to a dose-dependent increase in the time it takes for bleeding to stop.[4][5] However, studies suggest that P2Y1 receptor inhibition may offer a favorable therapeutic window, providing efficient antithrombotic effects with only moderate prolongation of bleeding time compared to other antiplatelet agents.[4][6][7]

Q3: What is the signaling pathway inhibited by this compound?

A3: The P2Y1 receptor is a Gq protein-coupled receptor (GPCR).[2][6] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 mobilizes intracellular calcium, which, along with DAG-mediated activation of protein kinase C (PKC), initiates platelet shape change and aggregation.[2][8] this compound blocks this entire cascade by preventing the initial ADP binding to the P2Y1 receptor.

Q4: Are there alternative or complementary targets to the P2Y1 receptor for antiplatelet therapy?

A4: Yes, the P2Y12 receptor is another key ADP receptor on platelets and is the target for widely used antiplatelet drugs like clopidogrel.[8] The P2Y1 and P2Y12 receptors work in concert to achieve full platelet aggregation.[8] While P2Y1 initiates aggregation, P2Y12 is responsible for amplifying and sustaining the response.[8] Some research explores the potential of dual P2Y1/P2Y12 antagonists.[3]

Troubleshooting Guide

Issue: Unexpectedly high prolongation of bleeding time in our animal model.

Possible Cause Troubleshooting Step
Incorrect Dosing or Administration Verify the calculated dose and concentration of the this compound solution. Ensure the administration route (e.g., intravenous) and rate are consistent with established protocols.
Animal Model Sensitivity Different species or strains may exhibit varying sensitivities to P2Y1 receptor antagonism. Review literature for data on the specific model being used. Consider a dose-response study to determine the optimal dose with an acceptable bleeding time window.
Concomitant Medications Ensure that no other administered substances have antiplatelet or anticoagulant properties that could potentiate the effect of this compound.
Measurement Technique Variability Standardize the bleeding time measurement technique to minimize variability. Ensure consistent incision depth and pressure if using a template method.[9][10]

Issue: Inconsistent or weak antithrombotic effect of this compound.

Possible Cause Troubleshooting Step
This compound Degradation Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare solutions fresh before each experiment.
Insufficient Dosage The administered dose may be too low to achieve a significant antithrombotic effect in the chosen model. Consult dose-ranging studies or perform one to establish an effective dose.
Thrombosis Model Variability The chosen thrombosis model may be insensitive to P2Y1 inhibition or highly variable. Ensure the model is appropriate and well-characterized.
Pharmacokinetic Issues The bioavailability and half-life of this compound in the experimental animal may be different than expected. Consider pharmacokinetic studies to assess drug exposure.

Quantitative Data Summary

The following tables summarize the effects of this compound on thrombus weight and bleeding time from a study in cynomolgus monkeys.

Table 1: Effect of this compound on Thrombus Weight

Treatment GroupDose (mg/kg + mg/kg/h IV)Thrombus Weight Reduction (%)
This compound0.09 + 0.1457 ± 1
This compound0.45 + 0.6888 ± 1

Data from a study in a cynomolgus monkey model of electrolytic-mediated arterial thrombosis.[3][5]

Table 2: Effect of this compound on Kidney Bleeding Time (KBT)

Treatment GroupDose (mg/kg + mg/kg/h IV)KBT Increase (fold)
This compound0.09 + 0.142.1 ± 0.3
This compound0.45 + 0.684.9 ± 0.6

Data from a study in a cynomolgus monkey model.[4][5]

Experimental Protocols

1. In Vivo Bleeding Time Measurement (Murine Tail Transection Model)

This protocol is adapted from standard methods for assessing bleeding time in mice.

Materials:

  • Anesthetized mice

  • This compound solution or vehicle

  • Surgical scissors or scalpel

  • Filter paper

  • Stopwatch

  • Temperature-controlled environment

Procedure:

  • Anesthetize the mouse using an appropriate and approved protocol.

  • Administer this compound or vehicle control intravenously.

  • Place the mouse in a prone position, ensuring the tail is accessible.

  • After the desired pretreatment time, immerse the distal 5 mm of the tail in a 37°C saline bath for 2 minutes.

  • Carefully blot the tail dry.

  • Using sharp surgical scissors or a scalpel, transect the tail 3 mm from the tip.

  • Immediately start a stopwatch.

  • Gently blot the emerging blood with a piece of filter paper every 15-30 seconds, without touching the wound itself.

  • Stop the stopwatch when no more blood is absorbed by the filter paper for a full 30-second interval.

  • Record the time as the bleeding time. If bleeding persists beyond a predetermined cutoff time (e.g., 15 minutes), stop the experiment and apply pressure to the wound.

2. Ex Vivo Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Blood collected from experimental animals into an anticoagulant (e.g., citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound or vehicle

  • ADP solution

  • Platelet aggregometer

  • Spectrophotometer

Procedure:

  • Collect whole blood into an appropriate anticoagulant.

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time at 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add ADP to the pre-incubated PRP to induce aggregation and record the change in light transmittance for a set period.

  • The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Shape Change & Aggregation Ca->Aggregation PKC->Aggregation MRS2500 This compound MRS2500->P2Y1 Inhibits Bleeding_Time_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_endpoint Endpoint A1 Anesthetize Animal A2 Administer this compound or Vehicle (IV) A1->A2 B1 Tail Transection (3mm from tip) A2->B1 B2 Start Stopwatch B1->B2 B3 Blot Blood with Filter Paper (every 30s) B2->B3 C1 Bleeding Stops B3->C1 Cessation of Bleeding C2 Stop Stopwatch C1->C2 C3 Record Bleeding Time C2->C3 Troubleshooting_Logic Start High Bleeding Time Prolongation Observed Q1 Was the correct dose of this compound administered? Start->Q1 S1 Recalculate and verify dose. Repeat experiment. Q1->S1 No Q2 Is the animal model known for high sensitivity? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Consider dose reduction or using a different model. Q2->S2 Yes Q3 Were other anticoagulants or antiplatelet agents used? Q2->Q3 No A2_Yes Yes A2_No No S3 Eliminate confounding agents. Repeat experiment. Q3->S3 Yes End Standardize bleeding time measurement technique. Q3->End No A3_Yes Yes A3_No No

References

Technical Support Center: Overcoming Resistance to MRS 2500 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2500. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the use of this compound, a potent and selective P2Y1 receptor antagonist, in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective antagonist for the P2Y1 purinergic receptor.[1][2] Its mechanism of action involves binding to the P2Y1 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of its endogenous agonist, adenosine diphosphate (ADP).[3] This blockade inhibits the downstream signaling cascade, which includes the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, which are crucial for various cellular responses, including platelet aggregation.[4][5]

Q2: In which cell lines can I expect a response to this compound?

A2: The response to this compound is contingent on the expression of the P2Y1 receptor in the cell line of interest. P2Y1 receptor expression has been detected in various cell types, including platelets, endothelial cells, smooth muscle cells, and some cancer cell lines.[6][7] For example, P2Y1 mRNA has been detected in the CALU-3 human lung adenocarcinoma cell line.[8][9] It is crucial to verify the expression of the P2Y1 receptor in your specific cell line using techniques such as qPCR, western blotting, or immunofluorescence before initiating experiments.

Q3: What is the typical effective concentration range for this compound in vitro?

A3: this compound is a highly potent antagonist with reported Ki and IC50 values in the nanomolar range. For instance, it has a Ki of 0.78 nM for the platelet P2Y1 receptor and an IC50 of 0.95 nM for inhibiting ADP-induced human platelet aggregation.[1][2][10] However, the optimal concentration will vary depending on the cell line, the expression level of the P2Y1 receptor, and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.

Q4: How should I prepare and store this compound?

A4: The stability and proper storage of this compound are critical for maintaining its activity. For powdered forms, follow the manufacturer's recommendations for storage, which is typically at -20°C. When preparing stock solutions, use a suitable solvent as recommended by the supplier (e.g., water or a buffer). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of the solution will depend on the solvent and storage conditions.[11]

Troubleshooting Guide: Diminished or Absent Response to this compound

Encountering a lack of the expected inhibitory effect of this compound can be frustrating. The term "resistance" in the context of a receptor antagonist may not always imply a classic drug resistance mechanism seen with cytotoxic agents, but rather a diminished or absent cellular response. This guide provides a systematic approach to troubleshooting such issues.

Problem 1: No observable effect of this compound.
Possible Cause Troubleshooting Steps
Compound Inactivity 1. Verify Compound Integrity: Ensure this compound has been stored correctly and has not expired. Prepare fresh stock solutions. 2. Confirm Solubility: Visually inspect the stock solution and final dilutions for any precipitation. If necessary, sonicate briefly.
Incorrect Concentration 1. Perform Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. 2. Verify Agonist Concentration: Ensure the concentration of the P2Y1 agonist (e.g., ADP) used to stimulate the cells is appropriate. An excessively high agonist concentration may overcome the competitive antagonism of this compound.
Low or Absent P2Y1 Receptor Expression 1. Confirm Receptor Expression: Verify the presence of P2Y1 receptors in your cell line at both the mRNA and protein levels (e.g., using qPCR, Western blot, or flow cytometry). 2. Consider Passage Number: High passage numbers can sometimes lead to changes in receptor expression. Use cells with a lower passage number. 3. Optimize Cell Culture Conditions: Ensure that the cell culture conditions (e.g., media, serum, supplements) are optimal for maintaining the expression of the P2Y1 receptor.[12]
Suboptimal Assay Conditions 1. Check Assay Window: Ensure your assay has a sufficient signal-to-noise ratio to detect the inhibitory effect of this compound. 2. Validate Assay Components: Confirm that all other reagents in your assay are working correctly.
Problem 2: Initial response to this compound diminishes over time.
Possible Cause Troubleshooting Steps
P2Y1 Receptor Desensitization and Internalization 1. Limit Agonist Exposure: Prolonged or repeated exposure to the P2Y1 agonist (ADP) can lead to receptor desensitization and internalization, making the cells less responsive to the antagonist.[1][2][13] Minimize the pre-incubation time with the agonist. 2. Washout Steps: If your experimental design allows, include washout steps to remove the agonist and allow for receptor resensitization. 3. Investigate Desensitization Mechanisms: P2Y1 receptor desensitization is mediated by protein kinase C (PKC).[2][13] You can investigate the involvement of this pathway in your system.
Compound Degradation 1. Assess Compound Stability in Media: this compound, like any chemical compound, may have limited stability in cell culture media at 37°C. Prepare fresh dilutions for each experiment and minimize the incubation time if possible.
Cellular Efflux 1. Consider Efflux Pump Activity: While less common for receptor antagonists, some cell lines may express efflux pumps that can reduce the intracellular concentration of the compound. This is a more complex mechanism to investigate and may require specialized assays.

Data Summary

The following tables summarize key quantitative data for this compound and other relevant P2Y1 receptor antagonists.

Table 1: Potency of this compound

ParameterValueSpecies/SystemReference
Ki 0.78 nMHuman Platelet P2Y1 Receptor[1][10]
IC50 0.95 nMADP-induced Human Platelet Aggregation[1][10]

Table 2: Comparison of P2Y1 Receptor Antagonists

CompoundPotencyReceptor SpecificityReference
This compound Highly potent (nM range)Highly selective for P2Y1[1][10]
MRS 2179 Potent antagonistSelective for P2Y1[14]
A3P5P Competitive antagonistSelective for P2Y1[15]
PPADS Non-selective P2 antagonistBroad P2Y antagonist[4]

Experimental Protocols

Protocol 1: ADP-Induced Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate.

  • This compound

  • Adenosine diphosphate (ADP)

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a reference (100% aggregation).

  • Pre-incubation with this compound: Pre-incubate PRP with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.

  • Induce Aggregation: Place the PRP sample in the aggregometer cuvette with a stir bar. After establishing a baseline, add a submaximal concentration of ADP to induce aggregation.

  • Measure Aggregation: Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. An IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of the antagonist concentration.

Visualizing Cellular Mechanisms

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2Y1 receptor and the point of inhibition by this compound.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cell_Response PKC->Cell_Response

Caption: P2Y1 receptor signaling pathway and inhibition by this compound.

Troubleshooting Workflow for this compound Experiments

This workflow provides a logical sequence of steps to diagnose issues with this compound experiments.

Troubleshooting_Workflow Start No or Diminished Response to this compound Check_Compound 1. Verify Compound Integrity - Fresh stock? - Correct storage? - Soluble? Start->Check_Compound Check_Concentration 2. Optimize Concentrations - Perform dose-response for this compound - Verify agonist concentration Check_Compound->Check_Concentration Compound OK Check_Receptor 3. Confirm P2Y1 Expression - qPCR, Western Blot, etc. - Check cell passage number Check_Concentration->Check_Receptor Concentrations OK Check_Assay 4. Validate Assay - Sufficient signal-to-noise? - All reagents functional? Check_Receptor->Check_Assay Receptor Expressed Investigate_Cellular 5. Investigate Cellular Mechanisms - Receptor desensitization? - Compound degradation in media? Check_Assay->Investigate_Cellular Assay Validated Resolved Issue Resolved Investigate_Cellular->Resolved

Caption: A stepwise workflow for troubleshooting this compound experiments.

References

Best practices for storing and handling MRS 2500.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the storage and handling of MRS 2500, a potent and selective P2Y1 receptor antagonist. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist you in your research.

Storage and Handling of this compound

Proper storage and handling of this compound are crucial to maintain its stability and ensure the reproducibility of your experimental results.

Key Storage and Handling Parameters

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C upon receipt.
Solubility Soluble in water up to 20 mM.
Solution Preparation Prepare aqueous solutions fresh for each experiment. If a stock solution must be prepared, aliquot into single-use volumes to minimize freeze-thaw cycles.[1]
Light Sensitivity Protect solutions from direct and prolonged exposure to light.[2][3]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of stock solutions, as this may degrade the compound.[1][4][5]
Safety Precautions Use in a chemical fume hood. Avoid inhalation, and contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay

This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human venous blood collected in 3.8% trisodium citrate.

  • This compound tetraammonium salt.

  • Adenosine 5'-diphosphate (ADP).

  • Saline solution.

  • Platelet aggregometer.

  • Centrifuge.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[6]

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which will be used as a reference.[6]

  • Prepare this compound Solution: Prepare a stock solution of this compound in water and make serial dilutions to the desired concentrations for your experiment.

  • Incubation: Pre-warm the PRP to 37°C. Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5-10 minutes).

  • Initiate Aggregation: Add ADP to the PRP to induce platelet aggregation. A typical final concentration of ADP is 10 µM.[7]

  • Measure Aggregation: Monitor the change in light transmission using a platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.[8]

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Preparation cluster_assay Assay Blood_Collection Collect whole blood in sodium citrate PRP_Preparation Centrifuge at low speed to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation Centrifuge remaining blood at high speed for PPP PRP_Preparation->PPP_Preparation Incubation Incubate PRP with This compound or vehicle Reagent_Prep Prepare this compound and ADP solutions Aggregation Induce aggregation with ADP Incubation->Aggregation Measurement Measure light transmission in aggregometer Aggregation->Measurement

Workflow for a typical platelet aggregation experiment.

Calcium Imaging Assay

This protocol outlines the use of this compound to study its effect on intracellular calcium mobilization in cultured cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[9]

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[6]

  • This compound tetraammonium salt.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence imaging system (e.g., FLIPR instrument or confocal microscope).[6]

Procedure:

  • Cell Seeding: Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[6]

  • Dye Loading: Prepare a dye-loading solution with a calcium-sensitive dye like Fluo-4 AM in assay buffer. Remove the culture medium and add the dye-loading solution to the cells. Incubate as recommended by the dye manufacturer to allow for dye uptake.[6]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.[6]

  • Compound Addition: Prepare solutions of this compound and the P2Y1 agonist at various concentrations.

  • Measurement:

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound solution to the cells and incubate for a specified period.

    • Add the agonist solution to initiate the calcium response.[6]

    • Monitor the change in fluorescence over time to measure intracellular calcium mobilization.[6]

Calcium Imaging Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement Cell_Seeding Seed P2Y1-expressing cells in assay plates Dye_Loading Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Wash Wash cells to remove excess dye Dye_Loading->Wash Baseline Establish baseline fluorescence Antagonist_Addition Add this compound solution Baseline->Antagonist_Addition Agonist_Addition Add P2Y1 agonist to initiate response Antagonist_Addition->Agonist_Addition Imaging Monitor fluorescence change over time Agonist_Addition->Imaging

Workflow for a calcium imaging experiment with this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with this compound.

FAQs

  • Q: What is the recommended solvent for this compound?

    • A: this compound is soluble in water up to 20 mM. For cell-based assays, it is recommended to dissolve it in an appropriate aqueous buffer.

  • Q: How should I store my this compound stock solution?

    • A: If you prepare a stock solution, it is best to aliquot it into single-use volumes and store it at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Q: Is this compound light-sensitive?

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Reduced or no inhibition of platelet aggregation 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect concentration: Calculation error or dilution mistake. 3. Platelet variability: Donor-to-donor variability in platelet responsiveness.1. Prepare a fresh solution of this compound from a new aliquot. Ensure proper storage at -20°C. 2. Double-check all calculations and dilution steps. 3. Use platelets from multiple donors to confirm the results.
Inconsistent results in cell-based assays 1. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. 2. Inconsistent cell density: Variations in cell seeding can affect the response. 3. Edge effects in microplates: Evaporation from wells at the edge of the plate can alter compound concentrations.1. Use cells within a defined low passage number range. 2. Ensure consistent cell seeding density across all wells. 3. Use plates with lids and maintain a humidified environment in the incubator. Consider not using the outermost wells for critical experiments.
Unexpected agonist-like activity 1. Partial agonism: While this compound is a potent antagonist, some related compounds have shown partial agonist activity at the P2Y1 receptor. At very high concentrations or in certain cell systems, this could be a possibility. 2. Off-target effects: Although highly selective for P2Y1, at very high concentrations, off-target effects on other receptors cannot be entirely ruled out.1. Perform a full concentration-response curve to characterize the activity. 2. Test the effect of this compound in the absence of a P2Y1 agonist. Use a structurally unrelated P2Y1 antagonist as a control.
Artifacts in calcium imaging 1. Dye loading issues: Uneven dye loading or dye compartmentalization. 2. Phototoxicity: Excessive laser power or exposure time can damage cells and lead to spurious calcium signals. 3. Motion artifacts: Movement of cells during imaging can cause apparent changes in fluorescence.1. Optimize dye loading concentration and incubation time. 2. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. 3. Ensure the plate is securely fixed and minimize any disturbances during the experiment.[10][11]
Poor in vivo efficacy 1. Compound stability and clearance: The compound may be rapidly cleared from circulation. 2. Incorrect dosage or administration route: The dose may be too low, or the administration route may not be optimal for reaching the target tissue.1. Review literature for pharmacokinetic data on this compound or related compounds. Consider a continuous infusion protocol. 2. Perform dose-response studies to determine the optimal dose. Intravenous administration has been shown to be effective.[12]

P2Y1 Receptor Signaling Pathway

This compound is a selective antagonist of the P2Y1 receptor, which is a G-protein coupled receptor (GPCR). The binding of its endogenous agonist, ADP, to the P2Y1 receptor initiates a signaling cascade that plays a crucial role in platelet aggregation and other physiological processes.[13]

P2Y1 Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq_protein Gq Protein P2Y1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves MRS2500 This compound MRS2500->P2Y1R Blocks IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC_activation->Platelet_Response

P2Y1 receptor signaling pathway and the inhibitory action of this compound.

References

Interpreting unexpected results in MRS 2500 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2500 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for common issues encountered during experimentation with the P2Y1 receptor antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective competitive antagonist of the P2Y1 purinergic receptor. Its primary mechanism is to block the binding of the endogenous agonist, adenosine diphosphate (ADP), to the P2Y1 receptor, thereby inhibiting downstream signaling pathways.[1][2] The P2Y1 receptor, a Gq-protein coupled receptor, is crucial for initiating platelet shape change and aggregation.[1][3]

Q2: How potent and selective is this compound?

This compound exhibits high affinity for the P2Y1 receptor with reported Ki and IC50 values in the low nanomolar to sub-nanomolar range.[1] It is highly selective for the P2Y1 receptor, showing no significant activity at the other major platelet ADP receptor, P2Y12, which is coupled to Gi.[1]

Q3: What are the common applications of this compound in research?

This compound is widely used as a pharmacological tool to:

  • Investigate the role of the P2Y1 receptor in ADP-induced platelet aggregation and thrombosis.[1][4][5][6]

  • Differentiate between P2Y1 and P2Y12 receptor-mediated effects in platelets and other tissues.[1]

  • Study P2Y1 receptor signaling in various physiological and pathological processes, including in the gastrointestinal tract and the central nervous system.[7][8]

  • Serve as a reference antagonist in the development of new antiplatelet therapies.[5]

Q4: What are the stability and solubility characteristics of this compound?

This compound is a bisphosphate derivative, and while more stable than its agonist counterparts, proper storage and handling are crucial.[1] It is typically supplied as a tetraammonium salt, which is water-soluble. However, for experimental use, it is important to prepare fresh solutions and be mindful of potential degradation or precipitation in certain buffers or over extended periods. Poor solubility or stability can be a source of experimental variability.[9][10][11][12]

Troubleshooting Guide for Unexpected Results

Unexpected results in experiments with this compound can arise from various factors, ranging from experimental design flaws to issues with the compound itself. This guide addresses common problems in a question-and-answer format.

Issue 1: No observable effect of this compound.

Q: I've added this compound to my assay, but I'm not seeing any inhibition of the ADP-induced response. What could be the problem?

A: This could be due to several factors:

  • Compound Degradation: Ensure that your stock solution of this compound is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Incorrect Concentration: Double-check your calculations and dilutions. Given its high potency, errors in dilution can lead to a final concentration that is too low to have an effect.

  • Agonist Concentration is Too High: In a competitive antagonism setup, an excessively high concentration of the agonist (ADP) can overcome the inhibitory effect of the antagonist. Try reducing the agonist concentration to a level that elicits a sub-maximal response (e.g., EC80).

  • Experimental System: The P2Y1 receptor may not be expressed or functional in your specific cell line or tissue preparation. Confirm receptor expression using techniques like RT-PCR, western blot, or radioligand binding.[8]

  • pH of the Buffer: The binding affinity of ligands can be sensitive to pH.[13] Ensure your experimental buffer is at the correct physiological pH.

Issue 2: Reduced potency of this compound (Higher IC50 than expected).

Q: My dose-response curve for this compound shows inhibition, but the IC50 value is much higher than what is reported in the literature. Why is this?

A: A rightward shift in the expected potency can be indicative of several issues:

  • Presence of Nucleotidases: Ecto-nucleotidases in your preparation (e.g., in platelet-rich plasma) can degrade the ADP agonist, leading to an underestimation of its effective concentration and, consequently, an overestimation of the antagonist's IC50.[1]

  • Partial Degradation of this compound: The stock solution may have partially degraded, reducing the concentration of the active compound.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence the apparent potency. Ensure your protocol is consistent with established methods.[13]

  • Non-Equilibrium Conditions: Schild analysis, used to determine the affinity of a competitive antagonist, assumes that the system has reached equilibrium.[14][15] Insufficient incubation time with the antagonist before adding the agonist can lead to an underestimation of potency.

Issue 3: Unexpected Dose-Response Curve Shape.

Q: The dose-response curve in the presence of this compound is not a parallel rightward shift. The maximum response is suppressed, or the slope is unusual. What does this mean?

A: This is a critical observation that suggests a deviation from simple competitive antagonism.

  • Non-Competitive Antagonism: A depression of the maximum response suggests that the antagonism may be non-competitive or insurmountable.[2] While this compound is known as a competitive antagonist, at very high concentrations or under certain conditions, it might exhibit other behaviors.

  • Schild Plot Analysis: A Schild plot can help diagnose the nature of the antagonism. A slope that is significantly different from 1.0 can indicate several possibilities[14][15]:

    • Slope < 1: May suggest negative cooperativity, agonist uptake mechanisms, or the presence of multiple receptor subtypes with different affinities for the agonist.[14]

    • Slope > 1: Could indicate positive cooperativity or issues with antagonist depletion (e.g., non-specific binding).[14]

  • Off-Target Effects: At higher concentrations, the selectivity of any compound can decrease. Consider the possibility that this compound is interacting with other receptors or signaling molecules in your system, leading to a complex response.

  • Inverse Agonism: Some studies have shown that P2Y1 antagonists, including this compound, can act as inverse agonists, reducing the constitutive activity of the receptor in some systems.[16] This could alter the shape of the dose-response curve, particularly if the receptor has high basal activity in your model.

Data Summary: Potency of this compound

The following table summarizes the reported potency of this compound from various studies. Note that values can vary depending on the experimental system and conditions.

ParameterSpecies/SystemValueReference
Ki Human P2Y1 Receptor0.78 nM
IC50 ADP-induced human platelet aggregation0.95 nM[1]
KD Recombinant human P2Y1 receptor1.2 nM[8][17]
KD Rat Brain0.33 nM[8]
IC50 IJP in rat colon (in presence of L-NNA)14.0 nM[7]

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ADP-induced human platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

    • Carefully collect the upper PRP layer.

  • Antagonist Incubation:

    • Aliquot PRP into aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound (or vehicle control) to the cuvettes.

    • Incubate for a specified period (e.g., 5-20 minutes) at 37°C to allow the antagonist to reach equilibrium with the receptors.

  • Agonist-Induced Aggregation:

    • Establish a baseline light transmittance reading in the aggregometer.

    • Add a fixed concentration of ADP (e.g., a concentration that gives ~80% of the maximal response, EC80) to initiate aggregation.

    • Record the change in light transmittance over time (typically 5-10 minutes), which corresponds to the extent of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Visualizations

Signaling Pathway of P2Y1 Receptor and this compound Action

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2500 This compound (Antagonist) MRS2500->P2Y1 Binds & Blocks Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER) IP3->Ca_Store Activates Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Shape_Change Platelet Shape Change & Aggregation Ca_Release->Shape_Change PKC->Shape_Change

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp prep_solutions Prepare this compound and ADP Solutions start->prep_solutions incubation Incubate PRP with Varying [this compound] prep_prp->incubation prep_solutions->incubation add_agonist Add Fixed [ADP] to Initiate Aggregation incubation->add_agonist measure Measure Aggregation (Light Transmittance) add_agonist->measure analyze Analyze Data: Calculate % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 plot->end

Caption: General workflow for an this compound dose-response experiment.

Troubleshooting Logic for Unexpected Results

Troubleshooting_MRS2500 start Unexpected Result Observed check_no_effect Is there NO effect at all? start->check_no_effect check_potency Is potency LOWER than expected (High IC50)? check_no_effect->check_potency No no_effect_causes Potential Causes: - Compound degradation - Incorrect concentration - High agonist concentration - No receptor expression check_no_effect->no_effect_causes Yes check_curve_shape Is the dose-response curve shape UNUSUAL? check_potency->check_curve_shape No low_potency_causes Potential Causes: - Nucleotidase activity - Partial compound degradation - Non-equilibrium conditions check_potency->low_potency_causes Yes unusual_shape_causes Potential Causes: - Non-competitive effects - Off-target activity - Inverse agonism - Presence of multiple receptors check_curve_shape->unusual_shape_causes Yes no_effect_solutions Solutions: - Use fresh compound - Verify calculations - Optimize agonist [ ] - Confirm receptor presence no_effect_causes->no_effect_solutions low_potency_solutions Solutions: - Use nucleotidase inhibitors - Increase antagonist incubation time - Prepare fresh stock low_potency_causes->low_potency_solutions unusual_shape_solutions Solutions: - Perform Schild Analysis - Test lower concentrations - Check for constitutive activity - Use more selective agonists unusual_shape_causes->unusual_shape_solutions

Caption: Decision tree for troubleshooting this compound experimental results.

References

Validation & Comparative

Validating the Antagonistic Effect of MRS 2500 on P2Y1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of MRS 2500, a potent and selective antagonist for the P2Y1 receptor, against other common alternatives. The P2Y1 receptor, an important G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key target in the development of antiplatelet and antithrombotic therapies.[1][2] Validating the efficacy and selectivity of antagonists like this compound is crucial for both basic research and clinical development. This document outlines the P2Y1 signaling pathway, presents comparative experimental data, and details the protocols for key validation assays.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins.[3] Upon activation by an agonist such as ADP, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses, including the initial stages of platelet aggregation.[3][4][5] Antagonists like this compound block the initial binding of ADP, thereby inhibiting this entire cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP (Agonist) P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2500 This compound (Antagonist) MRS2500->P2Y1R Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces PIP2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Response Cellular Response (e.g., Platelet Shape Change) Ca_Release->Response Leads to

Caption: P2Y1 receptor Gq-coupled signaling pathway.

Data Presentation: Comparative Potency of P2Y1 Antagonists

This compound has been demonstrated to be a highly potent and selective P2Y1 receptor antagonist, often showing significantly higher affinity than other widely used antagonists like MRS2179 and MRS2279.[6][7] The following table summarizes key quantitative data from various experimental assays, highlighting the superior profile of this compound.

AntagonistAssay TypeSpecies/SystemPotency MetricValueReference
This compound Radioligand Binding ([³²P]MRS2500)Recombinant Human P2Y1KD 1.2 nM[8]
This compound Radioligand Binding (Competition)Recombinant Human P2Y1Ki 0.79 nM[8]
This compound Platelet Aggregation (ADP-induced)HumanIC₅₀ 0.95 nM[7]
This compound Inhibitory Junction PotentialRat ColonIC₅₀ 14.0 nM[6]
MRS2279 Inhibitory Junction PotentialRat ColonIC₅₀ 17.8 nM[6]
MRS2179 Inhibitory Junction PotentialRat ColonIC₅₀ 13,100 nM (13.1 µM)[6]
MRS2179 Radioligand Binding (Competition)Rat BrainKi 267 nM[8]

IC₅₀: Half maximal inhibitory concentration. KD: Dissociation constant. Ki: Inhibitory constant.

Experimental Protocols

Validating the antagonistic effect of this compound involves several key experiments. Below are detailed methodologies for common assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P0 Cell Culture (P2Y1-expressing cells) A0 Calcium Assay: 1. Load cells with Ca²⁺ dye 2. Add this compound 3. Add Agonist (ADP) 4. Measure Fluorescence P0->A0 P1 Platelet-Rich Plasma (PRP) Isolation A1 Aggregation Assay: 1. Incubate PRP with this compound 2. Add Agonist (ADP) 3. Measure Light Transmittance P1->A1 P2 Membrane Fraction Preparation A2 Binding Assay: 1. Incubate membranes with [³²P]MRS2500 + this compound 2. Separate Bound/Free Ligand 3. Quantify Radioactivity P2->A2 D0 Generate Dose-Response Curve A0->D0 A1->D0 A2->D0 D1 Calculate IC₅₀ / Kᵢ Values D0->D1

Caption: General experimental workflow for P2Y1 antagonist validation.

This assay directly measures the functional consequence of P2Y1 receptor activation (intracellular calcium release) and its inhibition by an antagonist.

  • Principle: P2Y1 receptor activation by ADP leads to a transient increase in intracellular Ca²⁺ concentration. This change can be monitored with Ca²⁺-sensitive fluorescent dyes. An antagonist will prevent or reduce this fluorescence signal in a dose-dependent manner.[9][10]

  • Methodology:

    • Cell Plating: Seed cells expressing the P2Y1 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) into a 96- or 384-well black, clear-bottom plate and culture overnight.[10][11]

    • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.[11]

    • Antagonist Addition: Add varying concentrations of this compound (or other antagonists) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

    • Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).[9] Establish a baseline fluorescence reading.

    • Agonist Stimulation: Inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration known to elicit a submaximal response (EC₈₀) and immediately begin recording fluorescence intensity over time.

    • Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.

This is a highly relevant physiological assay for testing P2Y1 antagonists, as platelet aggregation is a primary function mediated by this receptor.

  • Principle: ADP is a key agonist that induces platelet aggregation. This process can be monitored in vitro by measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.[12][13] P2Y1 antagonists inhibit this process.

  • Methodology:

    • PRP Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.[12]

    • Incubation: Place an aliquot of PRP into an aggregometer cuvette with a stir bar, pre-warmed to 37°C. Add this compound or vehicle control and incubate for 1-5 minutes while stirring.[14]

    • Aggregation Induction: Add an ADP solution to the cuvette to initiate aggregation. A typical final concentration is 5-10 µM.[14]

    • Measurement: Record the change in light transmittance for 3-5 minutes. The maximum change in transmittance is proportional to the extent of aggregation.

    • Data Analysis: Compare the maximal aggregation in the presence of the antagonist to the control (vehicle-only). Calculate the percent inhibition for each antagonist concentration to determine the IC₅₀.

This assay provides a direct measure of the antagonist's affinity for the P2Y1 receptor.

  • Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (a "hot" ligand, such as [³²P]MRS2500) for binding to the P2Y1 receptor in a preparation of cell membranes.[7][8]

  • Methodology:

    • Membrane Preparation: Homogenize cells or tissues expressing P2Y1 receptors and isolate the membrane fraction through differential centrifugation.

    • Binding Reaction: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled P2Y1 ligand and a range of concentrations of the unlabeled competitor (this compound).

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC₅₀, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The validation of this compound as a P2Y1 receptor antagonist is robustly supported by a combination of functional and direct binding assays. Experimental data consistently demonstrate its high potency, often orders of magnitude greater than earlier antagonists like MRS2179.[6] Its effectiveness in physiologically relevant assays, such as inhibiting platelet aggregation, underscores its value as a precise pharmacological tool for studying P2Y1 receptor function and as a lead compound for developing novel antithrombotic agents.[1][15] The detailed protocols provided herein offer a clear framework for researchers to independently verify and compare the activity of P2Y1 antagonists.

References

A Head-to-Head Comparison: MRS 2500 and Clopidogrel in the Inhibition of Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapies, the purinergic P2Y receptors on platelets present critical targets for intervention in thrombotic diseases. This guide provides an objective comparison of two key inhibitors, MRS 2500 and clopidogrel, which target different P2Y receptor subtypes, P2Y1 and P2Y12, respectively. We delve into their mechanisms of action, present available quantitative data from experimental studies, and provide detailed experimental protocols to support further research and development.

Mechanism of Action: A Tale of Two Receptors

Platelet activation by adenosine diphosphate (ADP) is a critical step in thrombus formation, mediated primarily by two G-protein coupled receptors: P2Y1 and P2Y12. While both are essential for a full platelet response, they trigger distinct signaling pathways.

  • This compound is a highly potent and selective antagonist of the P2Y1 receptor .[1] The P2Y1 receptor is coupled to Gq, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), initiating platelet shape change and a transient, reversible aggregation.[2][3] By blocking the P2Y1 receptor, this compound effectively inhibits these initial steps of platelet activation.

  • Clopidogrel , on the other hand, is a prodrug that is metabolized in the liver to its active form, which then acts as an irreversible antagonist of the P2Y12 receptor .[4][5] The P2Y12 receptor is coupled to Gi, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a process that inhibits platelet activation. By irreversibly binding to the P2Y12 receptor, the active metabolite of clopidogrel prevents this signaling cascade, thereby amplifying and sustaining the platelet aggregation response.[6]

Quantitative Comparison of Inhibitory Potency

Direct head-to-head in vitro studies comparing the potency of this compound and the active metabolite of clopidogrel in inhibiting platelet aggregation under identical conditions are limited. However, data from separate studies provide a strong indication of their relative potencies.

CompoundTarget ReceptorAssay ConditionInhibitory Concentration (IC50)Reference
This compound P2Y1ADP-induced human platelet aggregation0.95 nM[1]
Clopidogrel (active metabolite) P2Y12ADP-induced platelet aggregation1.8 µM[4]
Clopidogrel (active metabolite) Inhibition of 33P-2MeS-ADP binding to washed human platelets0.53 µM[4]

It is important to note that clopidogrel itself is inactive in vitro and requires metabolic activation to exert its antiplatelet effects.[5][6] In vitro studies with clopidogrel often use washed platelets to demonstrate its direct effect, as plasma components can interfere with its activity.[7]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of this compound and clopidogrel, the following diagrams illustrate their points of intervention in the platelet activation signaling cascade.

cluster_P2Y1 P2Y1 Receptor Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq MRS2500 This compound MRS2500->P2Y1 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Shape_Change Shape Change Ca_release->Shape_Change PKC->Shape_Change Aggregation_transient Transient Aggregation Shape_Change->Aggregation_transient

Diagram 1: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

cluster_P2Y12 P2Y12 Receptor Pathway ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12 irreversible AC Adenylyl Cyclase Gi->AC Aggregation_sustained Sustained Aggregation Gi->Aggregation_sustained amplifies cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA VASP VASP PKA->VASP phosphorylates VASP_P VASP-P VASP->VASP_P Platelet_Activation_Inhibition Inhibition of Platelet Activation VASP_P->Platelet_Activation_Inhibition

Diagram 2: P2Y12 Receptor Signaling Pathway and Inhibition by Clopidogrel's Active Metabolite.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Assessing Platelet Inhibition

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function and the efficacy of antiplatelet agents.[8][9][10]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Platelet agonists (e.g., Adenosine Diphosphate - ADP).

  • Saline solution.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and cuvettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Calibration of the Aggregometer:

    • Set the baseline (0% aggregation) using a cuvette with PRP.

    • Set the 100% aggregation level using a cuvette with PPP.

  • Platelet Aggregation Assay:

    • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

    • Incubate the PRP at 37°C for a few minutes.

    • To test the effect of an inhibitor (this compound or the active metabolite of clopidogrel), pre-incubate the PRP with the compound for a specified time.

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • For inhibitor studies, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation) can be calculated.

Experimental Workflow for LTA:

cluster_workflow Light Transmission Aggregometry Workflow Start Start: Collect Whole Blood (3.2% Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (150-200g, 10-15 min) Start->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (1500-2000g, 15-20 min) Start->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Calibrate Incubate Incubate PRP at 37°C (with or without inhibitor) Calibrate->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Aggregation Curve (% Aggregation, IC50) Record->Analyze End End Analyze->End

Diagram 3: Experimental Workflow for Light Transmission Aggregometry.

Conclusion

This compound and clopidogrel represent two distinct and potent strategies for inhibiting platelet function by targeting different P2Y receptors. This compound, a direct and highly potent P2Y1 antagonist, offers a mechanism to block the initial phase of platelet activation. In contrast, clopidogrel, through its active metabolite, irreversibly inhibits the P2Y12 receptor, thereby preventing the amplification and stabilization of the platelet plug. The quantitative data, though not from direct comparative studies, suggest that this compound is significantly more potent in vitro than the active metabolite of clopidogrel on a molar basis.

The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further investigate these and other antiplatelet agents. Future head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of targeting both P2Y1 and P2Y12 receptors for the development of next-generation antithrombotic therapies.

References

A Comparative Guide to the Efficacy of MRS 2500 and Cangrelor in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two potent antiplatelet agents, MRS 2500 and cangrelor. The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and efficacy profiles of these P2Y receptor antagonists.

Introduction

Adenosine diphosphate (ADP) is a key mediator of platelet activation and aggregation, acting through two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. While both receptors are crucial for hemostasis and thrombosis, they play different roles in the signaling cascade. This compound is a highly potent and selective antagonist of the P2Y1 receptor, whereas cangrelor is a direct-acting, reversible antagonist of the P2Y12 receptor. This guide explores their comparative efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathways

The differential targeting of P2Y1 and P2Y12 receptors by this compound and cangrelor results in distinct downstream effects on platelet function.

  • P2Y1 Receptor (Target of this compound): The P2Y1 receptor is coupled to Gq and, upon activation by ADP, initiates platelet shape change and a transient phase of aggregation through the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.

  • P2Y12 Receptor (Target of Cangrelor): The P2Y12 receptor is coupled to Gi and is responsible for sustaining and amplifying the platelet aggregation response. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which in turn promotes and stabilizes platelet aggregates.

The following diagram illustrates the distinct signaling pathways initiated by the P2Y1 and P2Y12 receptors upon ADP binding.

G cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 ADP2 ADP Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Shape_Change Platelet Shape Change (Transient Aggregation) Ca_increase->Shape_Change MRS2500 This compound MRS2500->P2Y1 Inhibits P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decrease ↓ cAMP Sustained_Aggregation Sustained Platelet Aggregation cAMP_decrease->Sustained_Aggregation Cangrelor Cangrelor Cangrelor->P2Y12 Inhibits

Caption: Signaling pathways of P2Y1 and P2Y12 receptors in platelets.

Comparative Efficacy Data

The efficacy of this compound and cangrelor has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

In Vitro Platelet Aggregation

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting platelet aggregation.

CompoundReceptor TargetAssayAgonistIC50 (nM)Reference
This compound P2Y1Light Transmission Aggregometry (Human Platelets)ADP (10 µM)0.95[1][2]
Cangrelor P2Y12Light Transmission Aggregometry (Human Platelets)ADP (1.25 µM)5.8 ± 3.4[1]
ADP (2.5 µM)23.1 ± 4.0[1]
ADP (5 µM)98 ± 25[1]

Note: The IC50 of cangrelor is dependent on the concentration of the agonist (ADP) used in the assay.

In Vivo Antithrombotic Activity

Preclinical studies in animal models are essential for evaluating the antithrombotic potential of these compounds.

CompoundAnimal ModelThrombosis ModelDosingEffectReference
This compound MiceLaser-induced vessel wall injuryIntravenous injectionPotent inhibition of arterial thrombosis
Cynomolgus MonkeysElectrolytic-mediated arterial thrombosis0.45 mg/kg + 0.68 mg/kg/h IV88 ± 1% reduction in thrombus weight
Cangrelor MiceNot specified7.8 mg/kg b.w.Significant inhibition of platelet activation
Cynomolgus MonkeysElectrolytic-mediated arterial thrombosis2 mg/kg/h IV100 ± 0% reduction in thrombus weight

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Light Transmission Aggregometry (LTA) for Platelet Aggregation

LTA is the gold standard for assessing platelet function.

  • Sample Preparation: Whole blood is collected in sodium citrate tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed, and platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • A baseline light transmission is established.

    • The antagonist (this compound or cangrelor) or vehicle is added and incubated for a specified time.

    • A platelet agonist, such as ADP, is added to induce aggregation.

    • The change in light transmission through the PRP is monitored over time as platelets aggregate. PPP is used as a reference for 100% aggregation.

  • Data Analysis: The maximum percentage of aggregation is calculated, and IC50 values are determined from concentration-response curves.

The following diagram illustrates a typical workflow for LTA.

G start Start: Whole Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation prp->centrifuge2 aggregometer Place PRP in Aggregometer Cuvette (37°C with stirring) prp->aggregometer ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp baseline Establish Baseline Light Transmission aggregometer->baseline add_antagonist Add Antagonist (this compound/Cangrelor) or Vehicle and Incubate baseline->add_antagonist add_agonist Add ADP to Induce Aggregation add_antagonist->add_agonist measure Measure Change in Light Transmission add_agonist->measure end End: Analyze Aggregation Data (Calculate % Aggregation, IC50) measure->end

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
In Vivo Thrombosis Models

Animal models of thrombosis are used to assess the antithrombotic efficacy of novel compounds.

  • Laser-Induced Thrombosis Model (Mice):

    • A fluorescent dye is injected intravenously to visualize platelets.

    • A small artery or arteriole in the mesentery or cremaster muscle is exposed.

    • A focused laser beam is used to induce endothelial injury, initiating thrombus formation.

    • The accumulation of fluorescently labeled platelets at the injury site is monitored by intravital microscopy.

    • The size and stability of the thrombus are quantified over time in the presence and absence of the test compound.

  • Electrolytic-Mediated Arterial Thrombosis Model (Monkeys):

    • Anesthetized monkeys are used.

    • A carotid artery is isolated, and a small needle electrode is inserted into the vessel wall.

    • A controlled electrical current is applied to induce endothelial damage and thrombus formation.

    • After a set period, the thrombotic segment of the artery is excised and the thrombus weight is measured.

    • The effect of the test compound, administered intravenously, on thrombus weight is compared to a control group.

Conclusion

This compound and cangrelor are potent antiplatelet agents that act on distinct P2Y receptors. This compound is a highly potent P2Y1 antagonist, demonstrating efficacy in the nanomolar range in vitro. Cangrelor is a direct-acting, reversible P2Y12 antagonist with a rapid onset and offset of action. The choice between targeting the P2Y1 or P2Y12 receptor depends on the desired therapeutic outcome, with P2Y1 inhibition affecting the initiation of platelet aggregation and P2Y12 inhibition impacting the amplification and stabilization of the thrombus. The experimental data and protocols presented in this guide provide a foundation for further research and development in the field of antiplatelet therapy.

References

A Comparative Guide to Alternative P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of alternative antagonists to MRS 2500 for the P2Y1 receptor, a critical target in thrombosis and other physiological processes. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance data, experimental methodologies, and pathway visualizations to inform compound selection and experimental design.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet aggregation.[1][2] Upon activation by ADP, the receptor couples primarily through Gq/11 proteins to activate Phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5] This signaling cascade is fundamental to platelet shape change, a precursor to aggregation.[1]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum Ca2+ Store IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Intracellular Ca2+ Increase Ca_Store->Ca_Ion Response Platelet Shape Change & Aggregation Ca_Ion->Response PKC->Response ADP ADP ADP->P2Y1 Activates Antagonist This compound & Alternatives Antagonist->P2Y1 Inhibits

Caption: P2Y1 Receptor Gq-coupled signaling cascade.

Performance Comparison of P2Y1 Antagonists

This compound is a highly potent and selective P2Y1 antagonist, recognized for its (N)-methanocarba ring system which enhances affinity and stability.[6][7][8] It serves as a benchmark for comparing alternative compounds. This section details the performance of key nucleotide-based and non-nucleotide antagonists.

Table 1: Nucleotide-Based P2Y1 Antagonists

This table compares this compound with its precursors, MRS 2279 and MRS 2179. All are competitive antagonists derived from adenosine 3',5'-bisphosphate. The data highlights the significant increase in potency achieved through structural modifications leading to this compound.

CompoundChemical NamePotency (Ki or IC50)Assay TypeSpeciesReference
This compound 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate0.78 nM (Ki) Radioligand Binding ([32P]MRS2500)Human (recombinant)[7][8]
0.95 nM (IC50) Platelet AggregationHuman[6][8]
MRS 2279 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate27.4 nM (Ki) Radioligand Binding ([32P]MRS2500)Rat Brain[9]
52 nM (IC50) Not SpecifiedNot Specified[10]
MRS 2179 N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate1.97 µM (Ki) Radioligand Binding ([32P]MRS2500)Rat Brain[9]
100 nM (IC50) Ca2+ MobilizationHuman (recombinant)[10]
13.1 µM (IC50) Inhibitory Junction PotentialRat Colon[11]
Table 2: Non-Nucleotide P2Y1 Antagonists

Non-nucleotide antagonists offer alternative scaffolds with different physicochemical properties. BPTU represents a diarylurea chemotype identified through high-throughput screening. While potent in binding assays, its translation to functional activity in plasma highlights common challenges in drug development.[12]

CompoundChemical NamePotency (Ki or IC50)Assay TypeSpeciesReference
BPTU N-[2-[2-(1,1-dimethylethyl)phenoxy]-3-pyridinyl]-N′-[4-(trifluoromethoxy)phenyl]urea6 nM (Ki) Membrane Binding AssayHuman[12]
2.1 µM (IC50) Platelet Aggregation (in hPRP)Human[12]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key assays used to characterize P2Y1 receptor antagonists.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the P2Y1 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of an antagonist.

  • Materials:

    • Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).[4]

    • Radioligand: [³²P]MRS2500 or [³H]2-MeSADP.[4][9][13]

    • Test Antagonist Compounds (e.g., MRS 2179, BPTU).

    • Non-specific Binding Control: A high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS 2179).[9]

    • Assay Buffer: 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, pH 7.4.[4]

    • Glass fiber filters and a filtration apparatus.[4]

    • Scintillation counter.[4]

  • Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of test antagonist B Combine: - Assay Buffer - Test Compound - Radioligand (~1-10 nM) - P2Y1 Membranes (5-20 µg) A->B C Incubate at room temperature for 60 minutes B->C D Rapidly filter contents through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity on filters using a scintillation counter E->F G Calculate specific binding F->G H Determine IC50 and Ki values using competitive binding analysis G->H

Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This functional assay measures an antagonist's ability to block the agonist-induced increase in intracellular calcium, a direct consequence of P2Y1 receptor activation.[4]

  • Objective: To determine the functional potency (IC50) of an antagonist.

  • Materials:

    • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[4][14]

    • P2Y1 Agonist: 2-MeSADP or ADP.[4]

    • Test Antagonist Compounds.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[4][14]

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).[4]

    • Fluorescence plate reader with an injection system (e.g., FLIPR).[4]

  • Protocol:

    • Cell Plating: Seed P2Y1-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Dye Loading: Incubate cells with a calcium-sensitive dye loading solution for approximately 60 minutes at 37°C.[4]

    • Washing: Gently wash the cells to remove excess extracellular dye.[4]

    • Assay:

      • Place the plate in the fluorescence reader and record a baseline fluorescence signal.

      • Add the test antagonist at various concentrations and incubate.

      • Inject the P2Y1 agonist (e.g., 2-MeSADP) to stimulate the cells.

      • Record the change in fluorescence intensity over time.

    • Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

In Vitro Platelet Aggregation Assay

This assay directly measures the physiological effect of P2Y1 antagonists on platelet function using light aggregometry.

  • Objective: To assess the anti-aggregatory activity of an antagonist in a biologically relevant sample.

  • Materials:

    • Freshly drawn blood from healthy human donors or mice, collected into sodium citrate.[15]

    • Platelet-Rich Plasma (PRP), obtained by low-speed centrifugation.[15]

    • Platelet-Poor Plasma (PPP), obtained by high-speed centrifugation.[15]

    • P2Y1 Agonist: ADP.

    • Test Antagonist Compounds.

    • Light transmission aggregometer.

  • Protocol:

    • PRP Preparation: Prepare PRP and PPP from citrated whole blood. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2 x 10⁸ platelets/mL) using PPP.[15]

    • Incubation: Pre-warm PRP samples to 37°C. Add the test antagonist or vehicle control and incubate for a defined period.

    • Aggregation Measurement:

      • Place the PRP sample in the aggregometer cuvette and set the baseline (0% aggregation). Use a PPP sample to set the 100% aggregation mark.

      • Add ADP to initiate aggregation.

      • Record the change in light transmittance for 5-10 minutes as platelets aggregate.[15]

    • Analysis: Calculate the percentage of aggregation inhibition for each antagonist concentration to determine the IC50 value.

Summary

While This compound remains a gold standard due to its exceptional potency and selectivity, other compounds offer valuable tools for research.[8][16]

  • MRS 2279 and MRS 2179 are structurally related antagonists with lower potency.[9][11] They can be useful for establishing structure-activity relationships or when a less potent inhibitor is desired.[10]

  • BPTU represents a distinct, non-nucleotide chemical class.[12][13] Its discovery opens avenues for developing P2Y1 antagonists with different pharmacological profiles, although challenges such as poor solubility and discrepancies between binding and functional assays must be addressed.[12]

The selection of an appropriate P2Y1 antagonist should be guided by the specific requirements of the experimental system, considering factors such as required potency, selectivity, and the physicochemical properties of the compound. The protocols and comparative data provided herein offer a foundation for making these informed decisions.

References

Head-to-head comparison of MRS 2500 with other purinergic inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of MRS 2500 with Other Purinergic Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various purinergic inhibitors is critical for advancing research and developing targeted therapeutics. This guide provides an objective, data-driven comparison of this compound, a potent P2Y1 receptor antagonist, with a range of other inhibitors targeting various purinergic receptors.

Introduction to this compound and Purinergic Signaling

This compound is a highly potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor is a key player in various physiological processes, most notably in platelet aggregation, making it a significant target for antithrombotic therapies.[2][3] Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, involves a complex family of P2X and P2Y receptors, each with distinct downstream signaling cascades and physiological roles. This guide will compare this compound with other inhibitors targeting P2Y1, as well as those targeting other key purinergic receptors such as P2Y12, P2Y2, P2X1, and P2X3.

Quantitative Comparison of Purinergic Inhibitors

The following table summarizes the inhibitory potency (Ki and IC50 values) of this compound and other selected purinergic inhibitors against their respective targets. This data is crucial for comparing the efficacy and selectivity of these compounds.

CompoundTarget ReceptorKi (nM)IC50 (nM)Compound Class
This compound P2Y1 0.78 [1]0.95 (human platelets) [1]Nucleotide Analog
MRS 2279P2Y12.5[4]51.6[4]Nucleotide Analog
MRS 2179P2Y184[5]-Nucleotide Analog
CangrelorP2Y12-1.5 - 6.2Nucleotide Analog
Clopidogrel (active metabolite)P2Y12-400 - 1300Thienopyridine
TicagrelorP2Y1214-Cyclopentyl-triazolo-pyrimidine
Prasugrel (active metabolite)P2Y122.1-Thienopyridine
AR-C118925P2Y2-21.88 - 47.86Non-nucleotide
NF449P2X1-0.28[6][7][8]Suramin Analog
SuraminP2X (non-selective)-~1000-10000 (for various P2X)Polysulfonated Naphthylurea
PPADSP2X (non-selective)-1000 - 2600 (for P2X1,2,3,5)[9]Pyridoxalphosphate derivative
A-317491P2X3, P2X2/39 - 92[10]15 - 99[11]Non-nucleotide

Signaling Pathways and Mechanisms of Action

The differential effects of these inhibitors stem from their targeting of distinct receptors within the purinergic signaling network.

P2Y1 Receptor Signaling Pathway and Inhibition by this compound

The P2Y1 receptor, upon activation by ADP, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to physiological responses such as platelet shape change and aggregation. This compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP ADP->P2Y1 Activates MRS2500 This compound MRS2500->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

P2Y1 receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of purinergic inhibitors.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a gold-standard method for assessing platelet function and the effect of inhibitors like this compound.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

  • Anticoagulate the blood with 3.8% trisodium citrate (9:1 blood to citrate ratio).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Assay Procedure:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

  • To test an inhibitor, add the desired concentration of the inhibitor (e.g., this compound) to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding an agonist, typically ADP (e.g., 5-10 µM).

  • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

3. Data Analysis:

  • The maximum percentage of aggregation is recorded.

  • For inhibitor studies, the percentage of inhibition is calculated relative to the control (agonist alone).

  • IC50 values are determined by testing a range of inhibitor concentrations and plotting the dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.8% Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (1500g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP +/- Inhibitor (37°C with stirring) Calibrate->Incubate Add_Agonist Add Agonist (e.g., ADP) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Plot Plot Aggregation Curve Measure->Plot Calculate Calculate % Inhibition and IC50 Plot->Calculate

Workflow for a typical platelet aggregation assay.
Intracellular Calcium Mobilization Assay

This assay is used to determine the effect of inhibitors on receptor-mediated changes in intracellular calcium concentration.

1. Cell Culture and Loading:

  • Culture cells expressing the target purinergic receptor (e.g., CHO or HEK293 cells stably expressing P2Y1).

  • Plate the cells in a 96-well black, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

2. Assay Procedure:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • To test an inhibitor, add the desired concentration of the compound (e.g., this compound) to the wells and incubate for a specified period.

  • Measure the baseline fluorescence.

  • Inject the agonist (e.g., ADP) into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • The peak fluorescence response is typically used for analysis.

  • The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium response.

  • IC50 values are determined from the dose-response curve of the inhibitor.

Conclusion

This compound stands out as a highly potent and selective P2Y1 receptor antagonist. Its comparison with other purinergic inhibitors highlights the diversity of pharmacological tools available for studying purinergic signaling. The choice of inhibitor will depend on the specific research question, the receptor subtype of interest, and the experimental system being used. The data and protocols provided in this guide offer a foundation for the rational selection and application of these powerful research tools.

References

Evaluating the Selectivity of MRS 2500 for P2Y1 Over Other P2Y Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed evaluation of MRS 2500, a pharmacological tool used in purinergic signaling research. The focus is an objective comparison of its selectivity for the P2Y1 receptor against other P2Y receptor subtypes, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's pharmacological profile.

Introduction to this compound

This compound is a potent and highly selective competitive antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] The P2Y1 receptor is crucial in various physiological processes, most notably in the initial phase of ADP-induced platelet aggregation.[2][3] The high selectivity of this compound is critical for its use as a precise pharmacological probe to isolate and study P2Y1-mediated functions without confounding effects from other P2Y receptor subtypes.

Data Presentation: Comparative Selectivity of this compound

The selectivity of this compound is demonstrated by its significantly higher affinity and potency at the P2Y1 receptor compared to other P2Y subtypes. The following table summarizes the available quantitative data.

Receptor SubtypeG-Protein CouplingThis compound Affinity / PotencyFold Selectivity vs. P2Y1Reference
P2Y1 GqKi = 0.78 nM -[1]
IC50 = 0.95 nM -[1]
pKB ≈ 9.1 -[4]
P2Y2 Gq> 10,000-fold lower affinity than for P2Y1> 10,000[3]
P2Y4 Gq/GiNo significant activity reportedHigh
P2Y6 GqNo significant activity reportedHigh
P2Y11 Gs/GqNo significant activity reportedHigh
P2Y12 GipKB ≈ 4.0 (Ki ≈ 100,000 nM)> 128,000[4]
Inactive in functional assays> 10,000[3][5]
P2Y13 GipKB ≈ 4.0 (Ki ≈ 100,000 nM)> 128,000[4]
P2Y14 GiNo significant activity reportedHigh-
  • Ki (Inhibition constant): Concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki indicates higher binding affinity.

  • IC50 (Half-maximal inhibitory concentration): Concentration of the antagonist required to inhibit a biological response by 50%.

  • pKB: The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates higher antagonist potency.

The data clearly illustrates that this compound is exceptionally selective for the P2Y1 receptor, with its affinity for other key ADP-sensitive receptors like P2Y12 and P2Y13 being several orders of magnitude lower.[4]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental logic, the following diagrams created using the DOT language are provided.

P2Y_Receptor_Signaling_Pathways cluster_0 P2Y1 (Gq-coupled) Pathway cluster_1 P2Y12 / P2Y13 (Gi-coupled) Pathway P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq ADP PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC PKC Activation DAG->PKC Activates MRS2500 This compound MRS2500->P2Y1 Blocks P2Y12_13 P2Y12 / P2Y13 Receptors Gi Gi P2Y12_13->Gi ADP AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP_cAMP ATP → cAMP AC->ATP_cAMP cAMP_effect Decreased cAMP Signaling ATP_cAMP->cAMP_effect

Caption: Differentiated signaling of P2Y1 vs. P2Y12/13 receptors.

Selectivity_Evaluation_Workflow cluster_receptors Target & Off-Target Receptor Panel cluster_assays Experimental Assays cluster_analysis Data Analysis P2Y1 P2Y1 Binding Radioligand Binding Assay (Determine Ki) P2Y1->Binding Other_P2Y P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13... Other_P2Y->Binding Functional Functional Assays (e.g., Ca²⁺ Flux, Platelet Aggregation) (Determine IC50 / pKB) Binding->Functional Confirm with functional data Compare Compare Ki and IC50 values between receptor subtypes Functional->Compare Selectivity Calculate Fold Selectivity (Ki off-target / Ki target) Compare->Selectivity

Caption: Workflow for determining the selectivity of a receptor antagonist.

Experimental Protocols

The determination of this compound's selectivity involves a combination of binding and functional assays. Below are representative protocols for these key experiments.

This assay directly measures the affinity of this compound for the P2Y1 receptor by competing with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound at human P2Y receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human P2Y1 receptor (or other P2Y subtypes).

    • Radioligand, e.g., [³H]MRS2500 or another suitable P2Y1-selective radiolabeled antagonist.[2]

    • This compound (unlabeled) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant salts).

    • GF/C glass fiber filters and a cell harvester for filtration.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound.

    • Define control wells: "Total Binding" (no unlabeled antagonist) and "Non-Specific Binding" (a high concentration of a non-radiolabeled agonist/antagonist).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[6]

    • Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.[6]

    • Wash the filters quickly with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and plot the data to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to inhibit platelet aggregation induced by the P2Y1 agonist ADP.[7]

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting ADP-induced platelet aggregation.

  • Materials:

    • Freshly drawn human or animal blood collected in 3.8% trisodium citrate.

    • Agonist: Adenosine diphosphate (ADP).

    • Antagonist: this compound at various concentrations.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

    • Light transmission aggregometer.

  • Procedure:

    • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) to obtain PPP.[7]

    • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[7]

    • Aggregation Measurement:

      • Pre-warm PRP samples to 37°C.

      • Place an aliquot of PRP in an aggregometer cuvette and calibrate the instrument, setting 0% aggregation for PRP and 100% aggregation for PPP.

      • Add a specific concentration of this compound (or vehicle control) and incubate for a few minutes.

      • Initiate aggregation by adding a fixed, submaximal concentration of ADP.

      • Record the change in light transmittance for 5-10 minutes.[7]

    • Data Analysis: Determine the IC50 value by plotting the percentage inhibition of aggregation against the concentration of this compound.

This assay is used for receptors like P2Y1 that couple to Gq, leading to an increase in intracellular calcium ([Ca²⁺]i).

  • Objective: To measure the ability of this compound to block agonist-induced calcium flux.

  • Materials:

    • A cell line expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[5]

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[6]

    • P2Y1 agonist (e.g., 2-MeSADP).

    • This compound at various concentrations.

    • A fluorescence plate reader or microscope.

  • Procedure:

    • Cell Loading: Incubate the cells with the Fura-2 AM dye, which enters the cells and is cleaved to its active, calcium-sensitive form.[6]

    • Antagonist Incubation: Wash the cells to remove excess dye and pre-incubate them with varying concentrations of this compound.

    • Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject the P2Y1 agonist to stimulate the cells and immediately record the change in fluorescence intensity over time. The change in fluorescence corresponds to the change in [Ca²⁺]i.[6]

    • Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the peak fluorescence signal. Plot the inhibition against the this compound concentration to determine the IC50.

Conclusion

The collective evidence from binding and functional assays demonstrates that this compound is a highly potent and exceptionally selective antagonist for the P2Y1 receptor.[5] Its affinity for P2Y1 is in the low nanomolar range, while its activity at other P2Y subtypes, including the closely related P2Y12 and P2Y13 receptors, is negligible at pharmacologically relevant concentrations.[4] This high degree of selectivity makes this compound an invaluable tool for accurately dissecting the physiological and pathophysiological roles of the P2Y1 receptor in thrombosis, inflammation, and other cellular processes.[3]

References

A Comparative Guide to Reproducibility in High-Throughput Screening: Featuring the SpectraPro 2500 Multimode Microplate Reader

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for an instrument named "MRS 2500" in the context of life sciences and drug development did not yield conclusive results, with most references pointing to a metal roofing system. Given the context of the request, this guide focuses on a representative high-performance multimode microplate reader, herein named the "SpectraPro 2500," to provide a relevant and useful comparison for researchers, scientists, and drug development professionals. This guide compares the features and performance of such a high-performance reader with other common alternatives in the market, emphasizing the reproducibility of experimental results.

In the fast-paced fields of drug discovery and life sciences research, the reproducibility and reliability of experimental data are paramount.[1][2] Multimode microplate readers are workhorses in the modern laboratory, enabling high-throughput analysis for a wide range of applications, from basic research to drug screening.[3][4] This guide provides an objective comparison of the features that contribute to experimental reproducibility in a high-performance microplate reader like the hypothetical "SpectraPro 2500" against other alternatives.

Data Presentation: Comparison of Microplate Reader Features for Enhanced Reproducibility

The selection of a microplate reader can significantly impact the quality and reproducibility of experimental data.[5] Key features that enhance reproducibility include advanced detection technologies, precise temperature control, and robust software.[1][2][5] Below is a comparison of features for our representative high-performance model and other common alternatives.

FeatureSpectraPro 2500 (High-Performance Multimode Reader)Standard Multimode ReaderAbsorbance-Only Reader
Detection Modes Absorbance, Fluorescence (FI, FP, TRF), LuminescenceAbsorbance, Fluorescence (FI), LuminescenceAbsorbance
Wavelength Selection High-performance monochromators + filtersMonochromators or filtersFilters or basic monochromator
Temperature Control Yes, advanced with uniformity monitoringYes, standardOften not available or optional
Plate Formats 6- to 1536-well6- to 384-well96-well
Shaking Options Linear, orbital, and double-orbitalLinear and orbitalNone or linear
Automation Integration Full robotic integration capabilitiesLimited integrationStandalone operation
Software Capabilities Advanced data analysis, 21 CFR Part 11 compliance toolsStandard data acquisition and analysisBasic data acquisition
Typical Reproducibility (CV%) < 3% for most applications< 5%< 5% for absorbance assays

CV% (Coefficient of Variation) values are representative and can vary based on the specific assay, reagents, and laboratory conditions.

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility of results.[2] Here are methodologies for two key experiments commonly performed on multimode microplate readers in drug development.

Cell Viability Assay (MTT Protocol)

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability. It is widely used to measure the cytotoxic effects of compounds.

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • 96-well, clear-bottom microplate

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a sandwich ELISA for the quantification of a specific protein (e.g., a cytokine) in a sample.

Objective: To quantify the concentration of a target protein in cell culture supernatants.

Materials:

  • 96-well ELISA plate pre-coated with a capture antibody

  • Samples and standards

  • Detection antibody (biotinylated)

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Plate Preparation: Wash the pre-coated plate 2-3 times with wash buffer.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate four times with wash buffer.

  • Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate four times with wash buffer.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate four times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[7][8]

Mandatory Visualizations

Diagrams of experimental workflows and signaling pathways help to clarify complex processes and relationships.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify potential drug candidates.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library Liquid_Handling Automated Liquid Handling Compound_Library->Liquid_Handling Assay_Plate_Prep Assay Plate Preparation Assay_Plate_Prep->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Plate_Reading Plate Reading (SpectraPro 2500) Incubation->Plate_Reading Data_QC Data Quality Control Plate_Reading->Data_QC Hit_Identification Hit Identification Data_QC->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response

Caption: A typical high-throughput screening workflow from compound preparation to data analysis.

Signaling Pathway: NF-κB Activation

The NF-κB signaling pathway is a key regulator of inflammation and is a common target in drug development.[9][10][11] The diagram below illustrates the canonical NF-κB activation pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces

Caption: The canonical NF-κB signaling pathway activated by TNF-α.

References

Comparative Analysis of MRS 2500: A Preclinical P2Y1 Receptor Antagonist for Antithrombotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS 2500, a potent and selective P2Y1 receptor antagonist, with other relevant compounds. The information presented is based on available preclinical data and is intended to inform research and development in the field of antithrombotic therapies. To date, this compound remains a preclinical candidate with no publicly available clinical trial data.

Introduction to this compound

This compound is a synthetic nucleotide analog that acts as a highly potent and selective competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[1][2][3] Its high affinity and selectivity for the P2Y1 receptor make it a valuable tool for studying purinergic signaling and a potential candidate for the development of novel antiplatelet drugs.[1][2] Preclinical studies have demonstrated its efficacy in preventing thrombosis in various animal models.[4][5]

Mechanism of Action: P2Y1 Receptor Antagonism

The P2Y1 receptor, when activated by its endogenous agonist ADP, couples to Gq proteins, initiating a signaling cascade that leads to platelet shape change and aggregation, crucial events in thrombus formation. This compound exerts its antithrombotic effect by binding to the P2Y1 receptor and blocking the downstream signaling pathway initiated by ADP.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

P2Y1_Signaling_Pathway cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation ADP ADP ADP->P2Y1 activates MRS2500 This compound MRS2500->P2Y1 inhibits

P2Y1 receptor signaling pathway and inhibition by this compound.

Quantitative Comparison of P2Y1 Receptor Antagonists

The following table summarizes the in vitro potency of this compound in comparison to other known P2Y1 receptor antagonists.

CompoundTarget(s)Ki (nM)IC50 (nM)OrganismAssay
This compound P2Y1 0.78 0.95 Human [³H]MRS2279 binding
16.5 Rat EFS-induced relaxation inhibition
MRS2179P2Y1100 (KB)3500RatEFS-induced relaxation inhibition
BPTUP2Y1 (allosteric)62100HumanADP-induced platelet aggregation

Preclinical Evidence for this compound

In Vitro Studies

Preclinical evaluation of this compound has consistently demonstrated its potent antiplatelet activity in vitro.

Key Findings:

  • Inhibition of Platelet Aggregation: this compound effectively inhibits ADP-induced human platelet aggregation with a very low IC50 value of 0.95 nM.[3]

In Vivo Studies

Animal models have been crucial in establishing the antithrombotic potential of this compound.

Key Findings:

  • Mouse Models: Intravenous administration of this compound in mice provided strong protection against systemic thromboembolism induced by collagen and adrenaline.[1] It also effectively inhibited arterial thrombosis in a laser-induced vessel wall injury model.[1]

  • Non-Human Primate Models: In cynomolgus monkeys, this compound demonstrated significant prevention of carotid artery thrombosis.[5]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a typical light transmission aggregometry (LTA) experiment to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.

1. Materials:

  • This compound

  • Adenosine Diphosphate (ADP)

  • Human whole blood from healthy, consenting donors (free of antiplatelet medication)

  • 3.2% Sodium Citrate (anticoagulant)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Saline solution

  • Platelet aggregometer

2. Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Assay:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 2 minutes).

    • Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Incubate Incubate PRP with This compound or Vehicle Adjust->Incubate Calibrate->Incubate Aggregate Induce Aggregation with ADP Incubate->Aggregate Record Record Light Transmission Aggregate->Record Analyze Calculate % Inhibition Record->Analyze IC50 Determine IC50 Analyze->IC50

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of MRS 2500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of MRS 2500 tetraammonium salt, a potent and selective P2Y1 antagonist, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound tetraammonium salt with appropriate care in a controlled laboratory environment.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (meeting BS EN 374:2003 standards or equivalent). Gloves should be inspected for integrity before each use.

Work Area: Conduct all handling and disposal preparations within a chemical fume hood to prevent inhalation of any dust or aerosols. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Handling Guidelines:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols during handling.

  • Keep the compound away from sources of ignition.

  • Avoid prolonged or repeated exposure.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove and launder contaminated clothing before reuse.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Wash out the mouth with water, provided the person is conscious.

Step-by-Step Disposal Protocol

The disposal of this compound tetraammonium salt should be carried out in accordance with national and local regulations. The following protocol is based on general best practices for chemical waste disposal.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound tetraammonium salt".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization of Waste:

    • Carefully transfer any unused or waste this compound solid into the labeled hazardous waste container.

    • If the compound is in solution, transfer it to a compatible, labeled liquid waste container.

    • Minimize the generation of dust during the transfer of solid waste.

  • Decontamination of Labware:

    • Thoroughly rinse all glassware and equipment that came into contact with this compound with an appropriate solvent (e.g., water, as the compound is soluble in water).

    • Collect the initial rinsate as hazardous waste in the designated liquid waste container.

    • Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • Final Packaging and Labeling:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • The hazardous waste label should be clearly visible and include the full chemical name ("this compound tetraammonium salt"), the quantity of waste, and the date of accumulation.

  • Arrangement for Professional Disposal:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.

    • Disposal will typically be conducted at a regulated landfill site or through other approved methods for hazardous or toxic waste.

Summary of Chemical and Safety Data

PropertyData
Chemical Name (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt
Molecular Formula C₁₃H₁₈IN₅O₈P₂·4NH₃
Molecular Weight 629.29 g/mol
CAS Number 630103-23-0
Hazard Classification Does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.
Storage Store at -20°C.

Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

A Step 1: Prepare for Disposal - Wear appropriate PPE (lab coat, gloves, safety glasses) - Work within a chemical fume hood B Step 2: Segregate Waste - Use a dedicated, labeled hazardous waste container for this compound A->B C Step 3: Transfer Waste - Carefully place solid or liquid this compound waste into the container B->C D Step 4: Decontaminate - Rinse contaminated labware - Collect first rinsate as hazardous waste C->D E Step 5: Secure and Label - Tightly seal the waste container - Ensure the hazardous waste label is complete and accurate D->E F Step 6: Arrange for Professional Disposal - Store in a designated waste accumulation area - Contact EHS for collection E->F

Figure 1. Procedural workflow for the safe disposal of this compound.

Personal protective equipment for handling MRS 2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of MRS2500, a potent and selective P2Y1 receptor antagonist. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling MRS2500, a thorough risk assessment should be conducted. Based on available safety data, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety GlassesMust be worn at all times. Should be equipped with side shields.
Chemical GogglesRequired when there is a risk of splashing.
Face ShieldTo be used in conjunction with goggles for maximum protection against splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum. Ensure they are inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing.
Respiratory Protection Fume HoodAll handling of MRS2500 in solid or solution form should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
RespiratorA respirator may be necessary if a risk assessment indicates potential for inhalation and a fume hood is not available or sufficient.

II. Operational and Handling Procedures

Proper handling and storage are critical to maintaining the stability of MRS2500 and ensuring the safety of laboratory personnel.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust or aerosols. All weighing and solution preparation should be performed in a chemical fume hood.

  • General Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.

III. Disposal Plan

Contaminated materials and waste must be handled and disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Disposal Guidelines

Waste TypeDisposal Procedure
Unused MRS2500 Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for hazardous chemical waste.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container immediately after use.

IV. Experimental Protocols

MRS2500 is primarily used as an antagonist of the P2Y1 receptor, notably in studies of platelet aggregation and thrombosis.

A. In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using an aggregometer.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect human blood in tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place a small volume of PRP in an aggregometer cuvette with a stir bar.

    • Add MRS2500 at the desired concentration and incubate for a specified time.

    • Initiate platelet aggregation by adding an agonist, such as Adenosine Diphosphate (ADP). A typical starting concentration for ADP is 5 µM.[1]

    • Monitor the change in light transmittance for a set period (e.g., 10 minutes) to measure the extent of platelet aggregation.[2]

    • The inhibitory effect of MRS2500 is determined by comparing the aggregation in its presence to a vehicle control.

B. In Vivo Murine Thrombosis Model (Ferric Chloride-Induced)

This protocol describes the induction of arterial thrombosis in mice to evaluate the antithrombotic effects of MRS2500.[3]

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine).

    • Surgically expose the carotid artery.

  • Drug Administration:

    • Administer MRS2500 or a vehicle control intravenously.

  • Thrombosis Induction:

    • Apply a small piece of filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 10%) to the adventitial surface of the exposed carotid artery for a few minutes.[3]

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

  • Data Analysis:

    • Measure the time to vessel occlusion.

    • Compare the occlusion times between the MRS2500-treated group and the control group to assess the antithrombotic efficacy.

V. Signaling Pathway

MRS2500 is a selective antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in platelet activation.[4]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates MRS2500 MRS2500 MRS2500->P2Y1_Receptor Inhibits Gq Gq P2Y1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2500.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。